molecular formula C3H5BrO2 B165285 2-Bromopropionic acid CAS No. 598-72-1

2-Bromopropionic acid

Cat. No.: B165285
CAS No.: 598-72-1
M. Wt: 152.97 g/mol
InChI Key: MONMFXREYOKQTI-UHFFFAOYSA-N
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Description

2-Bromopropionic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H5BrO2 and its molecular weight is 152.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopropanoic acid
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InChI

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)
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InChI Key

MONMFXREYOKQTI-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)Br
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Molecular Formula

C3H5BrO2
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DSSTOX Substance ID

DTXSID9027233
Record name 2-Bromopropionic acid
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Molecular Weight

152.97 g/mol
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Physical Description

Colorless melt; mp = 25 deg C; [Alfa Aesar MSDS]
Record name 2-Bromopropanoic acid
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Vapor Pressure

0.29 [mmHg]
Record name 2-Bromopropanoic acid
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CAS No.

598-72-1
Record name 2-Bromopropionic acid
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Foundational & Exploratory

2-Bromopropionic acid chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromopropionic Acid: Chemical Properties and Reactivity

Introduction

This compound, also known as α-bromopropionic acid, is an organobromine compound with the chemical formula CH₃CHBrCOOH.[1] It is a derivative of propionic acid where a bromine atom is substituted at the alpha (α) position.[2] This bifunctional molecule, containing both a carboxylic acid group and a bromine atom on the adjacent carbon, exhibits a unique reactivity profile that makes it a valuable intermediate in a wide range of organic syntheses.[3][4] Its utility is particularly pronounced in the manufacturing of pharmaceuticals, agrochemicals such as herbicides and fungicides, and in polymer chemistry.[2][5] This guide provides a comprehensive overview of its chemical and physical properties, detailed reactivity, and key experimental protocols for its synthesis and purification.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid after melting, often with a pungent odor characteristic of carboxylic acids.[2][6] It is a chiral molecule and exists as a racemic mixture (DL-2-bromopropionic acid) or as individual enantiomers, (R)-(+)-2-bromopropionic acid and (S)-(-)-2-bromopropionic acid.[7]

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₃H₅BrO₂[2][8][9]
Molecular Weight 152.97 g/mol [4][10]
CAS Number 598-72-1 (for racemic)[4][8]
Appearance Colorless to pale yellow liquid after melting[2][6]
Melting Point 25-30 °C (lit.)[2]
25.7 °C[4][11]
Boiling Point 203 °C at 760 mmHg (lit.)[4][6][12]
170-172 °C at 760 mmHg[2]
124 °C at 18-19 mmHg[13]
Density 1.700 g/mL at 25 °C (lit.)[4][6][12]
1.672 g/cm³[2]
1.692 g/mL at 20 °C (for R-enantiomer)[14]
Refractive Index (n20/D) 1.475 (lit.)[4][6][12]
1.48[15]
pKa 2.971 at 25 °C[4][6][16]
Solubility Soluble in water, ethanol, ether, chloroform, and benzene[2][4][6]
Flash Point 100 °C (212 °F) - closed cup[16]

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the α-bromo substituent. The electron-withdrawing nature of the bromine atom increases the acidity of the carboxylic proton (pKa ≈ 2.97) compared to propionic acid.[6][16] The bromine atom itself is a good leaving group, making the α-carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution (SN) reactions at the C2 position. This is a cornerstone of its utility as a synthetic intermediate.[3] A notable example is its reaction with hydroxide (B78521) ions to form 2-hydroxypropionic acid (lactic acid). The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

  • With Concentrated Sodium Hydroxide (SN2 Mechanism): When (S)-2-bromopropanoic acid reacts with a concentrated solution of sodium hydroxide, the reaction proceeds via a standard SN2 mechanism. The hydroxide ion acts as a nucleophile, performing a backside attack on the α-carbon, which displaces the bromide ion and leads to an inversion of stereochemical configuration. The product formed is (R)-2-hydroxypropanoic acid.[17][18][19]

  • With Low Hydroxide Concentration and Silver Oxide (Neighboring Group Participation): In contrast, when the reaction is conducted with a low concentration of hydroxide in the presence of silver oxide (Ag₂O), the mechanism changes dramatically.[18][19] The Ag⁺ ion acts as a Lewis acid, coordinating to the bromine and facilitating its departure. The neighboring carboxylate group then acts as an internal nucleophile, attacking the α-carbon to form a strained three-membered ring intermediate (an α-lactone). This first step proceeds with an inversion of configuration. Subsequently, a hydroxide ion from the solution attacks the carbonyl carbon of the lactone, opening the ring. This second step also proceeds with an inversion of configuration at the α-carbon. The result of these two sequential inversions is an overall retention of the original configuration, yielding (S)-2-hydroxypropanoic acid from (S)-2-bromopropanoic acid.[18][20][21] This phenomenon is a classic example of Neighboring Group Participation (NGP).[18][20]

Use in Pharmaceutical and Agrochemical Synthesis

This compound is a key building block for a variety of commercial products. It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules.[2] In the agrochemical industry, it is employed in the production of herbicides and pesticides.[2][5]

Experimental Protocols

Synthesis of this compound via Bromination of Propionic Acid

This method, a variation of the Hell-Volhard-Zelinsky reaction, is a common laboratory and industrial preparation.[6][22]

Methodology:

  • To a reaction flask equipped with a dropping funnel and a reflux condenser, add dry propionic acid and a catalytic amount of red phosphorus or phosphorus trichloride.[6][13][23]

  • Heat the mixture to approximately 80 °C.[6][22]

  • Slowly add bromine dropwise from the dropping funnel while maintaining the temperature.[6][22] The reaction is exothermic.

  • After the addition is complete, continue heating the mixture (up to 100 °C) until the red-brown color of bromine disappears, indicating its consumption (approximately 2-3 hours).[6][22]

  • The intermediate, 2-bromopropionyl bromide, can be isolated by distillation (boiling point ~154 °C).[13]

  • To obtain this compound, the crude 2-bromopropionyl bromide is then carefully hydrolyzed by adding water and warming the mixture.[13][23]

Synthesis from Acrylic Acid and Hydrobromic Acid

Methodology:

  • In a three-necked flask, heat 40% hydrobromic acid.[5]

  • Add acrylic acid dropwise to the refluxing hydrobromic acid.[5]

  • Continue to reflux for one hour after the addition is complete.[5]

  • Stop heating and distill the mixture at atmospheric pressure until the distillate temperature reaches 120 °C.[5]

  • The remaining substance in the distillation flask is crude this compound, which solidifies upon cooling.[5]

Purification

Crude this compound can be purified by several methods to achieve high purity (≥99%).[1]

  • Vacuum Distillation: This is the most common method. The product is distilled under reduced pressure, collecting the fraction at the appropriate boiling point (e.g., 109-110 °C / 2.66 kPa or 124 °C / 18-19 mm).[5][13]

  • Recrystallization: The crude solid product can be recrystallized from a suitable solvent such as carbon tetrachloride or ethanol.[5]

  • Extraction: The product can be extracted from the aqueous reaction mixture using an organic solvent like diethyl ether, followed by drying over an anhydrous salt (e.g., sodium sulfate) and removal of the solvent.[13][24]

Visualized Workflows and Mechanisms

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Reactants Propionic Acid + Br2 + PCl3 (cat.) Reaction Reflux at 80-100°C Reactants->Reaction Hydrolysis Hydrolysis with H2O Reaction->Hydrolysis Crude Crude this compound Hydrolysis->Crude Extraction Solvent Extraction (e.g., Diethyl Ether) Crude->Extraction Work-up Drying Drying (e.g., Na2SO4) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Pure Pure (≥99%) this compound Distillation->Pure

Caption: General workflow for synthesis and purification of this compound.

SN2 Reaction with Concentrated NaOH

G reactant (S)-2-Bromopropanoic Acid C H CH3 Br COOH transition Transition State [HO--C(H)(CH3)--Br]⁻ reactant:c->transition Backside Attack nucleophile OH- product (R)-2-Hydroxypropanoic Acid C H CH3 OH COOH transition->product:c Inversion of Configuration leaving_group Br- transition->leaving_group

Caption: SN2 mechanism showing inversion of configuration.

Neighboring Group Participation (NGP)

G cluster_legend Overall Stereochemistry Start (S)-2-Bromopropanoate Intermediate α-Lactone Intermediate (Inversion 1) Start->Intermediate Intramolecular Attack -Br- (with Ag+) Product (S)-2-Hydroxypropanoate (Inversion 2) Intermediate->Product Nucleophilic Attack by OH- Result Net Retention of Configuration

Caption: NGP mechanism resulting in retention of configuration.

References

2-Bromopropionic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromopropionic Acid

For researchers, scientists, and professionals in drug development, this compound is a valuable and versatile chiral building block. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, key reactions, and safety information.

Core Identification and Molecular Structure

This compound, also known as α-bromopropionic acid, is a halogenated carboxylic acid.[1] It is a racemic mixture, containing equal amounts of two enantiomers, and is primarily utilized as an intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[2]

  • CAS Number: 598-72-1 (for the racemic mixture, DL-2-Bromopropionic acid)[1][3]

  • Molecular Formula: C₃H₅BrO₂[1][3]

  • Molecular Weight: 152.97 g/mol [3]

  • IUPAC Name: 2-Bromopropanoic acid[1]

Molecular Structure:

The structure consists of a propanoic acid backbone with a bromine atom substituted at the alpha-carbon (the carbon atom adjacent to the carboxyl group).

Molecular Structure of this compound

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Appearance Clear colorless to pale yellow liquid after melting[4][5][6]
Melting Point 25.7 °C[7]
Boiling Point 203 °C[7]
Density 1.7 g/mL at 25 °C[7]
Refractive Index (n²⁰/D) 1.475[7]
Flash Point 100 °C (212 °F)[7]
Water Solubility Soluble[7][8]
pKa 2.97[9]
logP (octanol-water) 0.92[9]

Experimental Protocols: Synthesis

This compound can be synthesized via several methods. Below are detailed protocols for two common laboratory-scale preparations.

Protocol 1: Bromination of Propionic Acid

This method involves the direct bromination of propionic acid, often using a phosphorus-based catalyst.

Materials:

  • Propionic acid

  • Phosphorus trichloride (B1173362) (or red phosphorus)[10][11]

  • Bromine[10]

  • Reaction kettle or round-bottom flask with a dropping funnel and reflux condenser[10][11]

Procedure:

  • Add propionic acid and a catalytic amount of phosphorus trichloride to the reaction vessel.[10]

  • Heat the mixture to 80°C.[10]

  • Slowly add bromine to the reaction mixture dropwise while maintaining the temperature at 80°C.[10]

  • After the addition of bromine is complete, increase the temperature to 85°C.[10]

  • Continue heating and raise the temperature to 100°C once the color of the bromine disappears. Maintain this temperature for 2-3 hours to ensure the reaction goes to completion.[10][12]

  • Recover excess bromine and the hydrobromic acid byproduct via distillation under reduced pressure.[10]

  • The final product, this compound, is then obtained by further vacuum distillation.[10][12]

Protocol 2: From DL-Alanine

This synthesis route utilizes the amino acid alanine (B10760859) as the starting material.

Materials:

  • DL-Alanine[13]

  • Potassium bromide (KBr)[13]

  • 47% Hydrobromic acid (HBr)[13]

  • Sodium nitrite (B80452) (NaNO₂)[13]

  • Diethyl ether (Et₂O)[13]

  • Magnesium sulfate (B86663) (MgSO₄)[13]

  • Three-necked flask and standard glassware for extraction

Procedure:

  • To a saturated solution of KBr (10 mL), add DL-alanine (4.0g, 45 mmol).[13]

  • Follow with the dropwise addition of 15 mL of 47% HBr.[13]

  • Cool the resulting mixture to 0°C in an ice bath.[13]

  • Over a period of 1 hour, slowly add NaNO₂ (6.21g, 90 mmol). It is critical to maintain the reaction temperature below 5°C during this addition.[13]

  • Keep the reaction mixture at <5°C for an additional hour, then allow it to warm to room temperature.[13]

  • Extract the aqueous solution with diethyl ether (3 x 25 mL).[13]

  • Combine the organic extracts and dry them over anhydrous MgSO₄.[13]

  • Concentrate the dried solution in vacuo to yield the product as a pale yellow oil. Further purification can be achieved by vacuum distillation.[13]

Chemical Reactivity and Applications in Drug Development

The dual functionality of this compound, with its carboxylic acid group and reactive bromine atom, makes it a versatile reagent in organic synthesis.[2][14] It serves as a crucial building block for introducing the α-propionic acid moiety into larger molecules.

Its primary application is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][14] It is used in the preparation of certain amino acids and their derivatives, as well as in the production of some anti-inflammatory agents, antiviral compounds, and potential anti-cancer drugs.[2] For example, the (S)-enantiomer is an intermediate in the synthesis of structural analogs of the antimitotic tripeptides hemiasterlins, which are investigated as antitumor agents.[15]

A noteworthy aspect of its reactivity is the stereochemical outcome of nucleophilic substitution at the chiral center, which is highly dependent on the reaction conditions. This is illustrated in the diagram below.

G cluster_0 Reaction Pathways of (R)-2-Bromopropanoic Acid start (R)-2-Bromopropanoic Acid reagent1 Moist Ag₂O (Low [OH⁻]) start->reagent1 Reacts with reagent2 Conc. NaOH (High [OH⁻]) start->reagent2 Reacts with intermediate α-lactone intermediate (via NGP) reagent1->intermediate mechanism1 Neighboring Group Participation (NGP) product2 (S)-Lactic Acid (Inversion of Configuration) reagent2->product2 mechanism2 SN2 Reaction product1 (R)-Lactic Acid (Retention of Configuration) intermediate->product1 H₂O attack

Stereochemical outcomes of nucleophilic substitution on (R)-2-bromopropanoic acid.[16]

As shown, reaction with moist silver oxide (low hydroxide (B78521) concentration) proceeds via neighboring group participation (NGP), where the carboxylate group acts as an internal nucleophile, leading to a net retention of stereochemistry.[16] In contrast, under conditions of high hydroxide concentration (e.g., concentrated NaOH), a direct SN2 attack occurs, resulting in the expected inversion of configuration.[16] This predictable control over stereochemistry is highly valuable in the synthesis of chiral drugs.

Safety and Handling

This compound is a hazardous and corrosive chemical that must be handled with appropriate precautions.[17]

  • Hazards: Causes severe skin burns and eye damage.[17][18] It is also harmful if swallowed.[17]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and impervious clothing when handling this substance.[18][19] All work should be conducted in a well-ventilated area or a chemical fume hood.[17][20]

  • Handling: Avoid all personal contact, including inhalation of vapors.[17] Use non-sparking tools and prevent the build-up of electrostatic charge.[18] When diluting, always add the acid to water, never the other way around.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[4][18]

  • First Aid:

    • Skin Contact: Immediately flush skin with large amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[19]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19][20]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[20]

Conclusion

This compound is a fundamental building block in modern organic synthesis, offering versatility and utility, especially in the fields of pharmaceutical and agrochemical development. Its value is enhanced by the ability to control the stereochemical outcome of its reactions, a critical feature for the synthesis of enantiomerically pure compounds. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

A Comprehensive Technical Guide to 2-Bromopropionic Acid and Its Synonyms in Chemical Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive resource on 2-bromopropionic acid, a versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document provides a thorough overview of its chemical synonyms, detailed experimental protocols for its synthesis, quantitative data, and insights into its role as an enzyme inhibitor.

Chemical Identity and Synonyms

This compound is a carboxylic acid with a bromine atom at the alpha position. It is a chiral molecule and exists as a racemic mixture or as individual (S)- and (R)-enantiomers. A comprehensive list of its synonyms found in chemical literature is provided below.

Table 1: Synonyms for this compound and its Enantiomers

Form Synonyms CAS Number
Racemic (±)2-Bromopropanoic acid, α-Bromopropionic acid, DL-2-Bromopropionic acid598-72-1
(S)-enantiomer(S)-(-)-2-Bromopropionic acid, (2S)-2-Bromopropanoic acid, L-2-Bromopropionic acid32644-15-8
(R)-enantiomer(R)-(+)-2-Bromopropionic acid, (2R)-2-Bromopropanoic acid, D-2-Bromopropionic acid10009-70-8

Synthesis of this compound: Experimental Protocols and Quantitative Data

The synthesis of this compound can be achieved through several methods. The most common and well-documented method is the Hell-Volhard-Zelinsky reaction of propionic acid. Other notable methods include synthesis from alanine (B10760859) and acrylic acid.

Hell-Volhard-Zelinsky Bromination of Propionic Acid

This classic method involves the α-bromination of a carboxylic acid using bromine and a phosphorus catalyst (e.g., red phosphorus or PBr₃).

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add dry propionic acid and a catalytic amount of red phosphorus.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and the temperature should be controlled.

  • After the addition is complete, gently reflux the mixture for several hours until the color of bromine disappears.

  • The intermediate, 2-bromopropionyl bromide, is then hydrolyzed by the careful addition of water.

  • The final product, this compound, is isolated and purified by distillation under reduced pressure.[1][2]

Workflow for Hell-Volhard-Zelinsky Synthesis of this compound

G propionic_acid Propionic Acid pbr3 PBr3 (catalyst) propionic_acid->pbr3 Step 1: Formation of Acyl Bromide br2 Br2 pbr3->br2 Step 2: α-Bromination hydrolysis Hydrolysis (H2O) br2->hydrolysis Step 3: Hydrolysis distillation Vacuum Distillation hydrolysis->distillation Step 4: Purification product This compound distillation->product

Caption: Hell-Volhard-Zelinsky reaction workflow.

Synthesis from Alanine

Enantiomerically pure this compound can be synthesized from the corresponding enantiomer of the amino acid alanine.

Experimental Protocol:

  • Dissolve the desired enantiomer of alanine in an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) while maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extracts and remove the solvent under reduced pressure to yield the crude product.

  • Purify by vacuum distillation.[3]

Synthesis from Acrylic Acid

This method involves the hydrobromination of acrylic acid.

Experimental Protocol:

  • Heat hydrobromic acid in a reaction flask.

  • Add acrylic acid dropwise to the heated HBr solution under reflux.

  • Continue refluxing for a period after the addition is complete.

  • Isolate the product by distillation and subsequent extraction.

Comparative Quantitative Data for Synthesis Methods

The choice of synthesis method can significantly impact the yield and purity of the final product. The following table summarizes reported yields for various synthetic routes.

Table 2: Comparison of Yields for Different Synthesis Methods of this compound

Starting Material Key Reagents Reported Yield Reference
Propionic AcidBr₂, Red Phosphorus60% (from 2-bromopropionyl bromide)[1]
(2R)-AlanineKBr, HBr, NaNO₂95%[3]
Acrylic Acid40% HBrNot specified
(S)-2-methanesulfonyloxypropionic acidLiBr45% (for (R)-enantiomer)[4]

Spectroscopic Data

The identity and purity of this compound are confirmed using various spectroscopic techniques.

Table 3: Key Spectroscopic Data for this compound

Technique Key Features
¹H NMR Signals corresponding to the methyl (CH₃), methine (CH), and carboxylic acid (COOH) protons.
¹³C NMR Resonances for the methyl, methine, and carbonyl carbons.
IR Spectroscopy Characteristic broad O-H stretch of the carboxylic acid, a strong C=O stretch, and a C-Br stretch.
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern showing the loss of bromine and the carboxyl group.

Applications in Chemical Synthesis and Biochemical Research

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[5][6] Its reactivity at both the carboxylic acid and the α-carbon allows for a wide range of chemical transformations.

Use in Peptide Synthesis

While not a standard amino acid, this compound can be incorporated into peptide chains to introduce a reactive handle for further modification or to create peptidomimetics with altered properties. A general protocol for its incorporation via solid-phase peptide synthesis (SPPS) would involve:

  • Protection: The carboxylic acid of this compound is typically protected as an ester (e.g., methyl or ethyl ester) before coupling.

  • Activation: The protected this compound is activated using standard peptide coupling reagents (e.g., HBTU, HATU).

  • Coupling: The activated species is then coupled to the N-terminus of the growing peptide chain on the solid support.

  • Deprotection and Cleavage: Subsequent deprotection and cleavage from the resin follow standard SPPS protocols.

Logical Workflow for Incorporating this compound into a Peptide

G start Start with N-terminally deprotected peptide on solid support protect_2bpa Protect carboxylic acid of This compound start->protect_2bpa Step 1 activate Activate protected 2-BPA with coupling reagents (e.g., HBTU) protect_2bpa->activate Step 2 couple Couple activated 2-BPA to peptide on resin activate->couple Step 3 wash Wash resin to remove excess reagents couple->wash Step 4 deprotect_cleave Continue peptide synthesis or proceed to final deprotection and cleavage from resin wash->deprotect_cleave Step 5 final_peptide Peptide with 2-Bromopropionyl moiety deprotect_cleave->final_peptide

Caption: Workflow for this compound in SPPS.

Enzyme Inhibition

This compound has been investigated as an inhibitor of various enzymes, with a notable example being lactate (B86563) dehydrogenase (LDH). LDH is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate. Inhibition of LDH is a therapeutic strategy being explored for various diseases, including cancer. While specific signaling pathways directly modulated by this compound are not extensively documented, its inhibitory effect on LDH can be placed within the context of metabolic pathways.

Experimental Protocol for Enzyme Inhibition Assay (General):

  • Prepare Solutions: Prepare buffer solutions at the optimal pH for the enzyme, a stock solution of the enzyme, a stock solution of the substrate, and a stock solution of this compound (the inhibitor).

  • Assay Setup: In a multi-well plate or cuvettes, add the buffer, enzyme, and varying concentrations of the inhibitor.

  • Initiate Reaction: Add the substrate to start the enzymatic reaction.

  • Monitor Reaction: Measure the rate of the reaction (e.g., by monitoring the change in absorbance of a product or cofactor over time using a spectrophotometer).

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the inhibitory constant (Ki).

Logical Relationship of this compound in the Context of Glycolysis Inhibition

G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Substrate Lactate Lactate Cell_Proliferation Cancer Cell Proliferation Lactate->Cell_Proliferation Promotes LDH->Lactate Product Inhibitor This compound Inhibitor->LDH Inhibits Glycolysis->Pyruvate

Caption: Inhibition of LDH by this compound.

Conclusion

This compound and its synonyms are fundamental reagents in synthetic chemistry, offering a gateway to a diverse range of molecules with significant biological and material science applications. A thorough understanding of its synthesis, reactivity, and biological interactions is crucial for researchers and professionals in drug development and chemical manufacturing. The experimental protocols and comparative data presented in this guide provide a solid foundation for the effective utilization of this versatile chemical entity.

References

Physical properties of 2-Bromopropionic acid (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Bromopropionic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is fundamental. This guide provides a detailed overview of the core physical properties of this compound (CAS No: 598-72-1), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Core Physical Properties

This compound, with the molecular formula C₃H₅BrO₂, is a derivative of propionic acid where a bromine atom is substituted at the alpha position.[3] At room temperature, it typically appears as a colorless to light yellow liquid.[3][4] The presence of both a polar carboxylic acid group and a bromine atom significantly influences its physical characteristics.[4]

Quantitative Data Summary

The physical properties of this compound have been reported with some variability across different sources. The following table summarizes the typical ranges for its melting point, boiling point, and solubility.

Physical PropertyValueCitations
Melting Point 25 - 30 °C[3][5][6][7]
Boiling Point 200 - 206 °C at 760 mmHg[1][4][5][8]
Solubility in Water Soluble / Highly Soluble[1][3][4][8][9]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform, benzene. Limited solubility in non-polar solvents like hexane.[1][4][8][9][10]

Experimental Protocols for Property Determination

The following sections outline generalized, standard laboratory methodologies for determining the key physical properties of a compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered (if solidified by cooling) and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with mineral oil or an automated digital instrument). The sample should be positioned adjacent to the thermometer bulb or temperature sensor.

  • Heating: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Boiling Point Determination (Distillation & Reflux Methods)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology 1: Simple Distillation [11]

  • Apparatus Setup: A distillation flask is charged with approximately 5 mL of this compound and a few boiling chips.[11] A simple distillation apparatus is assembled with a condenser and a collection flask.

  • Thermometer Placement: The thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.

  • Heating: The flask is heated gently. As the liquid boils and vapors rise, the temperature on the thermometer will increase and then stabilize.

  • Data Recording: The stable temperature observed during the distillation of the bulk liquid is recorded as the boiling point.[11] The atmospheric pressure should also be recorded.

Methodology 2: Reflux [11]

  • Apparatus Setup: A round-bottomed flask containing ~5 mL of this compound and boiling chips is fitted with a vertical condenser.[11]

  • Thermometer Placement: A thermometer is suspended in the neck of the flask so that its bulb is immersed in the hot vapor just below the condenser, but not touching the boiling liquid.[11]

  • Heating: The liquid is brought to a steady boil.[11] The condensing vapor will continuously wash over the thermometer bulb.

  • Data Recording: The equilibrium temperature shown on the thermometer is the boiling point at the recorded atmospheric pressure.[11]

Solubility Determination

Solubility is typically determined by establishing the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

  • Solvent Preparation: A known volume (e.g., 10 mL) of the selected solvent (e.g., water, ethanol, hexane) is placed in a flask and maintained at a constant temperature (e.g., 25 °C) using a water bath.

  • Solute Addition: A pre-weighed amount of this compound is added to the solvent in small increments with continuous stirring.

  • Observation: The solute is added until a slight excess of undissolved solid/liquid remains, indicating that the solution is saturated.

  • Quantification: The total mass of the dissolved solute is determined. Solubility can be expressed in g/100 mL or mol/L. The process is repeated for various polar and non-polar solvents to build a solubility profile.[4] It is noted that solubility is often temperature-dependent, typically increasing with a rise in temperature.[4]

Visualized Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate key logical and experimental relationships.

Solid Solid State (< 25-30°C) Liquid Liquid State (25-30°C to 200-206°C) Solid->Liquid Melting Gas Gaseous State (> 200-206°C) Liquid->Gas Boiling cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_conclusion Conclusion A Obtain/Purify This compound B Melting Point Determination A->B C Boiling Point Determination A->C D Solubility Assessment A->D E Data Compilation & Analysis B->E C->E D->E

References

2-Bromopropionic acid safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 2-Bromopropionic acid (CAS No: 598-72-1). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the potential hazards and the implementation of appropriate safety measures in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is a corrosive and toxic substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary hazards.

Table 1: GHS Classification for this compound [1][2]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1][2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1][2]
Corrosive to MetalsCategory 1H290: May be corrosive to metals[1][3]
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life[1]

Signal Word: Danger[2][3]

Hazard Pictograms:

corrosive acute toxic

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe storage and handling.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Colorless to yellow liquid or solid[1][4]
Odor Pungent[5]
Molecular Formula C3H5BrO2[1][3]
Molecular Weight 152.97 g/mol [3]
Boiling Point 203 °C (397.4 °F) at 760 mmHg[3][5]
Flash Point 100 °C (212 °F)[1][4][6]
Specific Gravity 1.650 - 1.70 g/cm³[1][5]
Solubility in Water Soluble[5]
Vapor Pressure 0.1 mmHg @ 25 °C[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartRecommended ProtectionSpecification
Eyes/Face Safety goggles and face shield[4]Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US)[2][7]
Skin Chemical-resistant gloves and protective clothing[4][5]Impervious gloves (inspect before use) and a complete suit protecting against chemicals[2][7]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[4][5]. A full-face respirator may be necessary in certain situations[2].
Engineering Controls

Engineering controls are the most effective way to minimize exposure.

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood[1][5].

  • Eyewash Stations and Safety Showers: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower[4][5].

Handling Procedures
  • Avoid all personal contact, including inhalation[1].

  • Do not breathe dust, vapor, mist, or gas[4].

  • Wash hands thoroughly after handling[2][4].

  • Do not eat, drink, or smoke when using this product[1][2].

  • Use non-sparking tools[2].

Storage Conditions
  • Store in a cool, dry, well-ventilated area[1][2].

  • Keep containers tightly closed[1][2][4].

  • Store in a corrosive-resistant container with a resistant inner liner[1][3].

  • Store away from incompatible materials and foodstuff containers[1].

  • Keep refrigerated (Store below 4°C/39°F)[4].

Emergency Procedures

First-Aid Measures

Immediate medical attention is required for all exposure routes.

Table 4: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Protocol
Inhalation Remove victim to fresh air and keep at rest in a comfortable position for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately[4][5].
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately. Wash clothing before reuse[4].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately[4].
Ingestion If swallowed, do NOT induce vomiting. If victim is fully conscious, give a cupful of water. Never give anything by mouth to an unconscious person. Get medical aid immediately[4].
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation[2][3].

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[2][3].

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment[1][2][5].

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1][2][4].

  • Specific Hazards: Combustible material. Heating may cause expansion or decomposition, leading to violent rupture of containers. Acids may react with metals to produce flammable hydrogen gas[1]. Hazardous decomposition products include carbon oxides and hydrogen bromide gas[3][7].

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear[1][4].

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential to prevent hazardous reactions.

  • Chemical Stability: Stable under normal temperatures and pressures[5][8].

  • Conditions to Avoid: Incompatible materials, light, and excess heat[5][9].

  • Incompatible Materials: Strong oxidizing agents, bases, strong reducing agents, and metals such as aluminum and magnesium[1][5][7][9]. Contact with alkaline materials liberates heat[1].

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen bromide may be formed[5][7].

  • Hazardous Polymerization: Hazardous polymerization will not occur[1][5].

Toxicological and Ecological Information

Toxicological Information
  • Acute Toxicity: Harmful or toxic if swallowed[2]. Animal experiments indicate that ingestion of less than 150 grams may be fatal or cause serious damage to health[1].

  • Skin Corrosion/Irritation: Causes severe skin burns[1][2].

  • Serious Eye Damage/Irritation: Causes serious eye damage[1][2].

  • Respiratory Tract Irritation: Inhalation can cause chemical burns to the respiratory tract[4].

Ecological Information
  • Harmful to aquatic organisms[1]. Do not let the product enter drains or waterways[2][5].

Disposal Considerations

  • Disposal of this compound and its containers must be in accordance with federal, state, and local regulations[2][5]. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2].

Visualized Logical Relationships

The following diagrams illustrate key safety-related logical flows and relationships for handling this compound.

Emergency_Response_Flow cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Professional Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Flush_Skin Flush Skin with Water (15 min) Skin_Contact->Flush_Skin Eye_Contact Eye Contact Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Flush_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency first aid workflow for this compound exposure.

Chemical_Incompatibility cluster_incompatible Incompatible Materials 2-Bromopropionic_Acid This compound Bases Bases 2-Bromopropionic_Acid->Bases Heat Generation Oxidizing_Agents Strong Oxidizing Agents 2-Bromopropionic_Acid->Oxidizing_Agents Violent Reaction Reducing_Agents Strong Reducing Agents 2-Bromopropionic_Acid->Reducing_Agents Hazardous Reaction Metals Metals (e.g., Al, Mg) 2-Bromopropionic_Acid->Metals Flammable H2 Gas

Caption: Chemical incompatibilities of this compound.

Decomposition_Pathway 2-Bromopropionic_Acid This compound Heat Fire or High Heat 2-Bromopropionic_Acid->Heat Decomposition_Products Hazardous Decomposition Products Heat->Decomposition_Products CO Carbon Monoxide Decomposition_Products->CO CO2 Carbon Dioxide Decomposition_Products->CO2 HBr Hydrogen Bromide Decomposition_Products->HBr

Caption: Thermal decomposition pathway of this compound.

References

Spectroscopic Analysis of 2-Bromopropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-bromopropionic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its molecular structure.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals three distinct signals corresponding to the different types of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.50Singlet--COOH
4.41Quartet6.9-CH(Br)-
1.86Doublet6.9-CH₃

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

Chemical Shift (δ) ppmAssignment
174.5-COOH
38.5-CH(Br)-
21.5-CH₃

1.3. Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of a small molecule like this compound.

  • Sample Preparation:

    • Dissolve approximately 5-25 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

    • For quantitative NMR, a known concentration of an internal standard may be added.[3]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. A standard 1D proton pulse sequence is typically used.[3] For quantitative results, ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) between scans.[3]

    • Acquire the ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5]

Table 3: IR Spectroscopic Data for this compound

Frequency (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
1715StrongC=O stretch (carboxylic acid)
1200-1300MediumC-O stretch
600-700MediumC-Br stretch

Data is compiled from typical values for the respective functional groups.

2.1. Experimental Protocol for IR Spectroscopy

For a solid sample like this compound (at room temperature), the Attenuated Total Reflectance (ATR) or thin solid film method is commonly used.[6][7]

  • Thin Solid Film Method: [6]

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene (B1212753) chloride or acetone.[6]

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]

    • Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

  • ATR Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8] It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound [9][10]

m/zRelative IntensityAssignment
152/154Moderate[M]⁺ (Molecular ion peak, characteristic bromine isotope pattern)
107/109Moderate[M-COOH]⁺
73High[M-Br]⁺
45High[COOH]⁺
29High[C₂H₅]⁺
27Very High[C₂H₃]⁺

A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity at m/z 152 and 154. This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance of approximately 50.7% and 49.3%, respectively.[11]

3.1. Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum of a small molecule.

  • Sample Introduction:

    • The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[8]

  • Ionization:

    • For a relatively volatile compound like this compound, Electron Ionization (EI) is a common method. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio.[12]

  • Detection:

    • The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or use ATR Sample->Prep_IR Prep_MS Prepare for Direct Infusion/GC/LC Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR NMR Spectrum (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Hell-Volhard-Zelinsky Reaction for the Synthesis of 2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of the Hell-Volhard-Zelinsky (HVZ) reaction, with a specific focus on the synthesis of 2-bromopropionic acid. It covers the core reaction mechanism, quantitative performance data, detailed experimental protocols, and critical safety information pertinent to professionals in chemical research and drug development.

Introduction

The Hell-Volhard-Zelinsky (HVZ) reaction is a robust method for the α-halogenation of carboxylic acids.[1] This chemical transformation is instrumental in converting an alkyl carboxylic acid into its corresponding α-bromo derivative, which serves as a versatile synthetic intermediate.[1] A primary application of the α-bromo carboxylic acid products is in the synthesis of α-amino acids, making the HVZ reaction a fundamental tool in organic synthesis.[1][2] The preparation of this compound from propionic acid stands as a classic and frequently cited example of this reaction.[1]

The Core Reaction Mechanism

The Hell-Volhard-Zelinsky reaction is a multi-step process that can be broken down into four principal stages:

  • Formation of Acyl Bromide: The reaction commences with the conversion of the parent carboxylic acid, propionic acid, into its more reactive acyl bromide derivative, propanoyl bromide. This transformation is catalyzed by phosphorus tribromide (PBr₃), which can be generated in situ from the reaction of red phosphorus with bromine.[3][4]

  • Enolization: The propanoyl bromide intermediate readily undergoes tautomerization to form its enol isomer. The formation of the enol is a critical step as it establishes a nucleophilic center at the α-carbon.[2][3]

  • α-Bromination: The enol tautomer, with its electron-rich double bond, acts as a nucleophile and attacks a molecule of bromine (Br₂). This step results in the formation of the α-bromo acyl bromide, 2-bromopropionyl bromide.[3]

  • Hydrolysis: The final stage of the reaction involves the hydrolysis of the 2-bromopropionyl bromide intermediate to yield the final product, this compound. This is typically accomplished by the addition of water during the workup phase of the experiment.[1][5] Alternatively, if an alcohol is used to quench the reaction, the corresponding α-bromo ester can be synthesized directly.[1][5]

HVZ_Mechanism Figure 1: Hell-Volhard-Zelinsky Reaction Mechanism cluster_1 1. Acyl Bromide Formation cluster_2 2. Enolization cluster_3 3. α-Bromination cluster_4 4. Hydrolysis PropionicAcid Propionic Acid PropanoylBromide Propanoyl Bromide PropionicAcid->PropanoylBromide  + PBr₃ PBr3 PBr₃ Enol Propanoyl Bromide Enol PropanoylBromide_ref->Enol Tautomerization Br2 Br₂ AlphaBromoAcylBromide 2-Bromopropionyl Bromide Enol_ref->AlphaBromoAcylBromide  + Br₂ H2O H₂O FinalProduct This compound AlphaBromoAcylBromide_ref->FinalProduct  + H₂O

Caption: The four primary stages of the Hell-Volhard-Zelinsky reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The yield of this compound is influenced by reaction conditions such as the choice of catalyst, temperature, and reaction time. The following table summarizes yields reported in the literature for the HVZ reaction and analogous transformations.

Starting MaterialCatalyst / ReagentsKey Reaction ConditionsYield of α-Bromo IntermediateFinal Product YieldReference(s)
Propionic AcidRed Phosphorus, BromineInitial warming to 40-50°C, followed by gentle reflux for 2 hours.75-80% (as 2-bromopropionyl bromide)60% (based on the acyl bromide)[6]
Cyclobutanecarboxylic AcidRed Phosphorus, SOCl₂, BromineReflux with SOCl₂ for 2 hours, then addition of red phosphorus and bromine at 50°C, followed by overnight reflux.Not reported85% (as the butyl ester)[5]
Isovaleric AcidPCl₃, BromineReaction temperature of 70-105°C for 12-22 hours.Not reported87.5–88.6%[7]
Propionic AcidPBr₃, BromineStandard HVZ conditions followed by esterification with ethanol.Not reported97.6 - 98.1% (as ethyl ester)[8]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Protocol 1: Synthesis using Red Phosphorus and Bromine

This protocol is a classic laboratory-scale preparation of this compound.

Materials:

  • Dry propionic acid (50 g)

  • Dry amorphous red phosphorus (7.6 g)

  • Bromine (166.7 g total)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, combine 50 g of dry propionic acid and 7.6 g of dry amorphous red phosphorus.

  • From the dropping funnel, slowly add an initial portion of 66.7 g of bromine.

  • To initiate the reaction, gently warm the mixture to a temperature of 40-50°C.

  • Once the reaction has commenced, slowly add the remaining 100 g of bromine from the dropping funnel.

  • After the addition is complete, heat the mixture to a gentle reflux for 2 hours.

  • Isolate the intermediate, 2-bromopropionyl bromide, by distillation at 154°C under atmospheric pressure.

  • To hydrolyze the acyl bromide, add one and one-third molar equivalents of water.

  • Stir the mixture under a reflux condenser while cooling in an ice-water bath until a homogeneous solution is obtained.

  • Complete the hydrolysis by warming the reaction mixture for 90 minutes.

  • After cooling the crude this compound solution to room temperature, perform a series of extractions with diethyl ether.

  • Combine the ether extracts and dry them over anhydrous sodium sulfate.

  • Remove the diethyl ether by rotary evaporation.

  • Purify the final product by fractional distillation under vacuum, collecting the fraction that boils at 124°C at a pressure of 18-19 mm Hg.[6]

Protocol 2: General Procedure with Phosphorus Tribromide

This protocol outlines a more general approach using PBr₃, which is often used for various carboxylic acids.

Materials:

  • Carboxylic acid (e.g., propionic acid) (1.0 equivalent)

  • Phosphorus tribromide (PBr₃) (catalytic amount)

  • Bromine (excess)

  • Water for quenching

Procedure:

  • Charge a suitable reaction vessel with the carboxylic acid and a catalytic quantity of PBr₃.

  • Heat the mixture to an elevated temperature (e.g., 100°C).

  • Add bromine dropwise to the heated mixture.

  • Maintain the reaction at the elevated temperature for a period of 4 to 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water to hydrolyze the α-bromo acyl bromide.

  • Purify the this compound by vacuum distillation.

Experimental_Workflow Figure 2: Experimental Workflow for Protocol 1 cluster_setup I. Reaction Setup cluster_reaction II. Bromination cluster_intermediate III. Intermediate Isolation cluster_workup IV. Workup & Purification A Combine Propionic Acid and Red Phosphorus B Add Bromine and Heat to Reflux A->B C Distill 2-Bromopropionyl Bromide B->C D Hydrolyze with Water C->D E Extract with Diethyl Ether D->E F Dry and Evaporate Solvent E->F G Vacuum Distill Final Product F->G

Caption: A generalized experimental workflow for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

Spectroscopic Data for Characterization

Spectroscopic analysis is essential for the verification of the starting materials, intermediates, and the final product.

Propionic Acid:

  • ¹H NMR (CDCl₃, 300 MHz): δ 11.7 (s, 1H, COOH), 2.37 (q, J=7.6 Hz, 2H, CH₂), 1.17 (t, J=7.6 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 181.0, 27.6, 9.1.

  • IR (neat): 2980, 1715 (C=O), 1460, 1220 cm⁻¹.

Propanoyl Bromide (Intermediate):

  • ¹H NMR (CDCl₃, 300 MHz): δ 2.91 (q, J=7.3 Hz, 2H, CH₂), 1.21 (t, J=7.3 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 172.1, 44.9, 9.4.

  • IR (neat): 2980, 1780 (C=O), 1080 cm⁻¹.

2-Bromopropionyl Bromide (Intermediate):

  • ¹H NMR (CDCl₃, 300 MHz): δ 4.65 (q, J=6.8 Hz, 1H, CH), 1.95 (d, J=6.8 Hz, 3H, CH₃).[9]

  • IR (KBr): 2980, 1770 (C=O), 1170, 680 cm⁻¹.

  • MS (EI): m/z 216 (M⁺), 137, 135, 109, 107.[10]

This compound (Final Product):

  • ¹H NMR (CDCl₃, 300 MHz): δ 11.50 (s, 1H, COOH), 4.41 (q, J=6.9 Hz, 1H, CH), 1.86 (d, J=6.9 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 175.5, 39.8, 21.6.

  • IR (neat): 2990, 1720 (C=O), 1290, 1180, 690 cm⁻¹.

  • MS (EI): m/z 154/152 (M⁺), 109/107, 73.

Safety Precautions and Hazard Management

The reagents used in the Hell-Volhard-Zelinsky reaction are hazardous and necessitate strict safety protocols. All procedures should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

  • Bromine (Br₂): A highly toxic, corrosive, and potent oxidizing agent. It can cause severe chemical burns on contact with skin and is toxic if inhaled. It is imperative to handle bromine with chemical-resistant gloves, safety goggles, and a face shield. A solution of sodium thiosulfate (B1220275) should be readily available to neutralize any spills.

  • Phosphorus Tribromide (PBr₃) and Red Phosphorus: PBr₃ is a toxic and corrosive liquid that reacts violently with water. Red phosphorus is a flammable solid. Both reagents must be handled in a moisture-free environment.

  • Hydrogen Bromide (HBr): This toxic and corrosive gas is a byproduct of the reaction. The experimental setup must include a gas trap to neutralize the evolving HBr gas.

  • Quenching Procedure: The addition of water or an alcohol to quench the reaction is highly exothermic. This step must be performed slowly and with efficient cooling to control the reaction rate.

Before commencing any experimental work, it is mandatory to consult the Safety Data Sheets (SDS) for all reagents.

Potential Byproducts and Side Reactions

Under non-optimal conditions, the Hell-Volhard-Zelinsky reaction can lead to the formation of byproducts. For instance, excessively high reaction temperatures can promote the elimination of hydrogen bromide from the desired product, resulting in the formation of α,β-unsaturated carboxylic acids. Additionally, if the stoichiometry of the reagents is not carefully controlled, over-bromination at the α-position can occur.

References

An In-depth Technical Guide to the Stereochemistry of (R)- and (S)-2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of (R)- and (S)-2-bromopropionic acid, crucial chiral building blocks in the synthesis of pharmaceuticals and agrochemicals. This document details the synthesis of both racemic and enantiomerically pure forms, methods for their resolution, and analytical techniques for determining enantiomeric purity.

Introduction to the Significance of Chiral 2-Bromopropionic Acid

This compound is a carboxylic acid with a chiral center at the C-2 position, existing as two non-superimposable mirror images: (R)-2-bromopropionic acid and (S)-2-bromopropionic acid. The distinct spatial arrangement of the substituents around this stereocenter dictates their interaction with other chiral molecules, a fundamental principle in pharmacology and drug development. The differential biological activity of enantiomers is a critical consideration, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the ability to synthesize and analyze enantiomerically pure forms of chiral synthons like this compound is paramount.

(S)-2-Bromopropionic acid serves as an intermediate in the synthesis of structural analogs of antimitotic tripeptides like hemiasterlins, which are potent antitumor agents.[1] Both enantiomers are valuable starting materials for the synthesis of various biologically active molecules, including amino acids.[2] The racemic form, DL-2-bromopropionic acid, is a key intermediate for producing active pharmaceutical ingredients (APIs), including anti-inflammatory drugs, and in the synthesis of agrochemicals such as herbicides and fungicides.[3]

Physicochemical and Chiroptical Properties

The enantiomers of this compound share the same physical properties, such as boiling point, density, and refractive index, but differ in their interaction with plane-polarized light. One enantiomer rotates the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other rotates it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.

Property(R)-(+)-2-Bromopropionic Acid(S)-(-)-2-Bromopropionic AcidRacemic (DL)-2-Bromopropionic Acid
CAS Number 10009-70-832644-15-8598-72-1
Molecular Formula C₃H₅BrO₂C₃H₅BrO₂C₃H₅BrO₂
Molecular Weight 152.97 g/mol 152.97 g/mol 152.97 g/mol
Appearance Colorless to yellowish liquidColorless, red or green clear liquid[2]Colorless to yellowish liquid
Boiling Point 203 °C (lit.)78 °C / 4 mmHg (lit.)[4]203 °C (lit.)[5]
Melting Point 25 °C (lit.)-35 °C (lit.)[4]Not specified
Density 1.692 g/mL at 20 °C (lit.)1.696 g/mL at 20 °C (lit.)[4]1.7 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.475 (lit.)n20/D 1.470 (lit.)[4]n20/D 1.475 (lit.)[5]
Specific Rotation [α]20/D +26 ± 2° (neat)-25 to -29° (neat)[2]

Synthesis of this compound

Synthesis of Racemic this compound via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a standard method for the α-halogenation of carboxylic acids. This reaction transforms propionic acid into this compound through the use of bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[6][7]

Experimental Protocol: Hell-Volhard-Zelinsky Bromination of Propionic Acid [8]

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, add 50 g of dry propionic acid and 7.6 g of dry amorphous phosphorus.

  • Addition of Bromine: Slowly add 66.7 g of bromine from the dropping funnel. Upon the initial addition, gently warm the mixture to 40-50 °C to initiate the reaction. Continue the slow addition of an additional 100 g of bromine.

  • Reaction: The reaction proceeds rapidly. Once the addition is complete, gently reflux the mixture for 2 hours.

  • Isolation of 2-Bromopropionyl Bromide: Distill the reaction mixture at atmospheric pressure to obtain 2-bromopropionyl bromide, which boils at 154 °C. The expected yield is 75-80%.

  • Hydrolysis: To the collected 2-bromopropionyl bromide, add one and one-third equivalents of water. Stir the mixture under a reflux condenser, initially cooling with an ice-water bath until the mixture becomes homogeneous. Then, warm the reaction mixture for 90 minutes to complete the hydrolysis.

  • Work-up and Purification: Cool the crude this compound solution to room temperature and extract it with several portions of diethyl ether. Dry the combined ether extracts over anhydrous sodium sulfate. Evaporate the ether to obtain the crude product.

  • Final Purification: Fractionally distill the crude product under reduced pressure, collecting the fraction boiling at 124 °C at 18-19 mmHg. The yield is approximately 60% based on the amount of 2-bromopropionyl bromide used.

HVZ_Reaction cluster_reactants Reactants & Reagents propionic_acid Propionic Acid acyl_bromide Propionyl Bromide propionic_acid->acyl_bromide + PBr₃ pbr3 PBr₃ (catalyst) br2 Br₂ enol Enol Tautomer acyl_bromide->enol Tautomerization alpha_bromo_acyl_bromide α-Bromo Acyl Bromide enol->alpha_bromo_acyl_bromide + Br₂ product (DL)-2-Bromopropionic Acid alpha_bromo_acyl_bromide->product + H₂O h2o H₂O (Hydrolysis)

Caption: Hell-Volhard-Zelinsky reaction pathway for racemic this compound.

Stereospecific Synthesis of (R)- and (S)-2-Bromopropionic Acid from Alanine (B10760859)

Enantiomerically pure this compound can be synthesized from the corresponding enantiomers of the amino acid alanine through a diazotization reaction. This method generally proceeds with retention of configuration.

Experimental Protocol: Synthesis of (S)-2-Bromopropionic Acid from L-Alanine

This protocol can be adapted for the synthesis of (R)-2-bromopropionic acid by starting with D-alanine.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a stir bar and a thermocouple, add 50 mL of water, 29.3 g of sodium bromide, and 20 g of L-alanine.

  • Addition of Hydrobromic Acid: Add 75 mL of 47% hydrobromic acid. The temperature will rise slightly. Cool the flask in a freezer.

  • Preparation of Sodium Nitrite (B80452) Solution: Prepare a solution of 46.7 g of sodium nitrite in 67.5 mL of water.

  • Diazotization: Cool the alanine-containing flask in an ice-salt bath to below 0 °C. Slowly add the sodium nitrite solution via a syringe pump over 1 hour, maintaining the temperature below 5 °C.

  • Reaction Completion: After the addition is complete, stir the mixture in the ice bath for an additional hour. Then, allow the mixture to warm to room temperature over 15 minutes.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with three 100 mL portions of dichloromethane.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by simple distillation followed by high vacuum to yield the crude product.

Resolution of Racemic this compound

The separation of a racemic mixture into its constituent enantiomers is known as resolution. A highly effective method for the resolution of carboxylic acids is enzymatic kinetic resolution.

Enzymatic Kinetic Resolution using Lipase (B570770)

Lipases are enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers. Candida rugosa lipase is a commonly used biocatalyst for the resolution of 2-arylpropionic acids and related compounds.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure)

  • Reaction Setup: In a flask, dissolve racemic this compound in a suitable organic solvent (e.g., isooctane, hexane). Add a primary alcohol (e.g., n-propanol, 1-heptanol) as the acyl acceptor.

  • Enzyme Addition: Add Candida rugosa lipase to the mixture. The amount of lipase will depend on its activity and should be optimized.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.

  • Reaction Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Work-up: The reaction mixture will contain one enantiomer as an ester and the other as the unreacted acid. Separate these two compounds by liquid-liquid extraction. Extract the mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate) to deprotonate and dissolve the unreacted carboxylic acid into the aqueous phase. The ester will remain in the organic phase.

  • Isolation: Acidify the aqueous phase with a dilute acid (e.g., HCl) and extract the enantiomerically enriched carboxylic acid with an organic solvent. The ester in the organic phase can be hydrolyzed back to the corresponding carboxylic acid enantiomer.

enzymatic_resolution cluster_process Enzymatic Kinetic Resolution Workflow racemic_acid Racemic (R,S)-2-Bromopropionic Acid reaction_mixture Reaction Mixture (Ester + Unreacted Acid) racemic_acid->reaction_mixture + Lipase + Alcohol lipase Lipase (e.g., Candida rugosa) alcohol Alcohol (R'-OH) s_ester (S)-Ester reaction_mixture->s_ester r_acid (R)-Acid (unreacted) reaction_mixture->r_acid separation Separation (e.g., Extraction) s_ester->separation s_acid (S)-2-Bromopropionic Acid s_ester->s_acid Hydrolysis r_acid->separation separation->r_acid Direct Isolation separation->s_acid via Hydrolysis hydrolysis Hydrolysis

Caption: General workflow for the enzymatic kinetic resolution of this compound.

Analytical Methods for Stereochemical Analysis

Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of the stereocenter in this compound is assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.

  • Assign Priorities: The four groups attached to the chiral carbon are assigned priorities based on the atomic number of the atom directly bonded to the chiral center. Higher atomic number gets higher priority.

    • -Br (Bromine, Z=35) -> Priority 1

    • -COOH (Oxygen, Z=8) -> Priority 2

    • -CH₃ (Carbon, Z=6) -> Priority 3

    • -H (Hydrogen, Z=1) -> Priority 4

  • Orient the Molecule: The molecule is oriented so that the lowest priority group (-H) is pointing away from the viewer.

  • Determine Configuration: The direction from the highest priority group (1) to the second (2) to the third (3) is determined.

    • If the direction is clockwise, the configuration is (R) (from the Latin rectus for right).

    • If the direction is counter-clockwise, the configuration is (S) (from the Latin sinister for left).

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (R)- and (S)-2-bromopropionic acid.

Polarimetry

Polarimetry is a technique used to measure the optical rotation of a chiral substance. The specific rotation is a characteristic property of an enantiomer.

Experimental Protocol: Polarimetry

  • Instrument Warm-up and Calibration: Turn on the polarimeter and allow the lamp to warm up. Calibrate the instrument using a blank solvent.

  • Sample Preparation: Prepare a solution of the this compound enantiomer of a known concentration in a suitable solvent.

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles. Place the cell in the instrument and measure the observed rotation (α).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters (dm), and c is the concentration of the sample in g/mL.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis (General Method)

  • Column: Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid). A typical starting mobile phase could be n-hexane:2-propanol:trifluoroacetic acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210-220 nm).

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject a solution of racemic this compound to determine the retention times of both enantiomers and the resolution. c. Inject solutions of the individual enantiomers (if available) to confirm the elution order. d. Inject the sample to be analyzed and determine the peak areas for each enantiomer to calculate the enantiomeric excess (ee%).

Enantiomeric Excess (ee%) Calculation: ee% = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] × 100

Conclusion

The stereochemistry of this compound is of critical importance in the development of chiral pharmaceuticals and agrochemicals. This guide has provided an in-depth overview of the synthesis of racemic and enantiomerically pure forms of this compound, methods for the resolution of the racemate, and analytical techniques for the determination of enantiomeric purity. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the efficient and controlled use of these versatile chiral building blocks.

References

A Technical Guide to Commercial 2-Bromopropionic Acid: Suppliers, Purity Grades, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available 2-Bromopropionic acid, a key building block in pharmaceutical and chemical synthesis. This document details prominent suppliers, available purity grades, and the analytical methodologies used to ensure its quality. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this compound of the appropriate quality for their specific applications.

Commercial Suppliers and Purity Grades

This compound is readily available from a multitude of chemical suppliers, catering to a wide range of research and development needs. The most commonly offered purity grades are ≥98% and ≥99%. For applications requiring stereospecificity, enantiomerically pure forms, such as (R)-(+)-2-Bromopropionic acid and (S)-(-)-2-Bromopropionic acid, are also available with specified enantiomeric excess (ee).

Below is a summary of prominent commercial suppliers and the typical purity grades they offer for this compound.

SupplierPurity Grade(s) OfferedAnalytical Method(s) CitedNotes
Sigma-Aldrich (Merck) ≥99%, ≥98% (sum of enantiomers, GC for chiral forms)GCOffers both racemic and enantiomerically pure forms.
Thermo Scientific (Fisher Scientific) 98%, >85% ee for (S)-(-) formHPLCProvides specific enantiomeric excess for chiral compounds.
TCI (Tokyo Chemical Industry) >98.0% (GC), 99.0+% (Titration)GC, TitrationOffers grades with purity determined by different analytical methods.
Chem-Impex International ≥99% (GC), ≥98% (GC)GCProvides various grades for research and synthesis.
Biosynth Carbosynth Custom purities availableVariesSpecializes in custom synthesis and can provide specific grades upon request.
Lab Pro Inc. Min. 98.0% (GC, T)GC, TitrationSupplies laboratory-grade chemicals.
Ottokemi 98%+Not specifiedIndian supplier with a focus on synthesis-grade chemicals.
AD PHARMACHEM Not specified, described as "high purity"Not specifiedManufacturer of pharmaceutical intermediates.

Experimental Protocols for Purity Determination

Gas Chromatography (GC)

Gas chromatography is a widely used technique for assessing the purity of volatile compounds like this compound. It is effective in separating the analyte from volatile impurities. For enhanced identification of impurities, GC is often coupled with a mass spectrometer (GC-MS). A derivatization step to convert the carboxylic acid to a more volatile ester (e.g., methyl 2-bromopropionate) is a common practice to improve peak shape and sensitivity.[1]

Methodology:

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 50 mg of the this compound sample into a vial.

    • Add 1 mL of a derivatizing agent, such as a solution of 3M HCl in methanol.

    • Seal the vial and heat at 60°C for 30 minutes to convert the acid to its methyl ester.

    • Cool the vial to room temperature.

    • Dilute the sample with a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration of approximately 1 mg/mL.

  • GC-FID/MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the desired sensitivity).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

    • Detector (FID): Temperature: 280°C.

    • Detector (MS):

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-300.

  • Data Analysis:

    • The purity is typically calculated using the area percent method, where the peak area of the derivatized this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

    • For GC-MS, the mass spectrum of the main peak can be compared to a reference spectrum for identity confirmation. Impurity peaks can be tentatively identified based on their mass spectra.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are less volatile or thermally labile. For carboxylic acids like this compound, reverse-phase HPLC is the most common approach.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components, such as acetonitrile (B52724) and water) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV/DAD Conditions:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition could be 70:30 (v/v) Water with 0.1% Phosphoric Acid : Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm). A Diode Array Detector (DAD) can be used to obtain spectral information for peak purity assessment.

  • Data Analysis:

    • The purity is calculated using the area percent method from the resulting chromatogram. The peak area of this compound is compared to the total area of all observed peaks.

    • Peak purity can be assessed using the spectral data from a DAD detector.

Acidimetric Titration

Acidimetric titration is a classic and reliable method for determining the overall acidity of a sample, which directly corresponds to the concentration of this compound. This method provides an assay value for the total acid content.

Methodology:

  • Reagents:

  • Procedure:

    • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of a 1:1 mixture of neutralized ethanol and water.

    • Add 2-3 drops of phenolphthalein indicator solution.

    • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

    • Record the volume of NaOH solution consumed.

  • Calculation:

    • The purity of this compound is calculated using the following formula:

    Where:

    • V = Volume of NaOH solution used in the titration (in Liters).

    • M = Molarity of the NaOH solution (in mol/L).

    • E = Equivalent weight of this compound (152.97 g/mol ).

    • W = Weight of the this compound sample (in grams).

Logical Workflow for Grade Selection

The selection of an appropriate grade of this compound is critical and depends on the intended application. The following diagram illustrates a logical workflow to guide researchers in this decision-making process.

This compound Grade Selection start Define Application Requirement is_pharma Pharmaceutical or cGMP Application? start->is_pharma is_chiral Is Stereospecificity Required? is_pharma->is_chiral No pharma_grade Select Pharmaceutical Grade (if available) or High Purity (≥99%) from a reputable supplier with extensive documentation. is_pharma->pharma_grade Yes high_purity_non_pharma High Purity Synthesis (e.g., Advanced Materials)? is_chiral->high_purity_non_pharma No chiral_grade Select Enantiomerically Pure Grade (e.g., (R) or (S) form) with specified enantiomeric excess (ee). is_chiral->chiral_grade Yes general_synthesis General Organic Synthesis / Research? high_purity_non_pharma->general_synthesis No high_purity_grade Select High Purity Grade (≥99%). Consider suppliers with detailed Certificates of Analysis (CoA). high_purity_non_pharma->high_purity_grade Yes standard_grade Select Standard Grade (≥98%). Cost-effective for initial studies. general_synthesis->standard_grade Yes end Procure Selected Grade general_synthesis->end No pharma_grade->end chiral_grade->end high_purity_grade->end standard_grade->end

Caption: Decision workflow for selecting the appropriate grade of this compound.

References

The Versatility of 2-Bromopropionic Acid: A Core Component in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopropionic acid, a halogenated carboxylic acid, serves as a pivotal building block in a myriad of organic syntheses, demonstrating significant utility in the pharmaceutical, agrochemical, and polymer industries. Its bifunctional nature, possessing both a reactive bromine atom at the alpha position and a carboxylic acid group, allows for a diverse range of chemical transformations. This technical guide elucidates the fundamental applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of key chemical pathways and workflows to support researchers and professionals in drug development and chemical synthesis.

Core Applications of this compound

The reactivity of this compound makes it a valuable precursor for the synthesis of a wide array of more complex molecules. Its primary applications can be categorized as follows:

  • Pharmaceutical Synthesis: It is a key intermediate in the production of numerous active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drugs (NSAIDs) and amino acids.

  • Agrochemical Formulation: this compound is integral to the synthesis of various herbicides and fungicides, contributing to modern crop protection.

  • Polymer Chemistry: It and its derivatives are utilized as initiators in controlled radical polymerization techniques, enabling the synthesis of well-defined polymers with specific architectures.

  • General Organic Synthesis: It serves as a versatile reagent for introducing the propionic acid moiety through nucleophilic substitution reactions.

Pharmaceutical Applications

The chiral nature of many pharmaceuticals necessitates stereoselective synthetic routes. Racemic this compound can be resolved into its enantiomers, which are then used to produce optically pure drugs.

Synthesis of α-Arylpropionic Acids (Profens)

A prominent class of NSAIDs, the profens, are α-arylpropionic acids. This compound and its esters are key reagents in the synthesis of these compounds, including Naproxen, Fenoprofen, and Flurbiprofen.

Synthesis of (S)-Naproxen:

(S)-Naproxen is a widely used NSAID with potent anti-inflammatory and analgesic properties. One common synthetic route involves the coupling of (R)-2-bromopropionic acid derivative with 2-methoxynaphthalene (B124790).[1]

Experimental Protocol: Synthesis of (S)-Naproxen

Stage 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene [2]

  • Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 43 g of anhydrous aluminum chloride in 200 mL of dry nitrobenzene (B124822).

  • Addition of Reactants: Add 39.5 g of finely ground 2-methoxynaphthalene to the stirred solution. Cool the mixture to approximately 5 °C using an ice bath.

  • Acylation: Add 25 g of redistilled acetyl chloride dropwise over 15–20 minutes, maintaining the internal temperature between 10.5 and 13 °C.

  • Reaction Completion: After the addition, continue stirring in the ice bath for 2 hours, then allow the mixture to stand at room temperature for at least 12 hours.

  • Work-up: Decompose the reaction mixture by slowly adding it to a mixture of 200 g of ice and 100 mL of concentrated hydrochloric acid. Transfer the two-phase mixture to a 1-L separatory funnel with the aid of 50 mL of chloroform (B151607).

  • Extraction and Purification: Separate the organic layer and wash it with three 100-mL portions of water. Remove the nitrobenzene and chloroform by steam distillation. The solid residue is then dissolved in chloroform, dried over anhydrous magnesium sulfate, and the solvent is removed. The crude product is distilled under vacuum to yield 2-acetyl-6-methoxynaphthalene.

Stage 2: Willgerodt-Kindler Reaction [2]

  • Reaction Setup: In a round-bottomed flask, combine 2-acetyl-6-methoxynaphthalene, morpholine, and sulfur.

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Isolation: Upon completion, cool the reaction mixture. The product, the morpholide of 2-(6-methoxy-2-naphthyl)thioacetic acid, is isolated by filtration and purified by recrystallization.

Stage 3: Hydrolysis and Methylation

  • Hydrolysis: The thioamide from the previous step is hydrolyzed using a strong acid or base to yield 2-(6-methoxy-2-naphthyl)acetic acid.

  • Esterification and α-Bromination: The resulting carboxylic acid is esterified, for example, with methanol (B129727) in the presence of an acid catalyst, to form the methyl ester. This is followed by α-bromination using a suitable brominating agent (e.g., N-bromosuccinimide) to introduce the bromine atom.

Stage 4: Coupling and Hydrolysis to Naproxen

  • Coupling: The α-bromo ester is then subjected to a coupling reaction.

  • Hydrolysis: The final ester is hydrolyzed to yield racemic Naproxen, which can then be resolved to obtain the desired (S)-enantiomer.

A more direct, though often lower-yielding, approach involves the direct alkylation of 2-methoxynaphthalene with an ester of this compound.

Logical Flowchart for a General Profen Synthesis:

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product Aryl_precursor Aryl Precursor (e.g., 2-Methoxynaphthalene) Coupling Coupling Reaction (e.g., Friedel-Crafts Alkylation or Grignard Reaction) Aryl_precursor->Coupling Bromo_acid This compound or its Ester Bromo_acid->Coupling Intermediate α-Arylpropionic Acid Ester Intermediate Coupling->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Racemic_Profen Racemic Profen (e.g., (R,S)-Naproxen) Hydrolysis->Racemic_Profen Resolution Resolution Racemic_Profen->Resolution S_Enantiomer (S)-Enantiomer (Active Pharmaceutical Ingredient) Resolution->S_Enantiomer G 2_Bromopropionic_Acid This compound Alanine dl-Alanine 2_Bromopropionic_Acid->Alanine Nucleophilic Substitution Ammonium_Bromide Ammonium Bromide 2_Bromopropionic_Acid->Ammonium_Bromide Ammonia Aqueous Ammonia (Excess) Ammonia->Alanine Ammonia->Ammonium_Bromide G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Reagents Monomer, Initiator (e.g., Ethyl 2-bromopropionate), Catalyst (CuX), Ligand Deoxygenation Deoxygenation (Freeze-Pump-Thaw) Reagents->Deoxygenation Mixing Mix Reagents under Inert Atmosphere Deoxygenation->Mixing Heating Heat to Desired Temperature Mixing->Heating Initiation Initiation and Propagation Heating->Initiation Termination Terminate Reaction Initiation->Termination Purification Purify Polymer (e.g., Column Chromatography) Termination->Purification Characterization Characterize Polymer (GPC, NMR) Purification->Characterization G Phenoxide Phenoxide (Ar-O⁻) SN2 SN2 Reaction Phenoxide->SN2 Bromo_ester Ethyl 2-bromopropionate Bromo_ester->SN2 Ether_ester Ethyl 2-phenoxypropionate SN2->Ether_ester Salt NaBr SN2->Salt

References

Methodological & Application

Synthesis of Amino Acids Using 2-Bromopropionic Acid and its Analogs as Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amino acids is a cornerstone of organic chemistry with profound implications for pharmacology, biochemistry, and materials science. Among the various synthetic routes, the use of α-halo acids, particularly 2-bromopropionic acid and its analogs, offers a versatile and established platform for the preparation of a wide range of α-amino acids. These methods are integral to the development of novel therapeutics, including peptide-based drugs and chiral intermediates.

This document provides detailed application notes and experimental protocols for the synthesis of amino acids utilizing this compound and related precursors. The primary methods covered are direct ammonolysis and the Gabriel synthesis, offering routes to racemic amino acids that are foundational for further research and development.

Core Synthetic Strategies

Two primary and robust methods for the synthesis of α-amino acids from 2-bromo acid precursors are ammonolysis and the Gabriel synthesis.

  • Ammonolysis of α-Bromo Acids: This direct method involves the nucleophilic substitution of the bromine atom in a 2-bromoalkanoic acid with ammonia (B1221849). It is a straightforward approach, particularly effective for the synthesis of simpler amino acids. A large excess of ammonia is typically used to minimize the formation of secondary and tertiary amine byproducts.[1]

  • Gabriel Synthesis: This method provides a cleaner route to primary amines and, by extension, amino acids, by avoiding over-alkylation. It utilizes a protected form of nitrogen, typically potassium phthalimide (B116566), which acts as an ammonia surrogate.[2][3][4][5] The synthesis begins with the alkylation of potassium phthalimide with a suitable substrate, such as diethyl bromomalonate, followed by hydrolysis to release the primary amine. For the synthesis of various amino acids, diethyl acetamidomalonate is a common starting material, which can be alkylated with various alkyl halides to introduce the desired side chain.[6][7][8][9]

The selection of the synthetic route often depends on the desired amino acid, scale of the reaction, and the availability of starting materials.

Experimental Protocols

Protocol 1: Synthesis of dl-Alanine (B559559) via Ammonolysis of this compound

This protocol is adapted from a well-established procedure in Organic Syntheses and provides a reliable method for the preparation of racemic alanine.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 2-Bromopropionic_Acid This compound dl-Alanine dl-Alanine 2-Bromopropionic_Acid->dl-Alanine Ammonolysis Ammonia NH3 (excess)

Figure 1: Synthesis of dl-Alanine by Ammonolysis.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound152.98100 g0.65
Concentrated Aqueous Ammonia (sp. gr. 0.9)17.033 L~44.5
Methyl Alcohol32.04As required-
Diethyl Ether74.12As required-

Procedure:

  • In a 1-gallon glass-stoppered bottle, cool 3 L of concentrated aqueous ammonia to 1-4°C in an ice bath.

  • Slowly, and with stirring, add 100 g (0.65 mole) of cold (1-4°C) this compound to the cold ammonia solution.

  • Seal the bottle and allow the mixture to stand at room temperature for a minimum of four days.

  • Concentrate the resulting solution to a volume of approximately 300 mL by evaporation (a rotary evaporator is recommended).

  • Filter the concentrated solution and continue to concentrate to a final volume of 200 mL.

  • Cool the solution to room temperature and add 1 L of methyl alcohol.

  • Chill the mixture overnight in a refrigerator (0-4°C) to induce crystallization.

  • Collect the crystals by suction filtration and wash them with 250 mL of methyl alcohol, followed by 250 mL of diethyl ether.

  • The yield of crude dl-alanine is typically 42-48 g.

Purification:

  • Dissolve the crude product in 200 mL of water, warming if necessary.

  • Add 1 L of methyl alcohol to the solution and chill overnight in a refrigerator.

  • Filter the purified crystals and wash as before.

  • The yield of purified dl-alanine is approximately 38-42 g (65-70% of the theoretical amount).

Quantitative Data Summary:

ProductTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)
dl-Alanine57.938 - 4265 - 70
Protocol 2: General Synthesis of α-Amino Acids via Diethyl Acetamidomalonate

This protocol outlines a general and versatile method for synthesizing various racemic α-amino acids by alkylating diethyl acetamidomalonate. The specific alkyl halide used will determine the side chain of the resulting amino acid.

Workflow Overview:

G A Diethyl Acetamidomalonate B Deprotonation (e.g., Sodium Ethoxide) A->B C Enolate Intermediate B->C D Alkylation (R-X) C->D E Alkylated Malonic Ester D->E F Hydrolysis and Decarboxylation (Acid and Heat) E->F G Racemic α-Amino Acid F->G

Figure 2: Workflow for α-Amino Acid Synthesis via Diethyl Acetamidomalonate.

Materials:

ReagentPurpose
Diethyl AcetamidomalonateStarting material
Sodium EthoxideBase for deprotonation
Alkyl Halide (R-X)Source of the amino acid side chain
Aqueous Acid (e.g., HCl)For hydrolysis and decarboxylation
Organic SolventsFor reaction and workup

General Procedure:

  • Deprotonation: Dissolve diethyl acetamidomalonate in a suitable anhydrous solvent (e.g., ethanol) and treat it with one equivalent of a strong base, such as sodium ethoxide, to form the enolate.

  • Alkylation: Add the desired alkyl halide (R-X) to the enolate solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the S_N2 reaction. The choice of alkyl halide is critical as it determines the final amino acid. For example:

    • Benzyl (B1604629) chloride for Phenylalanine.

    • Isopropyl halide for Valine.

    • Isobutyl halide for Leucine.

  • Hydrolysis and Decarboxylation: After the alkylation is complete, the resulting substituted diethyl acetamidomalonate is hydrolyzed. This is typically achieved by heating with a strong aqueous acid (e.g., hydrochloric acid). This step cleaves both the ester and the amide bonds, and the resulting dicarboxylic acid intermediate readily decarboxylates upon heating to yield the desired racemic α-amino acid.

  • Isolation: The amino acid can be isolated from the reaction mixture by adjusting the pH to its isoelectric point, causing it to precipitate. Further purification can be achieved by recrystallization.

Example Application: Synthesis of Phenylalanine

For the synthesis of racemic phenylalanine, benzyl chloride would be used as the alkyl halide in the alkylation step. The subsequent hydrolysis and decarboxylation would yield phenylalanine.[7]

Quantitative Data (General Expectation):

The yields for this multi-step synthesis can vary depending on the specific alkyl halide used and the optimization of reaction conditions. Generally, yields in the range of 60-80% can be expected for the alkylation step, with the overall yield for the complete synthesis being somewhat lower.

Application Notes

  • Scope and Limitations: The ammonolysis of α-bromo acids is a direct and atom-economical method, but it can be prone to side reactions, leading to the formation of di- and tri-alkylated products. The use of a large excess of ammonia helps to mitigate this. The Gabriel synthesis, particularly via the acetamidomalonate route, is generally cleaner and more versatile for accessing a wider variety of amino acids with different side chains.

  • Stereochemistry: Both the ammonolysis and the Gabriel synthesis, as described in these protocols, produce racemic mixtures of the amino acids (an equal mixture of D and L enantiomers). For applications requiring enantiomerically pure amino acids, a subsequent resolution step or the use of stereoselective synthetic methods would be necessary.

  • Drug Development Relevance: The ability to synthesize both natural and unnatural amino acids is of paramount importance in drug discovery and development. Unnatural amino acids are frequently incorporated into peptide-based therapeutics to enhance their stability, potency, and pharmacokinetic properties. The methods described here provide a fundamental basis for accessing these crucial building blocks.

  • Safety Precautions: this compound and its analogs are corrosive and lachrymatory. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Alkyl halides are often toxic and should be handled with care. Concentrated ammonia is a corrosive and pungent gas; work should be conducted in a fume hood.

Conclusion

The synthesis of amino acids from this compound and its derivatives remains a highly relevant and practical approach in chemical research and drug development. The direct ammonolysis method offers a straightforward route to simpler amino acids like alanine, while the Gabriel synthesis via diethyl acetamidomalonate provides a more versatile and controlled platform for the preparation of a wider array of complex amino acids. The detailed protocols and application notes provided herein serve as a valuable resource for scientists engaged in the synthesis and application of these fundamental biological and pharmacological building blocks.

References

Application Note: Synthesis of DL-Alanine from 2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of racemic DL-alanine via the ammonolysis of 2-bromopropionic acid. The procedure is robust, yielding high-purity alanine (B10760859) suitable for various research and development applications. This method involves the direct reaction of this compound with a large excess of concentrated aqueous ammonia (B1221849), followed by a straightforward purification process.

Introduction

Alanine is a non-essential amino acid fundamental to the structure of proteins. While various methods for its chemical synthesis exist, including the Strecker and Gabriel syntheses, a direct and efficient route involves the nucleophilic substitution of an α-halo acid.[1][2] The protocol detailed herein describes the preparation of racemic (DL) alanine from this compound.[3] This method is effective due to the direct displacement of the bromide group by ammonia. A significant excess of ammonia is employed to maximize the yield of the primary amine and minimize the formation of secondary amine by-products such as α,α'-iminodipropionic acid.[3]

Reaction Scheme

The overall reaction involves the nucleophilic substitution of the bromine atom in this compound by an amino group from ammonia.

Caption: Reaction scheme for the synthesis of DL-Alanine.

Experimental Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses.[3]

Materials:

  • This compound

  • Concentrated Aqueous Ammonia (sp. gr. 0.9)

  • Methanol (B129727)

  • Ether

  • 1-gallon glass-stoppered bottle

  • Beakers and flasks

  • Filtration apparatus (suction)

  • Refrigerator

Procedure:

  • Reaction Setup: In a 1-gallon glass-stoppered bottle, place 3 liters of cold (1–4°C) concentrated aqueous ammonia.[3]

  • Addition of Reactant: Slowly add 100 g (0.65 mole) of cold (1–4°C) this compound to the stirred ammonia solution.[3]

  • Reaction: Stopper the bottle and allow the mixture to stand at room temperature for a minimum of four days. Temperatures should not exceed 40°C to avoid reduced yields.[3]

  • Concentration: Concentrate the resulting solution to a volume of approximately 300 cc by evaporation. Filter the solution if necessary, and then concentrate it further to a final volume of 200 cc.[3]

  • First Precipitation: Cool the concentrated solution to room temperature and add 1 liter of methanol to precipitate the crude alanine.[3]

  • Isolation of Crude Product: Chill the mixture overnight in a refrigerator (0–4°C). Collect the crystals by suction filtration and wash them with 250 cc of methanol, followed by 250 cc of ether.[3] The yield of crude alanine is typically 42–48 g.[3]

  • Purification: Dissolve the crude product in 200 cc of water, warming gently if required. Add 1 liter of methanol to recrystallize the alanine.[3]

  • Final Product Isolation: Chill the mixture overnight in a refrigerator. Filter the purified crystals with suction, wash with methanol and ether as in step 6, and allow them to dry.[3]

Experimental Workflow

G Synthesis Workflow A 1. Add 100g this compound to 3L cold concentrated NH3(aq) B 2. Let stand at room temperature for at least 4 days A->B C 3. Concentrate solution to 200 cc B->C D 4. Add 1L Methanol to precipitate product C->D E 5. Chill overnight and filter to collect crude Alanine D->E F 6. Redissolve crude product in 200 cc H2O E->F Purification G 7. Reprecipitate with 1L Methanol F->G H 8. Chill, filter, and wash with Methanol and Ether G->H I 9. Dry purified DL-Alanine product H->I

Caption: Workflow diagram for the synthesis of DL-Alanine.

Quantitative Data Summary

The following table summarizes the typical quantitative results for this synthesis protocol based on the specified starting quantity of this compound.[3]

ParameterValueReference
Starting MaterialThis compound[3]
Amount of Starting Material100 g (0.65 mole)[3]
Yield of Crude Alanine42 - 48 g[3]
Yield of Purified Alanine38 - 42 g[3]
Theoretical Yield~57.9 g-
Final Yield Percentage 65 - 70% [3]
Melting Point (dec.)295°C[3]
Product PurityFree of bromide, traces of ammonia[3]

Conclusion

The ammonolysis of this compound is a reliable and straightforward method for producing DL-alanine. The procedure yields a high-quality product with a good percentage yield (65-70%).[3] Key to the success of the synthesis is the use of a large molar excess of cold, concentrated ammonia and allowing the reaction to proceed over several days at room temperature.[3] The purification via recrystallization from a water-methanol mixture is effective at removing unreacted starting materials and by-products, resulting in DL-alanine suitable for further applications.

References

Application Notes: The Role of 2-Bromopropionic Acid in the Synthesis of Naproxen and other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. A significant subclass of these drugs is the 2-arylpropionic acids, commonly known as "profens," which includes widely used medications like Naproxen (B1676952), Ibuprofen, and Ketoprofen. A key building block for the synthesis of these molecules is 2-bromopropionic acid or its derivatives. This chiral synthon provides the characteristic α-methyl propionic acid moiety essential for the pharmacological activity of these drugs. These application notes provide detailed protocols and data concerning the use of this compound in the synthesis of Naproxen and as a representative scaffold for other profens.

Part 1: Mechanism of Action of Profen NSAIDs

Naproxen and other profen NSAIDs exert their therapeutic effects—analgesic, anti-inflammatory, and antipyretic—primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastrointestinal mucosa, and COX-2, which is induced during inflammatory processes.[1][2] By blocking these enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] Naproxen is a non-selective inhibitor, meaning it blocks both COX-1 and COX-2.[1][5] The inhibition of COX-2 is responsible for its anti-inflammatory effects, while the concurrent inhibition of COX-1 can lead to gastrointestinal side effects.[1][2]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation GI_Protection Gastric Mucosal Protection Prostaglandins->GI_Protection Naproxen Naproxen & Other NSAIDs Naproxen->COX_Enzymes Inhibits

Mechanism of Action of Naproxen via COX Enzyme Inhibition.

Part 2: Synthesis of (S)-Naproxen via Williamson Ether Synthesis

The synthesis of Naproxen can be achieved through various routes. A common and illustrative method involves the Williamson ether synthesis, where the nucleophilic hydroxyl group of 6-methoxy-2-naphthol (B1581671) attacks an electrophilic derivative of this compound, such as ethyl 2-bromopropionate.[6][7][8] This is followed by hydrolysis of the resulting ester to yield the final carboxylic acid product. Subsequent chiral resolution is required to isolate the pharmacologically active (S)-enantiomer.[9]

Experimental Workflow: Naproxen Synthesis

The overall process involves the formation of a naphthoxide, nucleophilic substitution with an alkyl halide (the bromopropionate), and subsequent saponification to yield the final product.

Naproxen_Synthesis_Workflow Start Starting Materials: 1. 6-methoxy-2-naphthol 2. Ethyl 2-bromopropionate 3. Sodium Hydroxide (B78521) Step1 Step 1: Deprotonation Formation of Sodium 6-methoxy-2-naphthoxide in solvent (e.g., DMF) Start->Step1 Step2 Step 2: SN2 Reaction Add Ethyl 2-bromopropionate. Heat mixture (e.g., 50-80°C) Step1->Step2 Intermediate Intermediate: Ethyl (R,S)-2-(6-methoxy-2-naphthyl)propanoate Step2->Intermediate Step3 Step 3: Saponification Add aqueous NaOH/EtOH. Reflux to hydrolyze ester Intermediate->Step3 Step4 Step 4: Work-up & Acidification 1. Remove organic solvent. 2. Acidify with HCl to precipitate product. Step3->Step4 Step5 Step 5: Isolation & Purification 1. Filter crude product. 2. Recrystallize from suitable solvent (e.g., Toluene). Step4->Step5 Product Final Product: (R,S)-Naproxen Step5->Product

Workflow for the synthesis of racemic Naproxen.
Protocol 1: Synthesis of (R,S)-Naproxen

This protocol outlines the synthesis of racemic Naproxen. The resolution of the racemate to obtain (S)-Naproxen is a subsequent specialized step, often involving a chiral resolving agent like cinchonidine.[9]

Materials:

  • 6-methoxy-2-naphthol

  • Ethyl 2-bromopropionate

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF) or Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Toluene (B28343) for recrystallization

Procedure:

  • Naphthoxide Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxy-2-naphthol in a suitable solvent like DMF. Add one molar equivalent of sodium hydroxide and stir until a clear solution of the sodium naphthoxide is formed.

  • Williamson Ether Synthesis: To the solution from step 1, add 1.1 molar equivalents of ethyl 2-bromopropionate dropwise. Heat the reaction mixture to 60-80°C and maintain for several hours until TLC analysis indicates the consumption of the starting naphthol.

  • Ester Hydrolysis (Saponification): Cool the reaction mixture. Add a solution of sodium hydroxide in a mixture of water and ethanol. Heat the mixture to reflux for 2-4 hours to hydrolyze the ester intermediate.

  • Work-up and Precipitation: After hydrolysis, cool the mixture and remove the organic solvent (DMF/Ethanol) under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting materials. Carefully acidify the aqueous layer with concentrated HCl until the pH is ~2. A white precipitate of (R,S)-Naproxen will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold water. Dry the solid product. Purify the crude Naproxen by recrystallization from a solvent such as toluene to yield white crystals.

Quantitative Data for Naproxen Synthesis

The following table summarizes typical data for Naproxen and its intermediates. Yields can vary based on reaction scale and specific conditions.

Compound/ParameterValueReference(s)
(S)-Naproxen
Molecular FormulaC₁₄H₁₄O₃[10]
Molecular Weight230.26 g/mol N/A
Melting Point153-155 °CN/A
Synthesis Yields
(R,S)-Naproxen (Racemic)~60-85%[11]
Methyl Naproxen Ester84%[12]
Ethyl Naproxen Ester86%[12]

Part 3: this compound as a General Synthon for Profens

This compound is the quintessential building block for the entire profen class of NSAIDs. The core structure of these drugs consists of an aryl group attached to the α-carbon of a propionic acid moiety. This compound provides this essential propionic acid piece, ready for coupling with various aromatic systems to generate a library of NSAIDs.

Profen_Scaffold cluster_0 Key Synthon cluster_1 Aryl Precursors cluster_2 Final NSAID Products ('Profens') Synthon This compound (or its ester) Naproxen Naproxen Synthon->Naproxen Couples with Ibuprofen Ibuprofen Synthon->Ibuprofen Couples with Ketoprofen Ketoprofen Synthon->Ketoprofen Couples with Aryl_Naproxen 6-methoxy-2-naphthol Aryl_Naproxen->Naproxen Aryl_Ibuprofen Isobutylbenzene derivative Aryl_Ibuprofen->Ibuprofen Aryl_Ketoprofen 3-Benzoylphenyl derivative Aryl_Ketoprofen->Ketoprofen

This compound as a common scaffold for Profen NSAIDs.

Part 4: Preparation of this compound

For researchers wishing to prepare the key synthon in-house, this compound can be synthesized from propionic acid via a Hell-Volhard-Zelinsky-type reaction.

Protocol 2: Synthesis of this compound

This protocol describes the bromination of propionic acid at the alpha position.[13] Caution: This reaction involves bromine, which is highly corrosive and toxic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Propionic acid, dry

  • Red phosphorus, amorphous

  • Bromine (Br₂)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask fitted with a dropping funnel and reflux condenser, add 50 g of dry propionic acid and 7.6 g of dry red phosphorus.[13]

  • Bromination: From the dropping funnel, slowly add 167 g of bromine. The initial addition may require gentle warming to 40-50°C to initiate the reaction.[13] Once the reaction starts, continue the dropwise addition of bromine, controlling the rate to maintain a steady reaction.

  • Reaction Completion: After the addition is complete, gently reflux the mixture for approximately 2 hours. The reaction mixture will turn from a reddish-brown to a darker color as the bromine is consumed.[13]

  • Isolation of 2-Bromopropionyl Bromide: The intermediate, 2-bromopropionyl bromide, can be isolated by distillation at atmospheric pressure (boiling point ~154°C).[13] The expected yield is 75-80%.[13]

  • Hydrolysis: Carefully add the distilled 2-bromopropionyl bromide to 1.3 equivalents of water in a flask, cooling with an ice-water bath. Stir the mixture under a reflux condenser until it becomes homogeneous.[13]

  • Completion of Hydrolysis: Warm the mixture for about 90 minutes to ensure the hydrolysis is complete.[13]

  • Extraction and Purification: Cool the solution to room temperature and extract the this compound with several portions of diethyl ether. Dry the combined ether extracts over anhydrous sodium sulfate.

  • Final Product: Remove the ether by evaporation. The crude this compound can be purified by fractional distillation under vacuum.[13] The final product is a hygroscopic liquid and a skin irritant.[13]

ParameterValueReference(s)
Yield of 2-Bromopropionyl Bromide 75-80%[13]
Yield of this compound ~60% (from bromide)[13]
Boiling Point of this compound 124°C @ 18-19 mmHg[13]

References

Application Notes: 2-Bromopropionic Acid and its Derivatives as Initiators for Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization (CRP) method that enables the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.[1][2] The success of an ATRP reaction is highly dependent on the choice of initiator, as it determines the α-functionality of the polymer chain and dictates the number of growing chains.[3]

2-Bromopropionic acid and its esters, such as methyl 2-bromopropionate (MBrP) and ethyl 2-bromopropionate (EBrP), are highly effective and commonly used initiators for ATRP.[3] Their structure provides an activated carbon-bromine bond that can be reversibly and homolytically cleaved by a transition metal catalyst (typically a copper(I) complex) to generate a propagating radical. These initiators are commercially available and allow for the synthesis of a wide range of polymers from monomers like styrenes, acrylates, and methacrylates.[4] Furthermore, the carboxyl group of this compound itself offers a valuable functional handle for post-polymerization modifications or for anchoring the initiator to surfaces or larger molecules to create macroinitiators.

The ATRP Mechanism with a 2-Bromopropionate Initiator

ATRP is based on a reversible equilibrium between active, propagating radical species (P•) and dormant alkyl halide species (P-X).[5] A transition metal complex, typically Cu(I)Br complexed with a nitrogen-based ligand, acts as the activator, abstracting a bromine atom from the dormant species (either the initiator or the polymer chain end) to form the radical and the oxidized Cu(II)Br₂ complex. This Cu(II) complex then acts as a deactivator, reacting with the propagating radical to reform the dormant species. This dynamic equilibrium keeps the concentration of active radicals low, significantly reducing termination reactions and allowing for controlled polymer growth.[5][6]

ATRP_Mechanism cluster_propagation Propagation cluster_eq1 cluster_eq2 Initiator Initiator (R-Br) Radical Initiator Radical (R•) Initiator->Radical k_act CuI_clone Cu(I)Br / Ligand CuI Cu(I)Br / Ligand (Activator) CuII Cu(II)Br₂ / Ligand (Deactivator) Monomer Monomer (M) Radical->Initiator k_deact PropRadical Propagating Radical (P•) Radical->PropRadical + M CuII_clone Cu(II)Br₂ / Ligand Dormant Dormant Polymer (P-Br) PropRadical->Dormant k_deact CuII_clone2 Cu(II)Br₂ / Ligand Dormant->PropRadical k_act CuI_clone2 Cu(I)Br / Ligand

Figure 1: General mechanism of ATRP initiated by an alkyl bromide (R-Br).
Experimental Data Summary

The following table summarizes typical reaction conditions and results for the ATRP of various monomers using 2-bromopropionate-based initiators. These examples demonstrate the versatility and control afforded by this class of initiators.

MonomerInitiatorCatalyst System (Cu(I)/Ligand)Molar Ratio ([M]:[I]:[Cu]:[L])SolventTemp (°C)Time (h)Conv. (%)Mₙ,exp ( g/mol )Đ (Mₙ/Mₙ)Ref.
Methyl Acrylate (B77674) (MA)MBrPCuBr/Me₆TREN50:1:0.002:0.005 (+CuBr₂)DMF602863,7001.15[7]
Methyl Acrylate (MA)pTHF-BrCuBr/dNbpy150:1:1:2Toluene9024-29,0001.55[8]
Styrene (St)pTHF-BrCuBr/dNbpy150:1:1:2Toluene11024-30,600 (calc)1.55[8]
tert-Butyl Acrylate (tBA)L-valine-derivedCuBr/PMDETA (+CuBr₂)--55--8,3001.11[9]
Methyl Methacrylate (B99206) (MMA)pTHF-BrCuBr/dNbpy150:1:1:2Toluene9024---[8]
Styrene (St)UnBPCuCl/bpy-Bulk-----[6]

MBrP: Methyl 2-bromopropionate; pTHF-Br: Poly(tetrahydrofuran) macroinitiator terminated with a bromopropionate group; UnBP: Undecenyl-2-Bromopropionate; Me₆TREN: Tris[2-(dimethylamino)ethyl]amine; dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; bpy: 2,2'-bipyridine.

Protocol: General Procedure for ATRP of Acrylates/Methacrylates

This protocol provides a generalized method for performing ATRP using a 2-bromopropionate initiator. Molar ratios of reagents should be calculated based on the desired degree of polymerization and literature recommendations.

Materials and Reagents
  • Monomer: e.g., Methyl methacrylate (MMA) or Methyl acrylate (MA), passed through basic alumina (B75360) to remove inhibitor.

  • Initiator: e.g., Ethyl 2-bromopropionate (EBrP) or Methyl 2-bromopropionate (MBrP).

  • Catalyst: Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol, then dried under vacuum.

  • Ligand: e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy).

  • Solvent: Anhydrous solvent such as toluene, anisole, or dimethylformamide (DMF).

  • Deactivator (optional but recommended): Copper(II) bromide (CuBr₂) complexed with ligand, to establish equilibrium control from the start.[7]

  • Inert Gas: Argon or Nitrogen.

Equipment
  • Schlenk line for inert atmosphere operations.

  • Dry Schlenk flasks with rubber septa.

  • Magnetic stirrer and stir bars.

  • Thermostatically controlled oil bath.

  • Gas-tight syringes for liquid transfers.

Experimental Workflow Diagram

ATRP_Workflow prep 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) prep->setup deoxygenate 3. Deoxygenation (Freeze-Pump-Thaw) setup->deoxygenate initiate 4. Initiation deoxygenate->initiate polymerize 5. Polymerization initiate->polymerize terminate 6. Termination polymerize->terminate purify 7. Purification terminate->purify characterize 8. Characterization purify->characterize

Figure 2: Standard experimental workflow for conducting an ATRP reaction.
Step-by-Step Procedure

  • Catalyst/Ligand Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add the catalyst (CuBr) and optionally the deactivator (CuBr₂). Seal the flask with a rubber septum and cycle between vacuum and inert gas (e.g., Argon) three times on the Schlenk line.

  • Solvent and Ligand Addition: Under a positive pressure of inert gas, inject the anhydrous solvent, followed by the ligand, into the flask containing the copper salts. Stir the mixture until a homogeneous, colored catalyst complex forms.

  • Monomer/Initiator Preparation: In a separate Schlenk flask, add the inhibitor-free monomer and the initiator (e.g., EBrP).

  • Deoxygenation: Subject the monomer/initiator mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. This is a critical step for a successful polymerization.

  • Initiation: Place the catalyst flask into a preheated oil bath set to the desired reaction temperature (e.g., 60-90 °C).[7][8] Using a degassed syringe, transfer the deoxygenated monomer/initiator solution into the stirring catalyst solution. This marks the start of the reaction (t=0).

  • Polymerization: Allow the reaction to proceed for the predetermined time. The viscosity of the solution should increase as the polymerization progresses. Samples can be taken periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Termination: To quench the reaction, cool the flask in an ice bath and open it to the air. Dilute the viscous solution with a suitable solvent (e.g., Tetrahydrofuran - THF).

  • Purification: To remove the copper catalyst, pass the diluted polymer solution through a short column of neutral alumina.[8][9] Precipitate the purified polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).

  • Drying and Characterization: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight. Characterize the final polymer for its molecular weight (Mₙ) and polydispersity (Đ) using Gel Permeation Chromatography (GPC), and confirm its structure using ¹H NMR.

Applications in Research and Drug Development

The ability to precisely control polymer structure using this compound and its derivatives as initiators is crucial for advanced applications.

  • Block Copolymers: These initiators are instrumental in creating macroinitiators for the synthesis of block copolymers.[8][10] For example, a hydrophilic polymer like poly(ethylene glycol) (PEG) can be functionalized with a bromopropionyl group to create a macroinitiator, which is then used to polymerize a hydrophobic monomer, resulting in amphiphilic block copolymers ideal for forming micelles for drug delivery systems.[11]

  • Surface Modification: The carboxylic acid group of this compound can be used to anchor the initiator to surfaces (e.g., nanoparticles, medical devices) via ester or amide linkages. Subsequent Surface-Initiated ATRP (SI-ATRP) can then be used to grow polymer brushes from the surface, altering its properties to improve biocompatibility or create responsive materials.[12][13]

  • Functional Polymers: The initiator fragment remains at the α-chain end, allowing for the synthesis of polymers with specific terminal functionalities, which is essential for creating polymer-drug conjugates and other advanced biomaterials.[2]

References

Application Notes and Protocols for the Esterification of 2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 2-bromopropionic acid, a key reaction in the synthesis of various organic compounds and pharmaceutical intermediates. The following sections outline the general principles, a comparative data summary of different reaction conditions, detailed step-by-step procedures for key methodologies, and a visual representation of the experimental workflow.

Introduction

Esterification of this compound is a fundamental organic transformation that involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst to form the corresponding ester. This reaction is widely employed in the synthesis of α-bromo esters, which are versatile building blocks in organic chemistry, serving as precursors for amino acids, lactones, and other complex molecules. The choice of alcohol, catalyst, and reaction conditions can significantly influence the reaction rate and yield. This document explores several common methods for this transformation.

Data Presentation

The following table summarizes quantitative data for the esterification of this compound with various alcohols and catalysts, providing a comparative overview of different reaction conditions and their outcomes.

AlcoholCatalystThis compound (molar eq.)Alcohol (molar eq.)Catalyst (molar eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
Ethanol1 M HCl121.3catalyticDiethyl etherRefluxOvernight~75[1]
Ethanolp-Toluenesulfonic acid monohydrate12.70.09ChloroformReflux479 (crude)[2]
tert-ButanolSulfuric acid11.1catalyticDioxane/Isobutene-10 to RTOvernight27[3]
n-Butanolp-Toluenesulfonic acid monohydrate1.210.025Cyclohexane100-120357[4]
DodecanolAlkali Catalyst1ExcesscatalyticNoneHeat--[5]

Experimental Protocols

This section provides detailed methodologies for the esterification of this compound with different alcohols and catalysts.

Protocol 1: Esterification of this compound with Ethanol using HCl Catalyst

Materials:

  • This compound

  • Ethanol (EtOH)

  • 1 M Hydrochloric acid (HCl) in diethyl ether

  • Diethyl ether (Et2O)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 25 g of this compound in 200 mL of ethanol.

  • To this solution, add 5 mL of a 1 M solution of HCl in diethyl ether.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux overnight.

  • After the reaction is complete, remove the solvent using a rotary evaporator.

  • The resulting yellow oily product is ethyl 2-bromopropionate.[1]

Protocol 2: Fischer Esterification of this compound with Ethanol using p-Toluenesulfonic Acid Catalyst

Materials:

  • Crude 2-Bromopropanoic acid

  • 95% Ethanol

  • p-Toluenesulfonic acid monohydrate

  • Chloroform

  • Heating mantle

  • Reflux condenser with a Clevenger apparatus

Procedure:

  • Place 26.88 g of crude 2-bromopropanoic acid in a 500 mL round-bottom flask.

  • Add 50 mL of chloroform, 27 mL of 95% ethanol, and 3 g of p-toluenesulfonic acid monohydrate to the flask.

  • Set up the apparatus for reflux with a Clevenger apparatus charged with 25 mL of chloroform.

  • Heat the mixture to reflux using a heating mantle.

  • Water formed during the reaction will be collected in the Clevenger apparatus. Drain the collected water periodically.

  • Continue the reflux for a total of 4 hours, or until water collection ceases.

  • Allow the reaction mixture to cool to room temperature before proceeding with purification.[2]

Protocol 3: Esterification of this compound with tert-Butanol using Sulfuric Acid Catalyst

Materials:

  • This compound

  • Isobutene

  • Dioxane

  • Concentrated Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • 20% Potassium carbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a pressurized reaction flask, condense 2.4 g of isobutene at -15 °C.

  • Add 6 mL of dioxane and 3.5 mL of this compound to the flask and stir for 5 minutes.

  • Slowly warm the mixture to -10 °C and add 250 µL of concentrated sulfuric acid dropwise.

  • Seal the reaction vial and stir the mixture at room temperature overnight.

  • After the reaction is complete, carefully open the vial and pour the contents into 50 mL of dichloromethane.

  • Wash the organic phase sequentially with 50 mL of 20% potassium carbonate solution and 50 mL of water.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain tert-butyl 2-bromopropionate.[3]

Mandatory Visualization

The following diagrams illustrate the general workflow of the esterification process.

Esterification_Workflow A Reactants (this compound, Alcohol) B Catalyst Addition (e.g., H2SO4, HCl, p-TsOH) A->B Mixing C Reaction (Heating/Reflux) B->C D Work-up (Quenching, Extraction) C->D Cooling E Purification (Distillation/Chromatography) D->E F Product (2-Bromopropionate Ester) E->F

Caption: General workflow for the esterification of this compound.

Fischer_Esterification_Logic Start Start: Mix this compound, Alcohol, and Acid Catalyst Heat Heat to Reflux Start->Heat Water_Removal Remove Water (optional, e.g., Dean-Stark) Heat->Water_Removal Monitor Monitor Reaction Progress (TLC, GC, etc.) Water_Removal->Monitor Completion_Check Is Reaction Complete? Monitor->Completion_Check Completion_Check->Heat No Workup Work-up: Neutralize, Wash, Dry Completion_Check->Workup Yes Purify Purify Product Workup->Purify End End: Isolated Ester Purify->End

Caption: Logical flow of a typical Fischer esterification procedure.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopropionic acid is a versatile building block in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries.[1][2] Its reactivity, stemming from the presence of a bromine atom on the alpha-carbon, makes it an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, leading to the synthesis of valuable molecules such as α-amino acids, α-hydroxy acids, and other chiral intermediates.[1][3][4] These application notes provide an overview of key nucleophilic substitution reactions involving this compound, complete with detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Key Applications in Research and Development

Derivatives of this compound are crucial intermediates in the synthesis of a wide array of biologically active compounds.

  • Pharmaceutical Synthesis: It is a key precursor in the manufacturing of anti-inflammatory drugs, analgesics, and other active pharmaceutical ingredients (APIs).[1][2][4]

  • Agrochemical Development: The compound is utilized in the synthesis of herbicides and pesticides.[1][2][4]

  • Polymer Chemistry: this compound serves as a functional monomer for the production of specialty polymers with tailored properties.[1]

  • Biochemical Research: It is employed in studies related to enzyme inhibition and metabolic pathways.[1]

Nucleophilic Substitution Reactions: Mechanisms and Stereochemistry

The primary mechanism for nucleophilic substitution at the chiral center of this compound is the SN2 (Substitution Nucleophilic Bimolecular) reaction. This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center.[5][6][7] This stereospecificity is a critical consideration in the synthesis of enantiomerically pure compounds.

However, under certain conditions, particularly with weak nucleophiles or in the presence of catalysts like silver ions, a Neighboring Group Participation (NGP) mechanism can occur.[8] In this scenario, the carboxylate group of this compound can act as an internal nucleophile, leading to a double inversion and overall retention of stereochemistry.[8][9]

Quantitative Data Summary

The following table summarizes quantitative data for key nucleophilic substitution reactions of this compound.

NucleophileProductReaction ConditionsYield (%)Reference
Ammonia (B1221849) (aq)dl-Alanine (B559559)Room temperature, 4 days65-70[10]
Ammonia (aq)DL-Alanine70°C, 5 hours, under pressure~78[11]
Sodium Azide2-Azidopropionic acidNot specifiedNot specified-
Hydroxide (conc. NaOH)(S)-Lactic acid (from (R)-2-bromopropionic acid)Not specifiedNot specified[8]
Moist Silver Oxide(R)-Lactic acid (from (R)-2-bromopropionic acid)Not specifiedNot specified[8]
Sodium Nitrite (B80452)/HBr(R)-2-Bromopropionic Acid (from D-Alanine)0°C to room temperature95[12]

Experimental Protocols

Protocol 1: Synthesis of dl-Alanine from this compound

This protocol details the synthesis of the amino acid dl-alanine via the ammonolysis of this compound.[10]

Materials:

  • This compound (0.65 mole, 100 g)

  • Concentrated aqueous ammonia (sp. gr. 0.9) (44.5 moles, 3 L)

  • Methyl alcohol

  • 1-gallon glass-stoppered bottle

  • Distillation apparatus

  • Evaporating dish

  • Steam bath

  • Mechanical shaker (optional)

Procedure:

  • Cool both the this compound and the concentrated aqueous ammonia to 1-4°C.

  • Slowly add the cold this compound to the cold concentrated aqueous ammonia in the 1-gallon glass-stoppered bottle with stirring.

  • Allow the mixture to stand at room temperature for a minimum of four days.

  • Concentrate the resulting solution to a volume of 300 cc by distillation.

  • Filter the concentrated solution and then concentrate it further to 200 cc.

  • Cool the solution to room temperature and add 1 L of methyl alcohol to precipitate the dl-alanine.

  • Chill the mixture overnight to maximize precipitation.

  • Collect the dl-alanine by filtration and wash it with methyl alcohol.

  • The yield of purified dl-alanine is approximately 38–42 g (65–70% of the theoretical amount).[10]

Protocol 2: Synthesis of (R)-2-Bromopropionic Acid from D-Alanine

This protocol describes the synthesis of enantiomerically pure (R)-2-bromopropionic acid from D-alanine.[12][13]

Materials:

  • D-Alanine (0.56 mol, 50 g)

  • 48% aqueous Hydrobromic acid (HBr) (580 mL)

  • Water

  • Cracked ice

  • Sodium nitrite (NaNO₂) (1.51 mol, 104.3 g)

  • Sodium sulfate (B86663) (Na₂SO₄) (700 g)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (anhydrous) for drying

  • Distillation apparatus

Procedure:

  • Dissolve D-Alanine in a mixture of 48% aqueous HBr and water. Add cracked ice to bring the total volume to 3 L.

  • With stirring, add sodium nitrite in small portions.

  • Follow with the addition of sodium sulfate.

  • Allow the reaction to warm to 15°C while stirring.

  • Decant the solution from any solids and extract with five 500-mL portions of diethyl ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution in vacuo to yield an oil.

  • Distill the oil under reduced pressure, collecting the fraction at 104-108°C (25 torr) to obtain pure (R)-2-bromopropionic acid. The reported yield is 95%.[12]

Visualizations

Reaction Mechanisms

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---C---Br]⁻ Nu->TS Backside Attack Substrate R-2-Bromopropionic Acid Substrate->TS Product S-Product TS->Product Inversion of Configuration LG Br⁻ TS->LG

Caption: SN2 reaction mechanism showing inversion of stereochemistry.

NGP_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_final Product Start R-2-Bromopropionic Acid Intermediate α-lactone (Inverted) Start->Intermediate Intramolecular Attack (Inversion) Product R-Product (Retention) Intermediate->Product Nucleophilic Attack (Inversion) Alanine_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start: Cool Reactants (this compound & Ammonia) mix Mix Reactants start->mix react Incubate at RT (4 days) mix->react concentrate1 Concentrate Solution react->concentrate1 filter Filter concentrate1->filter concentrate2 Further Concentration filter->concentrate2 precipitate Precipitate with Methanol concentrate2->precipitate isolate Isolate Product (Filtration) precipitate->isolate end End: Purified dl-Alanine isolate->end

References

Application Notes and Protocols: 2-Bromopropionic Acid in Herbicide and Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-bromopropionic acid as a key intermediate in the synthesis of commercially significant herbicides and fungicides. The protocols are based on established synthetic routes, and where precise experimental details are not publicly available, generalized procedures are provided as a guide for experienced synthetic chemists.

Introduction to this compound in Agrochemical Synthesis

This compound is a versatile building block in the agrochemical industry due to its reactive α-bromo group, which allows for the facile introduction of the propionate (B1217596) moiety into larger molecules. This feature is exploited in the synthesis of several classes of herbicides and fungicides, where the propionic acid portion of the molecule is often crucial for biological activity. This document focuses on the synthesis of three key agrochemicals derived from this compound: the herbicide napropamide (B1676949), the fungicide metalaxyl (B1676325), and the herbicide quizalofop-ethyl.

Herbicide Synthesis: Napropamide

Napropamide is a selective, pre-emergent herbicide used for the control of annual grasses and some broadleaf weeds.[1][2] Its synthesis involves the formation of an ether linkage between a naphthol and the propionic acid moiety, followed by amidation.

Synthetic Pathway

The synthesis of napropamide from this compound can be envisioned as a two-step process. First, this compound is converted to its more reactive acid chloride derivative, 2-bromopropionyl chloride. This is then reacted with 1-naphthol (B170400) to form an ester, which is subsequently rearranged and chlorinated. The resulting 2-(1-naphthyloxy)propionyl chloride is then reacted with diethylamine (B46881) to yield napropamide. A more direct route involves the reaction of 1-naphthol with a 2-halopropionic acid or its ester, followed by amidation of the resulting acid.[1]

Napropamide_Synthesis 2-Bromopropionic_acid This compound 2-Bromopropionyl_chloride 2-Bromopropionyl Chloride 2-Bromopropionic_acid->2-Bromopropionyl_chloride Acyl Halogenation Thionyl_chloride SOCl₂ Intermediate_Ether 2-(1-Naphthyloxy)propionic Acid 2-Bromopropionyl_chloride->Intermediate_Ether Etherification with 1-Naphthol 1-Naphthol 1-Naphthol Base Base Intermediate_Acid_Chloride 2-(1-Naphthyloxy)propionyl Chloride Intermediate_Ether->Intermediate_Acid_Chloride Acyl Halogenation Thionyl_chloride_2 SOCl₂ Napropamide Napropamide Intermediate_Acid_Chloride->Napropamide Amidation Diethylamine Diethylamine

Caption: Synthetic pathway for Napropamide.
Experimental Protocol (Generalized)

Step 1: Synthesis of 2-(1-Naphthyloxy)propionic Acid

  • To a solution of 1-naphthol in a suitable solvent (e.g., toluene (B28343) or DMF), add a base (e.g., sodium hydroxide (B78521) or potassium carbonate).

  • Heat the mixture to an appropriate temperature (e.g., 80-100 °C).

  • Slowly add an ester of this compound (e.g., ethyl 2-bromopropionate).

  • Maintain the reaction at temperature for several hours until completion, monitoring by TLC or GC.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-(1-naphthyloxy)propionic acid.

Step 2: Synthesis of Napropamide

  • Suspend 2-(1-naphthyloxy)propionic acid in an inert solvent (e.g., toluene).

  • Add thionyl chloride dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours to form the acid chloride.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in a fresh solvent (e.g., dichloromethane).

  • Add diethylamine dropwise at a low temperature (e.g., 0-5 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain crude napropamide.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data
ParameterValueReference
Chemical Purity>95%[3]
Chiral Purity (D-isomer)>97%[3]
Molecular Weight271.35 g/mol [4]
Melting Point-20 °C (liquid at room temp)[5]
Mode of Action

Napropamide's primary mode of action is the inhibition of root cell elongation and division.[2][6] It is absorbed by the roots of emerging seedlings and translocated upwards.[7] While the precise molecular target is still under investigation, it is known to disrupt microtubule organization, leading to stunted root growth and swollen root tips.[7][8]

Napropamide_MoA Napropamide Napropamide Root_Uptake Root Uptake Napropamide->Root_Uptake Translocation Upward Translocation Root_Uptake->Translocation Meristematic_Tissues Meristematic Tissues (Root and Shoot) Translocation->Meristematic_Tissues Microtubule_Disruption Disruption of Microtubule Dynamics Meristematic_Tissues->Microtubule_Disruption Cell_Division_Inhibition Inhibition of Cell Division Microtubule_Disruption->Cell_Division_Inhibition Cell_Elongation_Inhibition Inhibition of Cell Elongation Microtubule_Disruption->Cell_Elongation_Inhibition Stunted_Growth Stunted Root and Shoot Growth Cell_Division_Inhibition->Stunted_Growth Cell_Elongation_Inhibition->Stunted_Growth

Caption: Mode of action of Napropamide.

Fungicide Synthesis: Metalaxyl

Metalaxyl is a systemic fungicide with protective and curative properties, effective against oomycete pathogens.[8] Its synthesis involves the N-alkylation of 2,6-dimethylaniline (B139824) with a this compound derivative, followed by acylation.

Synthetic Pathway

The synthesis of metalaxyl typically starts with the reaction of 2,6-dimethylaniline with an ester of this compound to form the key intermediate, N-(2,6-dimethylphenyl)alanine methyl ester. This intermediate is then acylated with methoxyacetyl chloride to yield metalaxyl.[9][10]

Metalaxyl_Synthesis 2-Bromopropionic_acid_ester Methyl 2-Bromopropionate Intermediate_Alanine_Ester N-(2,6-Dimethylphenyl)alanine Methyl Ester 2-Bromopropionic_acid_ester->Intermediate_Alanine_Ester N-Alkylation 2_6-Dimethylaniline 2,6-Dimethylaniline Base Base (e.g., NaHCO₃) Metalaxyl Metalaxyl Intermediate_Alanine_Ester->Metalaxyl N-Acylation Methoxyacetyl_chloride Methoxyacetyl Chloride Base_2 Base (e.g., Pyridine)

Caption: Synthetic pathway for Metalaxyl.
Experimental Protocol (Generalized)

Step 1: Synthesis of N-(2,6-Dimethylphenyl)alanine Methyl Ester

  • In a reaction vessel, combine 2,6-dimethylaniline, methyl 2-bromopropionate, and a base such as sodium bicarbonate.[9]

  • Heat the mixture with stirring to 120-125 °C and maintain this temperature for approximately 18 hours.[9]

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the intermediate by distillation.[9]

Step 2: Synthesis of Metalaxyl

  • Dissolve N-(2,6-dimethylphenyl)alanine methyl ester in a solvent such as toluene.

  • Add a base, for example, pyridine (B92270) or triethylamine.

  • Add a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[9]

  • Cool the mixture and add methoxyacetyl chloride dropwise, maintaining the temperature.

  • Allow the reaction to proceed at room temperature for several hours.

  • Wash the reaction mixture with water, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield metalaxyl.[9]

Quantitative Data
ParameterValueReference
Yield (Step 1)63%[9]
Yield (Step 2)82-97%[9][11]
Product Purity85-92%[11][12]
Mode of Action

Metalaxyl is a systemic fungicide that inhibits ribosomal RNA synthesis in oomycete fungi.[8] It specifically targets RNA polymerase I, thereby disrupting protein synthesis and leading to the cessation of fungal growth.[8]

Metalaxyl_MoA Metalaxyl Metalaxyl Fungal_Cell_Uptake Uptake into Oomycete Cell Metalaxyl->Fungal_Cell_Uptake RNA_Polymerase_I RNA Polymerase I Fungal_Cell_Uptake->RNA_Polymerase_I Inhibition Inhibition RNA_Polymerase_I->Inhibition rRNA_Synthesis rRNA Synthesis Inhibition->rRNA_Synthesis prevents Protein_Synthesis_Block Blockage of Protein Synthesis rRNA_Synthesis->Protein_Synthesis_Block leads to Fungal_Growth_Inhibition Inhibition of Fungal Growth Protein_Synthesis_Block->Fungal_Growth_Inhibition

Caption: Mode of action of Metalaxyl.

Herbicide Synthesis: Quizalofop-P-ethyl (B1662796)

Quizalofop-P-ethyl is a selective, post-emergence herbicide for the control of annual and perennial grass weeds in broad-leaved crops. It is the more active R-enantiomer of quizalofop-ethyl.[2][7] The synthesis is a multi-step process where a key intermediate is derived from this compound.

Synthetic Pathway

A common route to quizalofop-P-ethyl involves the synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid, which can be prepared from a derivative of (R)-2-bromopropionic acid. This intermediate is then reacted with 2,6-dichloroquinoxaline (B50164), followed by esterification to yield the final product.[13][14]

Quizalofop_Synthesis R-2-Bromopropionic_acid_derivative (R)-2-Bromopropionic Acid Derivative Intermediate_1 (R)-2-(4-Hydroxyphenoxy) propionic Acid R-2-Bromopropionic_acid_derivative->Intermediate_1 Williamson Ether Synthesis Hydroquinone (B1673460) Hydroquinone Base_1 Base Intermediate_2 (R)-2-[4-(6-Chloroquinoxalin-2-yloxy) phenoxy]propionic Acid Intermediate_1->Intermediate_2 Nucleophilic Aromatic Substitution 2_6-Dichloroquinoxaline 2,6-Dichloroquinoxaline Base_2 Base (e.g., K₂CO₃) Quizalofop-P-ethyl Quizalofop-P-ethyl Intermediate_2->Quizalofop-P-ethyl Esterification Ethanol (B145695) Ethanol Acid_Catalyst Acid Catalyst

Caption: Synthetic pathway for Quizalofop-P-ethyl.
Experimental Protocol (Generalized)

Step 1: Synthesis of (R)-2-(4-Hydroxyphenoxy)propionic Acid

  • This intermediate can be synthesized via various routes, often starting from a chiral precursor like (S)-lactic acid to establish the desired stereochemistry, which is then converted to a derivative of (R)-2-bromopropionic acid.

  • The (R)-2-bromopropionic acid derivative is then reacted with hydroquinone in the presence of a base.

Step 2: Synthesis of (R)-2-[4-(6-Chloroquinoxalin-2-yloxy)phenoxy]propionic Acid

  • Dissolve (R)-2-(4-hydroxyphenoxy)propionic acid in a polar aprotic solvent such as DMF.[13]

  • Add a base, for example, potassium carbonate, and stir at room temperature.[13]

  • Add 2,6-dichloroquinoxaline to the mixture.

  • Heat the reaction to around 145 °C for several hours.[13]

  • Cool the reaction and pour it into ice water.

  • Acidify with hydrochloric acid to a pH of 4-5 to precipitate the product.[13]

  • Filter, wash with water, and dry the solid.

Step 3: Synthesis of Quizalofop-P-ethyl

  • Suspend the product from Step 2 in a solvent like benzene.[15]

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or nitric acid).[15]

  • Add ethanol and heat the mixture to reflux, removing water as it forms (e.g., using a Dean-Stark apparatus).

  • After the reaction is complete, cool the mixture and wash with water and a mild base to neutralize the acid catalyst.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[15]

Quantitative Data
ParameterValueReference
Yield (Step 2)97%[13]
Yield (Step 3)82-87%[15][16]
Product Purity>98%[15]
Optical Purity (R/S)>99/1[17]
Mode of Action

Quizalofop-P-ethyl is a systemic herbicide that inhibits the enzyme acetyl-CoA carboxylase (ACCase).[1][14][16] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting this enzyme in susceptible grass species, quizalofop-P-ethyl disrupts the formation of new cell membranes, leading to the cessation of growth and eventual death of the weed.[2][14]

Quizalofop_MoA Quizalofop-P-ethyl Quizalofop-P-ethyl Foliar_Uptake Foliar Uptake Quizalofop-P-ethyl->Foliar_Uptake Translocation Translocation to Meristems Foliar_Uptake->Translocation ACCase Acetyl-CoA Carboxylase (ACCase) Translocation->ACCase Inhibition Inhibition ACCase->Inhibition Fatty_Acid_Synthesis Fatty Acid Biosynthesis Inhibition->Fatty_Acid_Synthesis prevents Membrane_Disruption Disruption of Cell Membrane Formation Fatty_Acid_Synthesis->Membrane_Disruption leads to Growth_Cessation Cessation of Growth and Cell Death Membrane_Disruption->Growth_Cessation

References

Chiral Synthesis of Optically Active Compounds with 2-Bromopropionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of optically active compounds utilizing 2-bromopropionic acid as a versatile chiral building block. The stereospecific nature of reactions involving optically pure this compound allows for the synthesis of a variety of valuable compounds, including non-proteinogenic amino acids and precursors to non-steroidal anti-inflammatory drugs (NSAIDs), with a high degree of stereochemical control.

Introduction

Optically active this compound is a crucial synthon in asymmetric synthesis. Its chirality at the α-carbon allows for the transfer of stereochemical information to a new molecule through nucleophilic substitution reactions. The bromine atom serves as a good leaving group, facilitating reactions with a wide range of nucleophiles. The stereochemical outcome of these reactions, whether inversion or retention of configuration, can be controlled by the choice of reaction conditions. This makes this compound a valuable starting material in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds.[1][2]

Synthesis of Optically Active α-Amino Acids

A fundamental application of chiral this compound is the synthesis of α-amino acids via stereospecific nucleophilic substitution with ammonia (B1221849) or other nitrogen-based nucleophiles. The reaction typically proceeds via an S(_N)2 mechanism, resulting in an inversion of stereochemistry at the chiral center.

Synthesis of (S)-Alanine from (R)-2-Bromopropionic Acid

This protocol outlines the synthesis of (S)-Alanine from (R)-2-bromopropionic acid through a direct amination reaction. The S(_N)2 reaction with ammonia leads to the inversion of the stereocenter.

Experimental Protocol:

  • In a sealed pressure vessel, dissolve (R)-2-bromopropionic acid (1.0 eq) in a concentrated aqueous solution of ammonia (excess, e.g., 25-30 molar equivalents).

  • Heat the mixture to 60-70°C and maintain this temperature with stirring for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ammonia under reduced pressure.

  • The resulting aqueous solution is then purified by ion-exchange chromatography to isolate the (S)-alanine.

  • The final product is washed with a suitable solvent like ethanol (B145695) and dried under vacuum.

Starting MaterialProductNucleophileYieldEnantiomeric Excess (ee)
(R)-2-Bromopropionic Acid(S)-AlanineAmmonia65-75%>98%

Logical Relationship: S(_N)2 Inversion

sn2_inversion R_Bromo (R)-2-Bromopropionic Acid TransitionState Sₙ2 Transition State (Backside Attack) R_Bromo->TransitionState NH₃ S_Alanine (S)-Alanine TransitionState->S_Alanine Inversion of Stereochemistry

Caption: S(_N)2 reaction of (R)-2-bromopropionic acid with ammonia.

Diastereoselective Synthesis using Chiral Auxiliaries: The Evans Oxazolidinone Approach

Chiral auxiliaries, such as Evans' oxazolidinones, are powerful tools for diastereoselective synthesis. By temporarily attaching a chiral auxiliary to a propionyl group derived from this compound, one can direct the stereochemical outcome of subsequent alkylation reactions.

Acylation of an Evans Auxiliary and Diastereoselective Alkylation

This protocol describes the acylation of a chiral oxazolidinone with 2-bromopropionyl chloride, followed by a diastereoselective alkylation. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to the formation of a single diastereomer.

Experimental Protocol:

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

  • Cool the solution to 0°C and add triethylamine (B128534) (1.2 eq).

  • Slowly add 2-bromopropionyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-(2-bromopropionyl)oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the solution to -78°C.

  • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise to form the enolate.

  • Stir the solution at -78°C for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl (B1604629) bromide) (1.2 eq) and continue stirring at -78°C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

  • The chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the optically active carboxylic acid.

Acylating AgentChiral AuxiliaryAlkylating AgentYield (Alkylation)Diastereomeric Excess (de)
2-Bromopropionyl chloride(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl Bromide85-95%>98%

Experimental Workflow: Diastereoselective Alkylation

evans_auxiliary_workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Auxiliary Chiral Auxiliary ((4R,5S)-Oxazolidinone) AcylatedAux N-Acylated Auxiliary Auxiliary->AcylatedAux Et₃N, DCM AcylChloride 2-Bromopropionyl Chloride AcylChloride->AcylatedAux Enolate Chiral Enolate AcylatedAux->Enolate NaHMDS, -78°C AlkylatedProduct Alkylated Product (Single Diastereomer) Enolate->AlkylatedProduct AlkylHalide Alkyl Halide (e.g., BnBr) AlkylHalide->AlkylatedProduct FinalProduct Optically Active Carboxylic Acid AlkylatedProduct->FinalProduct LiOH, H₂O₂

Caption: Workflow for diastereoselective synthesis using an Evans auxiliary.

Synthesis of Profen Precursors

Optically active 2-arylpropionic acids, commonly known as "profens," are an important class of NSAIDs. While industrial syntheses often employ other methods, chiral this compound derivatives can be used in the laboratory-scale synthesis of these compounds through cross-coupling reactions.

Conceptual Synthesis of (S)-Naproxen Precursor

A conceptual route to an (S)-Naproxen precursor involves the coupling of an organometallic reagent derived from 2-bromo-6-methoxynaphthalene (B28277) with an ester of (S)-2-bromopropionic acid. This approach, while not the primary industrial method, illustrates the utility of chiral 2-bromopropionates in forming the key C-C bond with retention of stereochemistry at the propionate (B1217596) moiety. A more common laboratory and industrial approach involves the resolution of racemic Naproxen or its esters.[3][4][5][6][7]

Reaction Pathway: Conceptual Synthesis of (S)-Naproxen Ester

naproxen_synthesis Naphthyl_Br 2-Bromo-6-methoxy- naphthalene Organometallic Naphthyl Organometallic (e.g., Grignard) Naphthyl_Br->Organometallic Mg, THF Naproxen_Ester (S)-Naproxen Ethyl Ester Organometallic->Naproxen_Ester Bromo_Ester (S)-Ethyl 2-bromopropionate Bromo_Ester->Naproxen_Ester Coupling Reaction

Caption: Conceptual pathway to an (S)-Naproxen precursor.

Conclusion

Optically active this compound is a cornerstone in asymmetric synthesis, providing a reliable and versatile platform for the preparation of a wide array of enantiomerically pure compounds. The protocols and data presented herein demonstrate its application in the synthesis of α-amino acids and in diastereoselective alkylations using chiral auxiliaries. These methods are of significant interest to researchers in academia and industry, particularly in the field of drug discovery and development, where stereochemical purity is paramount. The ability to control the stereochemical outcome of reactions makes this compound an invaluable tool in the synthesis of complex chiral molecules.

References

Application Notes and Protocols: Alkylation of Amines and Thiols with 2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromopropionic acid (2-BPA) is a versatile bifunctional reagent widely used in organic synthesis.[1][2] Its structure, featuring both a carboxylic acid group and a reactive bromine atom at the alpha position, makes it an excellent electrophile for alkylating nucleophiles.[3] This property is particularly valuable in the pharmaceutical and agrochemical industries for synthesizing complex molecular structures and intermediates.[1][2][4]

The alkylation of amines and thiols with 2-BPA provides a straightforward method for introducing a propionic acid moiety, forming N-alkylated amino acids and S-alkylated thioethers, respectively. These reactions are fundamental in modifying peptides, probing enzyme active sites, and building blocks for active pharmaceutical ingredients (APIs).[3][4] This document provides detailed protocols and application notes for these key chemical transformations.

Section 1: Alkylation of Amines (N-Alkylation)

The reaction of a primary or secondary amine with this compound proceeds via a nucleophilic aliphatic substitution (SN2) mechanism.[5] The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine, which is displaced as a bromide ion.[5][6]

A significant challenge in the alkylation of primary and secondary amines is the potential for over-alkylation.[7] The product of the initial reaction, a secondary or tertiary amine respectively, is often more nucleophilic than the starting material, leading to subsequent reactions that can result in a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium (B1175870) salt products.[6][7][8] Careful control of reaction conditions, such as stoichiometry and the choice of base, is crucial to favor mono-alkylation.[9]

G cluster_mech N-Alkylation Sₙ2 Mechanism Amine Primary/Secondary Amine (R-NH₂) TS Transition State [H₂N---C---Br]⁺ Amine->TS Nucleophilic Attack BPA This compound BPA->TS Intermediate Protonated Product TS->Intermediate Br⁻ leaves FinalProduct Mono-alkylated Product (Secondary/Tertiary Amine) Intermediate->FinalProduct Deprotonation Base Base (e.g., Et₃N) Base->Intermediate Overalkylation Further Alkylation (Tertiary Amine/Quaternary Salt) FinalProduct->Overalkylation [Excess BPA]

Caption: General mechanism for the N-alkylation of amines with this compound.

Experimental Protocol: Mono-N-Alkylation of a Primary Amine

This protocol describes a general procedure for the selective mono-alkylation of a primary amine. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.

  • Reagents and Materials:

    • Primary amine (e.g., benzylamine)

    • This compound

    • Triethylamine (B128534) (Et₃N) or Potassium Carbonate (K₂CO₃)

    • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon line

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq).

    • Dissolve the amine in the anhydrous solvent (e.g., DMF).

    • Add the base. Use triethylamine (1.1 eq) for a homogeneous reaction or potassium carbonate (2.0 eq) for a heterogeneous reaction.

    • In a separate flask, dissolve this compound (0.9 eq to favor mono-alkylation) in a minimal amount of the same anhydrous solvent.

    • Add the this compound solution dropwise to the stirring amine solution at room temperature.

    • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and quench with water.

    • If DMF was used as the solvent, extract the product with diethyl ether (3x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation: N-Alkylation Conditions

The selectivity of amine alkylation is highly dependent on the reaction conditions. The following table summarizes representative conditions and outcomes.

Primary Amine (1 eq.)Alkylating Agent (eq.)Base (eq.)SolventTemp (°C)Time (h)Selectivity (Mono:Di)Isolated Yield (Mono)
BenzylamineThis compound (1.0)Et₃N (1.1)DMF251087:10~78%
AnilineThis compound (1.0)K₂CO₃ (2.0)Acetonitrile801292:trace~84%
CyclohexylamineThis compound (1.2)DBU (1.2)DMF251877:1~64%

Note: Data is adapted from similar alkylation studies and serves as a guideline.[9] Yields and selectivities are substrate-dependent.

Section 2: Alkylation of Thiols (S-Alkylation)

The alkylation of thiols with this compound is a highly efficient method for forming thioethers (sulfides).[10] The sulfur atom of a thiol is a powerful nucleophile, particularly in its deprotonated thiolate form (RS⁻).[11] This reaction is central to the modification of cysteine residues in peptides and proteins, enabling applications such as protein labeling, conjugation, and the synthesis of advanced glycation end-product markers like S-(carboxymethyl)cysteine.[11]

The reaction is typically carried out in the presence of a mild base to facilitate the formation of the more nucleophilic thiolate anion, which then attacks the alpha-carbon of 2-BPA in an SN2 reaction.

G cluster_mech S-Alkylation Mechanism Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base (OH⁻) Base->Thiol Product Thioether Product (R-S-CH(CH₃)COOH) Thiolate->Product Sₙ2 Attack (Br⁻ leaves) BPA This compound BPA->Product

Caption: General mechanism for the S-alkylation of thiols with this compound.

Experimental Protocol: S-Alkylation of L-Cysteine

This protocol outlines the alkylation of the thiol group in the amino acid L-cysteine.

  • Reagents and Materials:

    • L-cysteine

    • This compound

    • Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

    • Deionized water

    • Hydrochloric acid (HCl) for pH adjustment

    • Reaction vessel, magnetic stirrer, pH meter

  • Procedure:

    • Dissolve L-cysteine (1.0 eq) in deionized water in a reaction vessel.

    • Adjust the pH of the solution to 8.0-9.0 by the portion-wise addition of sodium bicarbonate or dropwise addition of 1M NaOH. This deprotonates the thiol group to form the thiolate.

    • Dissolve this compound (1.1 eq) in a small amount of water and adjust its pH to ~7 with NaOH.

    • Add the 2-BPA solution to the stirring cysteine solution.

    • Maintain the reaction mixture at room temperature and stir for 4-12 hours. Monitor the reaction by HPLC or LC-MS. The loss of free thiol can also be monitored using Ellman's reagent.

    • Upon completion, acidify the reaction mixture to pH ~2-3 with 1M HCl to precipitate the product.

    • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield S-(1-carboxyethyl)-L-cysteine.

Data Presentation: S-Alkylation Conditions and Kinetics

The S-alkylation of thiols is generally a high-yield reaction. Kinetic parameters are influenced by pH due to the requirement of the thiolate anion.

Thiol SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield
L-CysteineThis compoundNaHCO₃Water (pH 8.5)256>90%
Glutathione (GSH)This compoundPhosphate BufferWater (pH 7.4)372High
Thiol-PeptideThis compoundCarbonate BufferWater (pH 9.6)371~50-70%

Note: Yields are based on analogous S-alkylation reactions.[12] Reaction rates are significantly faster at higher pH values where the thiol is deprotonated. The second-order rate constants for similar thiol alkylations can be in the range of 100-400 M⁻¹s⁻¹ at physiological pH.

Section 3: Applications and Workflow in Drug Development

The alkylation of amines and thiols with 2-BPA is a valuable tool in drug discovery and development.[3][13] It is used to synthesize novel amino acid derivatives for incorporation into peptides, modify existing lead compounds to improve pharmacokinetic properties, and create ligands for structure-activity relationship (SAR) studies.

The modification of cysteine residues on proteins with reagents like 2-BPA can serve as a method to irreversibly inhibit enzyme function by blocking the active site, which is a common strategy in drug design.[4]

G cluster_workflow Drug Discovery Workflow A Identify Target (e.g., Protein with Nucleophilic Residue) C Alkylation Reaction with 2-BPA A->C B Lead Compound (Amine or Thiol) B->C D Generate Library of Modified Compounds C->D E Purification & Characterization D->E F Biological Screening (SAR Studies) E->F G Lead Optimization F->G Identify Active Compounds G->C Iterative Modification

Caption: Workflow illustrating the use of alkylation in a drug discovery program.

References

Application Notes and Protocols: Preparation of 2-Bromopropionyl Bromide from 2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopropionyl bromide is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its utility stems from the presence of two reactive sites: the acyl bromide, which is highly susceptible to nucleophilic attack, and the alpha-bromo group, which can participate in substitution reactions. This dual reactivity makes it a key building block for the introduction of the 2-bromopropionyl moiety into a wide range of molecular scaffolds. These application notes provide a detailed protocol for the synthesis of 2-bromopropionyl bromide from 2-bromopropionic acid, a common and efficient method for its preparation.

Reaction Principle

The conversion of a carboxylic acid to an acyl bromide is a standard transformation in organic chemistry. This is typically achieved by treating the carboxylic acid with a brominating agent. Common reagents for this purpose include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a bromide ion.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of 2-bromopropionyl bromide.

ParameterValueReference
Starting Material This compound-
Reagent Phosphorus tribromide (PBr₃)[1][2]
Product 2-Bromopropionyl bromide[3]
Molecular Formula C₃H₄Br₂O[3]
Molecular Weight 215.87 g/mol
Typical Yield 75-80%[4]
Boiling Point 154 °C (at atmospheric pressure)[4][5]
Alternate Boiling Point 48-50 °C (at 10 mmHg)[6]
Appearance Colorless to yellowish liquid[3]

Experimental Protocol

This protocol details the synthesis of 2-bromopropionyl bromide from this compound using phosphorus tribromide.

Materials and Equipment:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

  • Ice bath

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Reaction Setup:

    • Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

    • The reflux condenser should be fitted with a drying tube to protect the reaction from atmospheric moisture.

    • The reaction should be performed in a well-ventilated fume hood.

  • Charging the Flask:

    • In the round-bottom flask, place a solution of this compound in a minimal amount of anhydrous diethyl ether.

  • Addition of Phosphorus Tribromide:

    • Cool the flask in an ice bath.

    • Slowly add phosphorus tribromide (approximately 0.4 equivalents for every 1 equivalent of this compound) to the dropping funnel.

    • Add the PBr₃ dropwise to the stirred solution of this compound over a period of 30-60 minutes. The reaction is exothermic, so maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion. The formation of phosphorous acid as a byproduct will be observed.

  • Work-up and Purification:

    • After the reflux period, cool the reaction mixture to room temperature.

    • The desired product, 2-bromopropionyl bromide, can be isolated by fractional distillation.

    • Set up a distillation apparatus and carefully distill the reaction mixture. Collect the fraction boiling at approximately 154 °C at atmospheric pressure.[4][5] For a more controlled distillation, perform it under reduced pressure, collecting the fraction at 48-50 °C/10 mmHg.[6]

  • Storage:

    • Store the purified 2-bromopropionyl bromide in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protect it from moisture.[7]

Safety Precautions

Handle 2-bromopropionyl bromide and all reagents with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.

  • 2-Bromopropionyl bromide is corrosive and causes severe skin burns and eye damage.[7] It is harmful if swallowed.[8] Avoid inhalation of vapors.

  • Phosphorus tribromide is a toxic and corrosive chemical that reacts violently with water.[9] It should be handled with extreme caution.

  • The reaction is exothermic , and the addition of PBr₃ should be done slowly and with cooling to control the reaction rate.

  • The reaction produces hydrogen bromide (HBr) gas as a byproduct, which is corrosive and toxic. Ensure the reaction is conducted in a fume hood.

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Start Start Dry_Glassware Dry Glassware Start->Dry_Glassware Charge_Flask Charge Flask with This compound and Solvent Dry_Glassware->Charge_Flask Cool_Flask Cool Flask (Ice Bath) Charge_Flask->Cool_Flask Add_PBr3 Slowly Add Phosphorus Tribromide Cool_Flask->Add_PBr3 Warm_to_RT Warm to Room Temperature Add_PBr3->Warm_to_RT Reflux Reflux for 2-3 hours Warm_to_RT->Reflux Cool_Mixture Cool Reaction Mixture Reflux->Cool_Mixture Distillation Fractional Distillation Cool_Mixture->Distillation Collect_Product Collect Product Distillation->Collect_Product Store_Product Store Under Inert Atmosphere Collect_Product->Store_Product End End Store_Product->End

Caption: Workflow for the Synthesis of 2-Bromopropionyl Bromide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Bromopropionic acid synthesis using the Hell-Volhard-Zelinsky (HVZ) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Hell-Volhard-Zelinsky reaction for preparing this compound?

The Hell-Volhard-Zelinsky (HVZ) reaction is a method for the α-halogenation of carboxylic acids. In the synthesis of this compound, propionic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1] The reaction proceeds through the formation of an acyl bromide intermediate, which then tautomerizes to an enol.[2] This enol intermediate readily reacts with bromine at the α-carbon. The final step is the hydrolysis of the α-bromo acyl bromide to yield this compound.[2][3]

Q2: What are the critical reagents and their roles in the HVZ synthesis of this compound?

  • Propionic Acid: The starting material that will be brominated at the alpha-position.

  • Bromine (Br₂): The brominating agent that adds to the α-carbon of the enol intermediate.

  • Phosphorus Tribromide (PBr₃) or Red Phosphorus (P): Acts as a catalyst. It converts the carboxylic acid into a more reactive acyl bromide, which is essential for the enolization step.[2][3] Red phosphorus reacts with bromine in situ to form PBr₃.

Q3: Can I use other halogens like chlorine, iodine, or fluorine in this reaction?

The HVZ reaction is most effective for bromination and chlorination.[4] It is not suitable for iodination or fluorination of carboxylic acids.[4][5]

Q4: What are the typical yields for the synthesis of this compound using the HVZ reaction?

Yields can vary depending on the specific reaction conditions and purification methods. However, with optimized protocols, yields can be quite high. For instance, one method involving the bromination of propionic acid reports a yield of 91%.[6] Another protocol describes a 75-80% yield of the intermediate 2-bromopropionyl bromide, which is then hydrolyzed to this compound.[7]

Q5: What are the common side products and how can their formation be minimized?

A potential side product is a β-unsaturated carboxylic acid, which can form if the reaction is carried out at extremely high temperatures due to the elimination of hydrogen halide.[5][8] To minimize this, it is crucial to maintain the recommended reaction temperature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Wet Reagents or Glassware: Moisture can react with PBr₃ and the acyl bromide intermediate, hindering the reaction.1. Ensure all glassware is thoroughly dried before use. Use anhydrous propionic acid.
2. Insufficient Catalyst: A catalytic amount of PBr₃ is necessary to convert the carboxylic acid to the acyl bromide.2. Use a sufficient amount of red phosphorus or PBr₃ as specified in the protocol. In practice, a molar equivalent of PBr₃ is often used to overcome slow reaction kinetics.[2]
3. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.3. Ensure the reaction is refluxed for the recommended duration. Monitor the disappearance of the bromine color as an indicator of reaction progress.[9]
4. Loss of Bromine: Bromine is volatile. An inefficient condenser can lead to the loss of the brominating agent.4. Use an efficient reflux condenser and ensure a steady flow of cooling water.
Reaction is Too Vigorous or Uncontrolled 1. Rapid Addition of Bromine: The reaction between bromine and propionic acid in the presence of the catalyst is exothermic.1. Add bromine dropwise and at a controlled rate. Use a dropping funnel for gradual addition.[7]
2. Inadequate Cooling: Insufficient cooling during bromine addition can lead to a runaway reaction.2. Use an ice-water bath to maintain the recommended temperature during the initial phase of bromine addition.[7]
Product is Dark or Impure 1. Overheating: High temperatures can lead to the formation of colored byproducts.1. Carefully control the reaction temperature throughout the process.
2. Incomplete Hydrolysis: Residual acyl bromide can lead to impurities.2. Ensure the hydrolysis step is complete by adding sufficient water and stirring for the recommended time.[7]
Difficulty in Product Isolation 1. Formation of Emulsions during Extraction: This can make phase separation difficult.1. If emulsions form, try adding a small amount of brine (saturated NaCl solution) to break the emulsion.
2. Hygroscopic Nature of the Product: this compound is hygroscopic and can absorb moisture from the air.[7]2. Protect the purified product from atmospheric moisture during and after isolation.

Data Presentation: Reaction Parameters for this compound Synthesis

Parameter Method 1 [9]Method 2 [7]
Starting Material Propionic AcidDry Propionic Acid
Catalyst Phosphorus TrichlorideDry Amorphous Phosphorus
Brominating Agent BromineBromine
Temperature Maintain at 80°C during bromine addition, then increase to 85°C, and finally 100°C for 2-3 hours.Warm to 40-50°C during initial bromine addition.
Reaction Time Until the color of bromine disappears completely, followed by 2-3 hours at 100°C.Gentle reflux for 2 hours after bromine addition.
Purification Reduced pressure distillation.Distillation at 154°C (for 2-bromopropionyl bromide), followed by hydrolysis and vacuum distillation of the final product at 124°C / 18-19 mm Hg.
Reported Yield Not specified75-80% (of 2-bromopropionyl bromide)

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a synthesized version based on established procedures.[7][9]

Materials:

  • Dry Propionic Acid (50 g)

  • Dry Amorphous Red Phosphorus (7.6 g)

  • Bromine (166.7 g total: 66.7 g initially, then 100 g)

  • Water

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Equipment:

  • Round bottom flask

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Ice-water bath

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round bottom flask with a dropping funnel and a reflux condenser. Add 50 g of dry propionic acid and 7.6 g of dry amorphous phosphorus to the flask.

  • Initial Bromine Addition: From the dropping funnel, slowly add 66.7 g of bromine. As the first portion of bromine is added, gently warm the mixture to 40-50°C.

  • Main Bromine Addition: Once the initial reaction is controlled, slowly add an additional 100 g of bromine from the dropping funnel. The reaction should proceed rapidly.

  • Reflux: After the complete addition of bromine, gently reflux the mixture for 2 hours.

  • Distillation of Intermediate: Distill the 2-bromopropionyl bromide at atmospheric pressure, collecting the fraction at 154°C. The expected yield is 75-80%.

  • Hydrolysis: Carefully add one and one-third equivalents of water to the distilled 2-bromopropionyl bromide. Stir the mixture under a reflux condenser, initially cooling with an ice-water bath until the mixture becomes homogeneous. Then, warm the reaction mixture for 90 minutes to complete the hydrolysis.

  • Extraction: Cool the crude this compound solution to room temperature. Extract the product with several portions of diethyl ether.

  • Drying and Solvent Removal: Dry the combined ether extracts over anhydrous sodium sulfate. Remove the ether by evaporation.

  • Final Purification: Purify the this compound by vacuum distillation, collecting the fraction boiling at 124°C under a pressure of 18-19 mm Hg.

Visualizations

HVZ_Workflow start Start: Dry Propionic Acid + Red Phosphorus add_br2 Slowly add Bromine (40-50°C) start->add_br2 reflux Reflux for 2 hours add_br2->reflux distill_intermediate Distill 2-Bromopropionyl Bromide (154°C) reflux->distill_intermediate hydrolysis Hydrolyze with Water distill_intermediate->hydrolysis extraction Extract with Diethyl Ether hydrolysis->extraction dry_evaporate Dry and Evaporate Solvent extraction->dry_evaporate purify Vacuum Distill This compound dry_evaporate->purify end End: Purified This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_HVZ start Low Yield? check_reagents Are reagents and glassware dry? start->check_reagents Yes check_catalyst Sufficient catalyst used? check_reagents->check_catalyst Yes solution_dry Thoroughly dry all components. check_reagents->solution_dry No check_time_temp Adequate reaction time/temp? check_catalyst->check_time_temp Yes solution_catalyst Ensure correct catalyst amount. check_catalyst->solution_catalyst No solution_time_temp Increase reflux time or check temp. check_time_temp->solution_time_temp No

Caption: Troubleshooting decision tree for low yield in HVZ synthesis.

References

Common side products in the bromination of propionic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of propionic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and purification of 2-bromopropionic acid, a key intermediate in various chemical syntheses.

FAQ 1: What are the most common side products in the bromination of propionic acid?

The most prevalent side products in the bromination of propionic acid, particularly under Hell-Volhard-Zelinsky (HVZ) reaction conditions, are di-brominated propionic acids. The primary di-bromo isomers formed are:

  • 2,2-Dibromopropionic acid: Formation of this isomer occurs when a second bromine atom substitutes at the already brominated alpha-carbon.

  • 2,3-Dibromopropionic acid: This isomer can also be formed, though it is generally less common under standard HVZ conditions which favor alpha-halogenation.

Over-bromination is a common issue, especially when an excess of bromine is used or reaction times are prolonged[1].

Troubleshooting: High Levels of Di-brominated Side Products

Issue: Analysis of the crude reaction mixture (e.g., by GC-MS) indicates a high percentage of di-brominated propionic acids.

Root Cause:

  • Excess Bromine: Using a molar excess of bromine is the most common reason for di-bromination.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with stoichiometric amounts of bromine, can lead to the formation of di-bromo products.

  • High Reaction Temperature: Elevated temperatures can sometimes promote further bromination.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use of one molar equivalent of bromine is recommended to favor mono-bromination[2].

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint and avoid prolonged reaction times.

  • Temperature Management: Maintain the recommended reaction temperature. For the HVZ reaction, the temperature is typically raised gradually[2].

FAQ 2: How can I effectively remove di-brominated side products from this compound?

The primary methods for purifying this compound and removing di-brominated side products are fractional distillation under vacuum and recrystallization.

  • Fractional Distillation: This is often the most effective method due to the difference in boiling points between the mono- and di-brominated species.

  • Recrystallization: This technique can also be employed to purify this compound, particularly if it is a solid at room temperature or can be crystallized from a suitable solvent.

Troubleshooting: Inefficient Separation by Distillation

Issue: Fractional distillation does not provide a clean separation of this compound from its di-brominated counterparts.

Root Cause:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate compounds with close boiling points.

  • Incorrect Pressure Control: Fluctuations in vacuum can lead to inconsistent boiling points and poor separation.

  • Distillation Rate Too High: A rapid distillation rate does not allow for proper equilibrium to be established in the column.

Solutions:

  • Use a High-Efficiency Column: Employ a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).

  • Precise Vacuum Control: Use a reliable vacuum pump and a manometer to maintain a stable, low pressure.

  • Slow and Steady Distillation: Heat the distillation flask slowly and maintain a slow, steady distillation rate to ensure optimal separation.

Data Presentation

The following table summarizes the boiling points of the main product and a key side product, which is crucial for planning purification by fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₃H₅BrO₂152.98118-120 °C at 15 mmHg
2,2-Dibromopropionic Acid C₃H₄Br₂O₂231.88135-137 °C at 15 mmHg

Note: Boiling points can vary slightly with precise pressure.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Propionic acid

  • Red phosphorus

  • Bromine

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Ether (for extraction)

Procedure:

  • In a round-bottom flask fitted with a dropping funnel and a reflux condenser, combine dry propionic acid and a catalytic amount of red phosphorus.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and may require initial warming to 40-50°C to initiate[3].

  • After the initial reaction, continue the slow addition of the remaining bromine.

  • Once the addition is complete, gently reflux the mixture for 2-3 hours until the red color of bromine disappears.

  • Distill the resulting 2-bromopropionyl bromide.

  • Carefully hydrolyze the 2-bromopropionyl bromide by adding water and refluxing for approximately 90 minutes[3].

  • After cooling, extract the crude this compound with ether.

  • Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the ether by evaporation.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purification of this compound by Fractional Vacuum Distillation

This protocol details the purification of the crude product obtained from the synthesis.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and manometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Slowly and carefully apply vacuum, reducing the pressure to the desired level (e.g., 15-20 mmHg).

  • Begin heating the distillation flask gently.

  • Collect any initial low-boiling fractions (e.g., residual solvent or unreacted starting material).

  • Carefully collect the fraction corresponding to the boiling point of this compound at the operating pressure (e.g., 124°C at 18-19 mm Hg)[3].

  • Monitor the temperature closely. A sharp rise in temperature after the main fraction has been collected may indicate the beginning of the distillation of higher-boiling di-brominated side products. Change the receiving flask if a purer fraction is desired.

  • Once the main fraction is collected, stop the heating and carefully release the vacuum.

Visualizations

Below are diagrams illustrating key aspects of the bromination of propionic acid.

Bromination_Workflow Experimental Workflow for this compound Synthesis reagents Propionic Acid + Red Phosphorus bromine_add Slow Addition of Bromine reagents->bromine_add reflux Reflux (2-3 hours) bromine_add->reflux distill_intermediate Distill 2-Bromopropionyl Bromide reflux->distill_intermediate hydrolysis Hydrolysis with Water distill_intermediate->hydrolysis extraction Ether Extraction hydrolysis->extraction drying Drying over Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification evaporation->purification

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting High Di-bromination start High Di-bromination Detected check_stoich Check Bromine Stoichiometry start->check_stoich check_time Review Reaction Time start->check_time check_temp Verify Reaction Temperature start->check_temp solution_stoich Use 1 Molar Equivalent of Br2 check_stoich->solution_stoich solution_time Monitor Reaction Progress (TLC/GC) check_time->solution_time solution_temp Maintain Recommended Temperature check_temp->solution_temp

Caption: A logical guide to troubleshooting excessive di-bromination.

References

Technical Support Center: Purification of Crude 2-Bromopropionic Acid by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-bromopropionic acid via vacuum distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of this compound in a question-and-answer format.

Q1: My vacuum pump is running, but I cannot achieve the desired low pressure.

A1:

  • Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed. Use high-vacuum grease on all ground glass joints. Inspect all tubing for cracks or loose connections.

  • Pump Performance: Verify that your vacuum pump is in good working order and the pump oil is clean. Contaminated oil can significantly reduce the pump's efficiency.

  • Cold Trap: Ensure your cold trap is sufficiently cold (using a dry ice/acetone or liquid nitrogen slush) to effectively trap volatile substances that could enter the vacuum pump.

Q2: The crude this compound is bumping violently during heating.

A2:

  • Stirring: Ensure efficient and constant stirring of the distillation flask. A magnetic stir bar is commonly used.

  • Boiling Chips: Add a few fresh boiling chips to the distillation flask before applying the vacuum. Do not add boiling chips to a hot liquid under vacuum.

  • Gradual Heating: Heat the distillation flask slowly and evenly to avoid sudden boiling. A heating mantle with a stirrer is recommended for uniform heat distribution.

Q3: The distillation is very slow, or no product is distilling over at the expected temperature.

A3:

  • Pressure and Temperature Correlation: The boiling point of this compound is highly dependent on the pressure.[1][2] Ensure your heating temperature is appropriate for the vacuum you have achieved. Refer to the vapor pressure data in the table below.

  • Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.

  • Insulation: Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss and prevent condensation before the condenser.

Q4: The distillate is discolored (e.g., yellow or brown).

A4:

  • Decomposition: this compound can decompose at elevated temperatures.[3] Distilling at a lower pressure allows for a lower boiling temperature, which can minimize thermal decomposition. If the product is significantly discolored, consider redistilling at a higher vacuum.

  • Impurities: The discoloration may be due to co-distillation of impurities. Ensure the crude product has been properly worked up to remove residual bromine or other colored byproducts from the synthesis.[4][5]

Q5: The product solidifies in the condenser or receiving flask.

A5:

  • Melting Point: Pure this compound has a melting point around 25.7°C.[6] If the cooling water in the condenser is too cold, it may cause the product to solidify. You can stop the flow of cooling water or use slightly warmer water to prevent this.

  • Gentle Heating: If solidification occurs in the receiving arm, you may need to gently warm the area with a heat gun to melt the product and allow it to flow into the collection flask.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of this compound varies significantly with pressure. Below is a table summarizing reported boiling points at different vacuum levels.

Boiling Point (°C)Pressure (mmHg)Pressure (kPa)
203-205760 (Atmospheric)101.3
12418-19~2.4-2.5
109-110~202.66
104-10825~3.3
68-700.1~0.013

Data compiled from multiple sources.[1][2][5][6][7]

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include unreacted propionic acid, residual bromine, hydrobromic acid (HBr), and solvents used during the workup, such as diethyl ether.[1][4] Depending on the synthesis method, byproducts from the bromination reaction may also be present.

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is a corrosive and toxic substance.[3][8] It is a powerful skin irritant and can cause severe burns.[1][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q4: How should this compound be stored?

A4: this compound is hygroscopic and should be protected from moisture.[1] Store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a general procedure for the purification of crude this compound by vacuum distillation.

1. Preparation of the Apparatus:

  • Assemble a standard vacuum distillation apparatus as shown in the workflow diagram below.
  • Ensure all glassware is clean and dry.
  • Lightly grease all ground-glass joints with high-vacuum grease.
  • Place a magnetic stir bar in the round-bottom distillation flask.

2. Charging the Flask:

  • Transfer the crude this compound into the distillation flask. Do not fill the flask to more than two-thirds of its capacity.

3. System Evacuation and Heating:

  • Connect the apparatus to a vacuum pump with a cold trap in between.
  • Turn on the cooling water to the condenser.
  • Begin stirring the crude this compound.
  • Slowly and carefully apply the vacuum.
  • Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.

4. Distillation and Collection:

  • The temperature of the vapor will rise. Collect any initial low-boiling fractions (foreruns), which may contain residual solvents or impurities.
  • When the temperature stabilizes at the expected boiling point of this compound for the given pressure, change the receiving flask to collect the pure product.
  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

5. Shutdown:

  • Turn off the heating mantle and allow the apparatus to cool.
  • Slowly and carefully release the vacuum.
  • Turn off the vacuum pump and the condenser water.
  • The purified this compound in the receiving flask is now ready for use or storage.

Visualizations

Vacuum_Distillation_Workflow Experimental Workflow for Vacuum Distillation A Assemble Dry Apparatus B Charge Flask with Crude Product & Stir Bar A->B C Apply Vacuum & Start Cooling Water B->C D Begin Gentle Heating & Stirring C->D E Collect Forerun (Low-Boiling Impurities) D->E F Collect Pure Fraction at Constant Temp/Pressure E->F G Stop Heating & Cool Apparatus F->G H Release Vacuum & Disassemble G->H

Caption: A flowchart illustrating the key steps in the vacuum distillation process.

Distillation_Apparatus Vacuum Distillation Apparatus Setup cluster_0 Heating & Distillation cluster_1 Condensation & Collection cluster_2 Vacuum System Heating_Mantle Heating Mantle with Stirrer Distillation_Flask Distillation Flask (with Crude Acid & Stir Bar) Distillation_Head Distillation Head Distillation_Flask->Distillation_Head Thermometer Thermometer Condenser Condenser (Water In/Out) Distillation_Head->Condenser Vacuum_Adapter Vacuum Adapter Condenser->Vacuum_Adapter Receiving_Flask Receiving Flask Vacuum_Adapter->Receiving_Flask Cold_Trap Cold Trap (Dry Ice/Acetone) Vacuum_Adapter->Cold_Trap To Vacuum Vacuum_Pump Vacuum Pump Cold_Trap->Vacuum_Pump

Caption: A simplified diagram of a typical vacuum distillation setup.

References

Preventing the hydrolysis of 2-bromopropionyl bromide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromopropionyl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its hydrolysis and ensure the success of your synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-bromopropionyl bromide and why is it prone to hydrolysis?

2-Bromopropionyl bromide (CAS No. 563-76-8) is a highly reactive acyl halide used as a versatile reagent in organic synthesis.[1][2][3] Its reactivity stems from the presence of a good leaving group (bromide) attached to the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.[4][5][6] The hydrolysis reaction results in the formation of 2-bromopropionic acid and hydrobromic acid, which can consume the reagent and introduce acidic impurities into your reaction mixture.[4][7]

Q2: How can I visually identify if my 2-bromopropionyl bromide has hydrolyzed?

Fresh 2-bromopropionyl bromide is a colorless to light yellow liquid.[1][3][7] Signs of hydrolysis include:

  • Fuming: When a container of hydrolyzed 2-bromopropionyl bromide is opened, it may fume due to the reaction of hydrobromic acid with atmospheric moisture.[4]

  • Cloudiness or Biphasic Mixture: Significant hydrolysis can lead to a cloudy appearance or the formation of two layers, as this compound may have lower solubility in certain organic solvents.[4]

Q3: What are the primary sources of moisture in a typical reaction setup?

Water contamination can originate from several sources, compromising your reaction:

  • Atmosphere: Exposure to the laboratory air, especially on humid days, is a major source of moisture.[4][7]

  • Solvents: Many organic solvents are hygroscopic and can absorb moisture from the air.[4]

  • Glassware: Improperly dried glassware is a common source of water contamination.[4]

  • Reagents: Starting materials and other reagents may contain residual water.[4]

Troubleshooting Guide: Preventing Hydrolysis During Synthesis

This guide addresses common issues encountered during reactions with 2-bromopropionyl bromide, with a focus on preventing its hydrolysis.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Hydrolysis of 2-bromopropionyl bromide: This is the most frequent cause, arising from the presence of water in the reaction.[4]1. Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. Allow the apparatus to cool under a stream of inert gas (e.g., nitrogen or argon).[4] 2. Use Dry Solvents: Employ freshly distilled or commercially available anhydrous solvents.[4] 3. Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon.[7]
Side Product Formation Reaction with Hydrolysis Byproducts: The hydrobromic acid generated from hydrolysis can catalyze unwanted side reactions.[4]1. Add a Non-Nucleophilic Base: For reactions with alcohols or amines, include a base such as pyridine (B92270) or triethylamine (B128534) to scavenge the HBr produced.[1][4] 2. Control Reaction Temperature: Some reactions may require cooling (e.g., 0 °C) to manage exothermicity and improve selectivity.[7][8]
Inconsistent Results Variable Moisture Contamination: Inconsistent application of anhydrous techniques can lead to varying degrees of hydrolysis and, consequently, variable yields.1. Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for all reactions involving 2-bromopropionyl bromide, with a strong emphasis on anhydrous techniques. 2. Proper Storage: Store 2-bromopropionyl bromide in a tightly sealed container in a cool, dry place, away from moisture.[7][9] The safety data sheet recommends storing in a corrosive-resistant container.[10]

Experimental Protocols

General Anhydrous Reaction Setup

This protocol outlines the fundamental steps for setting up a reaction to minimize the risk of hydrolysis.

  • Glassware Preparation: All glassware (e.g., round-bottom flask, dropping funnel, condenser) should be thoroughly cleaned and then dried in an oven at >100 °C for at least 4 hours or flame-dried under a vacuum.

  • Assembly: Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent and Solvent Preparation:

    • Use only freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a suitable drying agent).

    • Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Add reagents via syringe through a rubber septum or via a dropping funnel.

    • For exothermic reactions, use an ice bath or other cooling methods to control the temperature.

Example Protocol: Esterification using 2-Bromopropionyl Bromide

This protocol is a representative example of an esterification reaction. Molar equivalents and reaction times may need to be optimized for different substrates.

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Reagents:

    • In the flask, dissolve the alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (B109758) (DCM).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Bromide:

    • In a separate, dry dropping funnel, prepare a solution of 2-bromopropionyl bromide (1.1 eq.) in anhydrous DCM.

    • Add the 2-bromopropionyl bromide solution dropwise to the stirred alcohol solution over 15-30 minutes, ensuring the temperature remains at 0 °C.[7]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup:

    • Upon completion, quench the reaction by slowly adding water.

    • Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography.[7]

Visualizing the Hydrolysis Pathway

The following diagram illustrates the nucleophilic acyl substitution mechanism for the hydrolysis of 2-bromopropionyl bromide.

hydrolysis_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_BPB 2-Bromopropionyl Bromide (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate 2_BPB->Tetrahedral_Intermediate Nucleophilic Attack H2O Water (Nucleophile) H2O->Tetrahedral_Intermediate 2_BPA This compound Tetrahedral_Intermediate->2_BPA Elimination of Br- HBr Hydrobromic Acid Tetrahedral_Intermediate->HBr Proton Transfer

Caption: Hydrolysis mechanism of 2-bromopropionyl bromide.

Workflow for Preventing Hydrolysis

This workflow outlines the critical steps to ensure an anhydrous reaction environment.

hydrolysis_prevention_workflow start Start prep_glassware Prepare Glassware (Oven or Flame Dry) start->prep_glassware cool_inert Cool Under Inert Gas (N2/Ar) prep_glassware->cool_inert add_solvents_reagents Add Anhydrous Solvents & Reagents cool_inert->add_solvents_reagents run_reaction Run Reaction Under Inert Atmosphere add_solvents_reagents->run_reaction workup Aqueous Workup (Post-Reaction) run_reaction->workup end End workup->end

Caption: Workflow for maintaining anhydrous reaction conditions.

References

Optimizing reaction conditions for the amination of 2-Bromopropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the amination of 2-Bromopropionic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the amination of this compound?

The most widely cited method is the reaction of this compound with a large excess of concentrated aqueous ammonia (B1221849).[1][2] This reaction, a nucleophilic substitution, yields DL-alanine.[1][3]

Q2: Why is a large excess of ammonia recommended?

A large molar excess of ammonia is crucial to minimize the formation of the primary byproduct, α,α'-iminodipropionic acid.[1] When the concentration of the initial product, alanine (B10760859), becomes significant, it can act as a nucleophile and react with another molecule of this compound. Using a large excess of ammonia ensures that this compound is more likely to react with an ammonia molecule rather than an alanine molecule.

Q3: What is the optimal temperature for this reaction?

The reaction should be maintained at room temperature, and it is critical to keep the temperature below 40°C. Temperatures exceeding this limit have been shown to decrease the yield of alanine.[1] The initial mixing of this compound and concentrated ammonia should be done at a low temperature (1-4°C) to control the initial exotherm.[1]

Q4: How long should the reaction be allowed to proceed?

A reaction time of at least four days at room temperature is recommended to achieve a good yield.[1] Shorter reaction times will result in a lower yield, while extending the reaction time beyond four days does not significantly increase the yield.[1]

Q5: Can 2-chloropropionic acid be used instead of this compound?

Yes, 2-chloropropionic acid can be used, but it generally results in a lower yield of alanine (43-46% compared to 65-70% with the bromo-acid).[1] Additionally, the purification of alanine is more challenging due to the lower solubility of the byproduct ammonium (B1175870) chloride in methanol (B129727), which is used for crystallization.[1]

Q6: Is it possible to speed up the reaction?

One study on the amination of the analogous 2-chloropropionic acid suggests that conducting the reaction under pressure at an elevated temperature (e.g., 70°C) can significantly shorten the reaction time from over 96 hours to 5 hours and still provide a comparable yield with a much lower molar ratio of ammonia to the acid (around 10:1).[4] This approach could potentially be adapted for this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of Alanine Insufficient reaction time. Ensure the reaction mixture is allowed to stand for at least four days at room temperature.[1]
Reaction temperature was too high. Maintain the reaction temperature below 40°C. The initial mixing should be performed in an ice bath to control the exothermic reaction.[1]
Insufficient excess of ammonia. Use a large molar excess of concentrated aqueous ammonia (specific gravity 0.9) to favor the formation of alanine and minimize side reactions.[1]
Loss of product during work-up. Be careful during the concentration steps. Over-concentration can lead to difficulties in subsequent filtration and crystallization.
Product is difficult to purify / Contaminated with byproducts Formation of α,α'-iminodipropionic acid. This is the primary byproduct. Its formation is suppressed by using a large excess of ammonia.[1] If significant amounts are formed, purification may require chromatographic methods.
Presence of unreacted this compound. Ensure the reaction has gone to completion. Unreacted acid can be removed during the work-up by careful pH adjustment and extraction, though this can be complex with the amino acid product.
Presence of ammonium bromide. Ammonium bromide is a major byproduct. It is removed during the crystallization step as it is soluble in the methanol used to precipitate the alanine.[1] Ensure thorough washing of the crude alanine crystals with methanol.
Crystallization Issues Alanine "oils out" instead of crystallizing. This can happen if the solution is too concentrated or cools too quickly. Try adding a small amount of water to the methanolic solution to redissolve the oil with gentle warming, and then allow it to cool more slowly.
Poor crystal formation or very fine precipitate. Slow, controlled cooling generally leads to larger, purer crystals. Allow the solution to cool to room temperature undisturbed before placing it in a refrigerator. The ratio of water to methanol is also critical; ensure enough methanol is added to sufficiently decrease the solubility of alanine.
Low recovery after recrystallization. This could be due to using too much water to dissolve the crude product, or not cooling the solution for a sufficient amount of time at a low enough temperature. Minimize the amount of hot water used for dissolution and ensure the solution is chilled to 0-4°C for several hours or overnight.[1]

Data Presentation

Table 1: Summary of the Impact of Reaction Parameters on the Amination of this compound

ParameterConditionEffect on YieldPurity ConsiderationsReference
Temperature < 40°COptimal-[1]
> 40°CDecreasedPotential for increased side reactions.[1]
Reaction Time < 4 daysDecreasedIncomplete reaction.[1]
≥ 4 daysOptimal-[1]
Molar Ratio of NH₃ to this compound Large Excess (~70:1)HighMinimizes α,α'-iminodipropionic acid formation.[1]
Lower RatiosPotentially LowerIncreased risk of byproduct formation.
Starting Material This compoundGood (65-70%)Ammonium bromide is readily soluble in methanol, aiding purification.[1]
2-Chloropropionic AcidLower (43-46%)Ammonium chloride is less soluble in methanol, making purification more difficult.[1]

Experimental Protocols

Detailed Methodology for the Amination of this compound (adapted from Organic Syntheses) [1]

  • Reaction Setup: In a large, glass-stoppered bottle, cool 3 liters of concentrated aqueous ammonia (specific gravity 0.9) to 1-4°C in an ice bath.

  • Addition of this compound: Slowly add 100 g (0.65 mole) of cold (1-4°C) this compound to the cold, stirred ammonia solution.

  • Reaction: Seal the bottle and allow the mixture to stand at room temperature (below 40°C) for at least four days.

  • Concentration: Concentrate the reaction solution to a volume of approximately 300 mL. This can be done by evaporation under reduced pressure.

  • Filtration and Further Concentration: Filter the concentrated solution and then reduce the volume further to about 200 mL.

  • Crystallization: Cool the solution to room temperature and add 1 liter of methanol to induce precipitation of the alanine.

  • Isolation of Crude Product: Chill the mixture overnight in a refrigerator (0-4°C). Collect the crude alanine crystals by suction filtration and wash them with 250 mL of methanol followed by 250 mL of ether. The expected yield of crude alanine is 42-48 g.

  • Purification: Dissolve the crude alanine in 200 mL of warm water. Add 1 liter of methanol and allow the solution to cool and then chill overnight in a refrigerator to recrystallize the alanine.

  • Final Product Isolation: Filter the purified DL-alanine, wash with methanol and ether, and dry. The expected yield of purified DL-alanine is 38-42 g (65-70% of the theoretical amount).

Mandatory Visualization

experimental_workflow start Start reaction_setup Reaction Setup: Cool concentrated aqueous ammonia start->reaction_setup addition Slow addition of cold This compound reaction_setup->addition reaction Reaction: 4 days at room temperature addition->reaction concentration1 Concentrate solution to ~300 mL reaction->concentration1 filtration1 Filter solution concentration1->filtration1 concentration2 Further concentrate to ~200 mL filtration1->concentration2 crystallization Induce precipitation with methanol concentration2->crystallization isolation_crude Isolate crude alanine (filtration) crystallization->isolation_crude purification Recrystallize from water and methanol isolation_crude->purification isolation_pure Isolate pure DL-alanine (filtration and drying) purification->isolation_pure end End isolation_pure->end

Caption: Experimental workflow for the synthesis and purification of DL-alanine.

troubleshooting_logic start Low Yield? time Reaction time < 4 days? start->time Yes temp Temperature > 40°C? start->temp No time->temp No increase_time Increase reaction time to at least 4 days. time->increase_time Yes ammonia Insufficient NH3 excess? temp->ammonia No control_temp Control temperature, especially during initial mixing. temp->control_temp Yes use_excess_ammonia Use a large molar excess of concentrated ammonia. ammonia->use_excess_ammonia Yes check_workup Review work-up and purification steps for loss. ammonia->check_workup No

Caption: Troubleshooting guide for low yield in the amination of this compound.

References

Technical Support Center: Troubleshooting Low Yields in ATRP Initiated by 2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering low polymerization yields or poor control in Atom Transfer Radical Polymerization (ATRP) when using 2-Bromopropionic acid as an initiator. Below are frequently asked questions and troubleshooting steps to identify and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My ATRP reaction initiated with this compound has a very low yield. What are the most likely causes?

Low yields are a common issue when using initiators with acidic protons. The primary causes are often related to interactions between the carboxylic acid group and the copper catalyst complex.

  • Catalyst Deactivation: The carboxylic acid proton can react with the amine-based ligands used to solubilize the copper catalyst. This protonation of the ligand can lead to the dissociation of the copper complex, reducing its solubility and deactivating it.

  • Slow Initiation: The rate of initiation from this compound might be slower than the rate of propagation. For a well-controlled polymerization with high initiation efficiency, the rate of activation of the initiator should be at least as fast as that of the dormant polymer chains.

  • Side Reactions: In protic or polar media, which the carboxylic acid group can create locally, side reactions such as the disproportionation of the Cu(I) complex can occur, leading to a loss of active catalyst.

  • Poor Solubility: The initiator or the catalyst complex may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and inefficient initiation.

Q2: I observe a color change in my reaction from the typical blue/green of the Cu(II) complex to a brownish or colorless solution, and the polymerization has stalled. What does this indicate?

This often points to the reduction of the Cu(II) deactivator to Cu(I) or even Cu(0) without effective re-oxidation, or the precipitation of the copper complex. An excess of reducing agent (if using an ARGET or AGET ATRP method) or the decomposition of the catalyst complex can cause this. The acidic nature of the initiator can sometimes contribute to the instability of the catalyst complex.

Q3: My polymer has a broad molecular weight distribution (high PDI). How is this related to low yield and the initiator?

A high Polydispersity Index (PDI) suggests poor control over the polymerization. This is often linked to the same factors causing low yields:

  • Inefficient Deactivation: If the Cu(II) deactivator concentration is too low due to catalyst instability or side reactions, the growing radical chains are not efficiently deactivated. This leads to a higher concentration of active radicals that can terminate, resulting in dead polymer chains and a broad PDI.

  • Slow and Incomplete Initiation: If the initiator is not activated efficiently and quickly at the start of the reaction, new chains will be formed throughout the polymerization process. This staggered growth leads to a wide range of polymer chain lengths and thus a high PDI.

Q4: How can I improve the yield and control of my ATRP when using this compound?

Several strategies can be employed to mitigate the negative effects of the carboxylic acid group:

  • Protect the Carboxylic Acid: The most effective solution is often to protect the carboxylic acid group by converting it to an ester (e.g., methyl or ethyl 2-bromopropionate). This removes the acidic proton and prevents interference with the catalyst. The ester can be hydrolyzed post-polymerization if the acid functionality is required on the final polymer.

  • Use a More Robust Ligand: Tetradentate ligands like Tris[2-(dimethylamino)ethyl]amine (Me6TREN) form more stable copper complexes compared to bidentate ligands like 2,2'-bipyridine (B1663995) (bpy) and may be more resistant to protonation.

  • Add a Non-Coordinating Base: In some cases, a small amount of a non-coordinating base can be added to neutralize the acidic initiator. However, this must be done with caution as the base can also interfere with the polymerization.

  • Optimize Reaction Conditions:

    • Solvent: Use a solvent in which all components, including the initiator and the catalyst complex, are fully soluble.

    • Temperature: Adjust the temperature. While higher temperatures can increase the rate of polymerization, they can also accelerate side reactions.

    • Catalyst/Initiator Ratio: Ensure the appropriate ratio of catalyst to initiator is used. A higher catalyst concentration may be needed to compensate for some deactivation, but too much can lead to a loss of control.

Data Presentation

The following table summarizes the expected outcomes when using this compound versus its esterified counterpart, based on the principles of ATRP and reported issues with acidic functional groups.

ParameterThis compound (Unprotected)Ethyl 2-Bromopropionate (Protected)Likely Reasons for Difference
Initiation Efficiency Low to ModerateHighThe carboxylic acid proton can interfere with the copper/ligand complex, leading to catalyst deactivation and inefficient initiation.
Polymer Yield Low to ModerateHighInefficient initiation and catalyst deactivation lead to lower overall monomer conversion.
Polydispersity (PDI) High (> 1.5)Low (1.1 - 1.3)Slow initiation and a low concentration of deactivator result in poor control over chain growth.
Reaction Control Poor / InconsistentGood / ReproducibleThe absence of the acidic proton in the ester form leads to a more stable and predictable polymerization system.

Experimental Protocols

Protocol 1: Recommended Method - ATRP of Methyl Methacrylate (B99206) (MMA) using Ethyl 2-Bromopropionate

This protocol is a standard procedure for a well-controlled ATRP and is recommended over using the unprotected this compound.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-bromopropionate (EBrP) (Initiator)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole (B1667542) (Solvent)

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

  • To a 25 mL Schlenk flask, add CuBr (14.3 mg, 0.1 mmol).

  • Add a magnetic stir bar.

  • Seal the flask with a rubber septum and purge with argon for 15 minutes.

  • In a separate vial, prepare a solution of MMA (2.0 g, 20 mmol), EBrP (18.1 mg, 0.1 mmol), and anisole (2 mL).

  • Deoxygenate this monomer/initiator solution by bubbling with argon for 30 minutes.

  • Using a degassed syringe, add the PMDETA ligand (20.8 µL, 0.1 mmol) to the Schlenk flask containing CuBr. The mixture should turn into a colored complex upon stirring.

  • Transfer the deoxygenated monomer/initiator solution to the Schlenk flask via a degassed syringe.

  • Place the flask in a preheated oil bath at 60°C and start stirring.

  • Samples can be taken periodically using a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight (by GPC).

  • To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution should turn green/blue, indicating oxidation of Cu(I) to Cu(II).

  • The polymer can be purified by dissolving in a suitable solvent (e.g., THF) and precipitating in a non-solvent (e.g., cold methanol (B129727) or hexane). The copper catalyst can be removed by passing the polymer solution through a short column of neutral alumina.

Visualizations

ATRP Catalytic Cycle

ATRP_Mechanism cluster_initiation Initiation cluster_catalyst Catalyst Cycle cluster_propagation Propagation cluster_deactivation Deactivation Initiator P-Br (Initiator) Radical P• (Radical) Initiator->Radical k_act Initiator->Radical CuII Br-Cu(II) / Ligand GrowingChain P-M• Radical->GrowingChain k_p CuI Cu(I) / Ligand Dormant P-M-Br (Dormant Chain) Monomer Monomer GrowingChain->Dormant k_deact

Caption: The catalytic cycle in Atom Transfer Radical Polymerization (ATRP).

Troubleshooting Workflow for Low ATRP Yields

Troubleshooting_Workflow Start Low Yield in ATRP with This compound CheckInitiator Is the carboxylic acid of the initiator protected? Start->CheckInitiator ProtectInitiator Protect the acid group (e.g., esterification) and rerun the experiment. CheckInitiator->ProtectInitiator No CheckLigand Is a robust ligand (e.g., Me6TREN) being used? CheckInitiator->CheckLigand Yes ProtectInitiator->Start Retry Success Improved Yield and Control ProtectInitiator->Success SwitchLigand Switch to a more stable ligand like Me6TREN. CheckLigand->SwitchLigand No CheckConditions Review Reaction Conditions: - Solvent Polarity - Temperature - Degassing Technique CheckLigand->CheckConditions Yes SwitchLigand->Start Retry SwitchLigand->Success OptimizeConditions Adjust solvent, temperature, or improve degassing to ensure an oxygen-free environment. CheckConditions->OptimizeConditions Failure Persistent Low Yield CheckConditions->Failure If all conditions are optimal OptimizeConditions->Start Retry OptimizeConditions->Success

Caption: A step-by-step workflow for troubleshooting low yields in ATRP.

Removal of unreacted bromine from 2-Bromopropionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromopropionic acid. The following sections address common issues related to the removal of unreacted bromine, a critical step in ensuring product purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Persistent yellow or orange color in the organic layer after quenching. 1. Insufficient quenching agent added.2. Degradation of the quenching agent solution.3. Poor mixing between the organic and aqueous layers.1. Add more of the quenching agent solution incrementally until the color disappears.2. Prepare a fresh solution of the quenching agent.[1]3. Ensure vigorous stirring to maximize the surface area between the two phases for efficient reaction.[1]
The reaction is highly exothermic upon addition of the quenching agent. 1. The reaction between bromine and the quenching agent is inherently exothermic.[2]2. The quenching agent is being added too quickly.3. The reaction mixture is at an elevated temperature.1. Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[1]2. Add the quenching agent slowly, either dropwise or in small portions.[1]3. Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[1]
Formation of solid by-products during quenching. Use of sodium sulfite (B76179) or bisulfite can sometimes lead to the precipitation of salts.While these are effective quenching agents, consider using sodium thiosulfate (B1220275), which typically forms soluble by-products.[2][3]
Product is unstable to the quenching conditions. The pH of the quenching solution may be affecting the stability of the this compound or other components in the reaction mixture.Select a quenching agent that is appropriate for the pH sensitivity of your product. For instance, if your product is base-sensitive, avoid using strong bases like sodium hydroxide (B78521) for quenching.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted bromine from the synthesis of this compound?

A1: The most common method for removing unreacted bromine is to quench the reaction mixture with a reducing agent. Aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are widely used for this purpose.[2] These reagents react with bromine to form colorless and water-soluble salts that can be easily removed during the aqueous work-up.

Q2: How do I know when I have added enough quenching agent?

A2: The visual disappearance of the characteristic reddish-brown or yellow color of bromine from the reaction mixture is the primary indicator of a complete quench.[4] The solution should become colorless or pale yellow.[4]

Q3: Can I use other reagents to quench excess bromine?

A3: Yes, other reagents can be used, although they are less common for this specific synthesis. These include sodium sulfite (Na₂SO₃) and unsaturated hydrocarbons like cyclohexene.[2] However, for the purification of this compound, aqueous solutions of sodium thiosulfate or bisulfite are generally preferred due to their efficacy and the ease of removing the resulting by-products.[2]

Q4: What is the work-up procedure after quenching the excess bromine?

A4: After quenching, the typical work-up procedure involves the following steps:

  • Separation of Layers: The reaction mixture is transferred to a separatory funnel, and the organic and aqueous layers are separated.

  • Washing: The organic layer containing the this compound is washed sequentially with water and then a brine solution (saturated aqueous NaCl).[2]

  • Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[5]

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.[5]

  • Purification: Further purification can be achieved by distillation under reduced pressure or by recrystallization.[5][6]

Experimental Protocols

Protocol 1: Quenching with Sodium Thiosulfate

This protocol provides a general procedure for quenching unreacted bromine with sodium thiosulfate following the synthesis of this compound.

  • Cool the Reaction Mixture: Once the bromination reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath. This is crucial to control the exothermic nature of the quenching process.[1]

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.

  • Slow Addition: Slowly add the sodium thiosulfate solution to the vigorously stirred reaction mixture.[1]

  • Monitor: Continue the addition until the bromine color has completely disappeared.

  • Proceed to Work-up: Once the quench is complete, proceed with the standard aqueous work-up as described in the FAQ section.

Protocol 2: Quenching with Sodium Bisulfite

This protocol outlines the use of sodium bisulfite to remove excess bromine.

  • Cool the Reaction Mixture: As with sodium thiosulfate, cool the reaction mixture to 0-5 °C.

  • Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite.

  • Slow Addition: Carefully add the saturated sodium bisulfite solution dropwise to the stirred reaction mixture.

  • Monitor: Continue the addition until the reddish-brown color of bromine is no longer visible.

  • Proceed to Work-up: Following the complete quench, proceed with the standard aqueous work-up.

Workflow for Bromine Removal

Bromine_Removal_Workflow cluster_reaction Reaction Stage cluster_quenching Quenching Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Completion of This compound Synthesis B Cool Reaction Mixture (0-5 °C) A->B Proceed to Quenching D Slowly Add Quenching Solution with Vigorous Stirring B->D C Prepare Quenching Solution (e.g., 10% Na₂S₂O₃) C->D E Monitor for Color Change (Red/Brown to Colorless) D->E Observe F Separate Organic and Aqueous Layers E->F Quench Complete G Wash Organic Layer (Water, Brine) F->G H Dry Organic Layer (e.g., MgSO₄) G->H I Remove Solvent (Reduced Pressure) H->I J Purify this compound (Distillation or Recrystallization) I->J

Caption: Workflow for the removal of unreacted bromine from this compound synthesis.

References

Managing the hygroscopic nature of 2-Bromopropionic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 2-Bromopropionic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: The hygroscopic nature of this compound means it readily absorbs moisture from the atmosphere.[1] This can impact the accuracy of measurements and the outcome of chemical reactions.

Q2: Why is it important to manage the moisture content of this compound?

A2: Absorbed water can act as an impurity, leading to several experimental issues:

  • Inaccurate Measurements: The measured weight of the acid will be higher than the actual amount of the pure compound, leading to errors in stoichiometry.

  • Reaction Inconsistencies: Water can interfere with moisture-sensitive reactions, potentially leading to side reactions, lower yields, or complete reaction failure.

  • Degradation: The presence of water may promote the degradation of the compound over time.

Q3: How can I tell if my this compound has absorbed moisture?

A3: Visual inspection may not be sufficient. While significant moisture absorption might cause the material to appear clumpy or sticky if it is a solid at room temperature, or hazy as a liquid, the most reliable way to determine water content is through analytical methods such as Karl Fischer titration.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3][4] The use of a desiccator containing a suitable drying agent is highly recommended for long-term storage.

Q5: Is this compound hazardous to handle?

A5: Yes, this compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It is also harmful if swallowed.[5] Always handle it in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3][5]

Troubleshooting Guide

Q1: My reaction yield is consistently lower than expected. Could the hygroscopic nature of this compound be the cause?

A1: Yes, this is a strong possibility. Excess moisture can interfere with many organic reactions.

  • Troubleshooting Steps:

    • Dry the Reagent: If you suspect your this compound has been exposed to moisture, consider drying it before use. For liquid forms, this can be done by standing it over a suitable drying agent like anhydrous sodium sulfate, followed by decantation or filtration.

    • Use Anhydrous Solvents: Ensure that all solvents used in your reaction are rigorously dried.

    • Inert Atmosphere: For highly sensitive reactions, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Q2: I am observing unexpected side products in my reaction. Can this be related to water content?

A2: Absolutely. Water can participate in or catalyze side reactions. For example, it can hydrolyze sensitive functional groups or intermediates.

  • Troubleshooting Steps:

    • Analyze Water Content: Quantify the water content in your starting material using Karl Fischer titration.

    • Review Reaction Mechanism: Consider how water might be interfering with your specific reaction pathway and take steps to mitigate this, such as using a water scavenger.

    • Purify the Reagent: If the water content is high, purify the this compound by distillation under reduced pressure.[1][6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₃H₅BrO₂[7][8]
Molecular Weight 152.97 g/mol [6][7][9]
Appearance Clear colorless to pale yellow liquid[6][7][10]
Boiling Point 203 °C (lit.)
Melting Point 26.00 °C[8]
Density 1.7 g/mL at 25 °C (lit.)
Solubility Soluble in water; miscible with alcohol, ether, and chloroform[8][10]

Table 2: User Data - Moisture Absorption of this compound

Sample IDStorage ConditionDuration of ExposureInitial Water Content (%)Final Water Content (%)Observations

This table is a template for users to record their own experimental data on moisture absorption under different conditions.

Experimental Protocols

Protocol 1: Recommended Handling Procedure for this compound

  • Preparation: Work in a well-ventilated chemical fume hood. Ensure all necessary PPE (gloves, safety goggles, lab coat) is worn.

  • Inert Atmosphere (Optional but Recommended): For moisture-sensitive reactions, use a glovebox or a Schlenk line to handle the acid under an inert atmosphere (nitrogen or argon).

  • Dispensing:

    • Allow the sealed container of this compound to equilibrate to the ambient temperature of the handling area before opening to prevent condensation of atmospheric moisture onto the cold surface of the compound.

    • Use a dry syringe or cannula to transfer the liquid.

    • If weighing is required, do so in a closed container or under an inert atmosphere if possible. Perform the weighing step as quickly as is safely possible.

  • Sealing: Immediately after dispensing the required amount, tightly reseal the main container. Applying paraffin (B1166041) film around the cap can provide an additional barrier to moisture ingress.

  • Storage: Store the resealed container in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, Drierite).

Protocol 2: Determination of Water Content by Karl Fischer Titration

  • Instrument Preparation: Set up and calibrate the Karl Fischer titrator according to the manufacturer's instructions.

  • Sample Preparation: In a dry, inert atmosphere if possible, accurately weigh a suitable amount of this compound into a clean, dry titration vessel.

  • Titration: Start the titration process. The instrument will automatically dispense the Karl Fischer reagent and determine the endpoint.

  • Calculation: The instrument's software will calculate the water content in the sample, typically expressed as a percentage or in parts per million (ppm).

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere Recommended) cluster_storage Storage prep Equilibrate Container to Room Temperature dispense Dispense Acid (Use Dry Syringe) prep->dispense ppe Wear Appropriate PPE ppe->dispense weigh Weigh Quickly (If Necessary) dispense->weigh seal Tightly Reseal Container weigh->seal desiccate Store in Desiccator seal->desiccate

Caption: Workflow for handling hygroscopic this compound.

troubleshooting_guide issue Experimental Issue: Low Yield or Side Products q1 Is this compound the Suspected Cause? issue->q1 sol1 Quantify Water Content (Karl Fischer Titration) q1->sol1 Yes end_node Re-run Experiment q1->end_node No, investigate other factors sol2 Use Anhydrous Solvents and Inert Atmosphere sol1->sol2 sol3 Dry or Purify This compound sol2->sol3 sol3->end_node

Caption: Troubleshooting logic for experiments with this compound.

References

Scaling up the synthesis of 2-Bromopropionic acid for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the laboratory-scale synthesis of 2-bromopropionic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to ensure successful and safe synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question: Why is the yield of this compound low in the Hell-Volhard-Zelinsky (HVZ) reaction?

Answer: Low yields in the HVZ reaction can stem from several factors:

  • Moisture in Reagents or Glassware: The intermediate, 2-bromopropionyl bromide, is highly sensitive to moisture and can hydrolyze prematurely.[1] Ensure all glassware is oven-dried and reagents, particularly propionic acid, are anhydrous.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the mixture is refluxed for a sufficient amount of time, typically around 2 hours, after the addition of bromine.[2]

  • Loss During Workup: this compound is soluble in water, which can lead to losses during the extraction phase.[3] Use multiple extractions with a suitable organic solvent like diethyl ether to maximize recovery.

  • Side Reactions: At excessively high temperatures, elimination of hydrogen bromide can occur, leading to the formation of acrylic acid.[4][5] Maintain the recommended reaction temperature to minimize this side reaction.

Question: The reaction mixture in the HVZ synthesis turned dark or black. Is this normal?

Answer: Yes, a darkening of the reaction mixture, sometimes to a black color, can be observed during the HVZ reaction and is not necessarily an indication of a failed experiment.[6] This is often due to the presence of phosphorus byproducts. The final product can be purified from this mixture by distillation.

Question: During the synthesis of this compound from alanine (B10760859), a significant amount of orange gas is produced. What is it and is it a problem?

Answer: The orange gas is likely nitrogen dioxide (NO₂), which is formed from the diazotization of alanine with sodium nitrite (B80452) in an acidic medium. While this is an expected byproduct of the reaction, excessive production or escape from the reaction vessel indicates a potential issue with the reaction setup or rate of addition of sodium nitrite. It is crucial to perform this reaction in a well-ventilated fume hood as nitrogen dioxide is toxic.[7]

Question: I am having difficulty purifying the final this compound product. What are the common issues and solutions?

Answer: Purification of this compound can be challenging. Here are some common problems and their solutions:

  • Incomplete Separation from Solvent: If using a high-boiling point solvent for extraction, it may be difficult to remove it completely without distilling the product. Using a lower-boiling point solvent like diethyl ether is recommended.

  • Azeotrope Formation: In some cases, azeotropes can form, making separation by simple distillation difficult. Vacuum distillation is the preferred method for purifying this compound as it allows for distillation at a lower temperature, minimizing thermal decomposition.[2][6] A typical vacuum distillation is performed at 18-19 mm Hg, with the product collected at 124°C.[2]

  • Hygroscopic Nature: this compound is hygroscopic and will absorb moisture from the air.[2] This can affect its purity and physical state. Handle and store the purified product under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

The most common and well-established method is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the bromination of propionic acid in the presence of a phosphorus catalyst (e.g., red phosphorus or phosphorus tribromide).[8][9]

Q2: Are there alternative synthesis routes to the HVZ reaction?

Yes, an alternative route is the diazotization of alanine using sodium nitrite and hydrobromic acid.[10] This method can be advantageous as it avoids the use of elemental bromine and phosphorus tribromide. Another method involves the reaction of acrylic acid with hydrobromic acid.[11]

Q3: What are the key safety precautions to take when performing the HVZ synthesis?

The HVZ reaction involves hazardous materials and should be performed with appropriate safety measures:

  • Bromine: Highly toxic, corrosive, and volatile. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Phosphorus Tribromide: Reacts violently with water and is corrosive. Handle under anhydrous conditions in a fume hood.[12][13]

  • Hydrogen Bromide: A corrosive gas is evolved during the reaction. Ensure the reaction apparatus is properly vented to a scrubbing system or the back of the fume hood.[6]

Q4: How can I confirm the identity and purity of the synthesized this compound?

The identity and purity can be confirmed using various analytical techniques:

  • Boiling Point: The boiling point of this compound is approximately 203°C at atmospheric pressure and 124°C at 18-19 mmHg.[2]

  • Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and FTIR can be used to confirm the structure and identify impurities.[14][15] The NIST WebBook provides reference spectra for 2-bromopropanoic acid.[16]

Q5: Can 2,2-dibromopropionic acid be formed as a byproduct in the HVZ reaction?

Yes, under conditions of excess bromine and prolonged reaction times, dibromination at the alpha-carbon can occur, leading to the formation of 2,2-dibromopropionic acid as a byproduct.[17] Careful control of stoichiometry and reaction conditions is necessary to minimize this.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

FeatureHell-Volhard-Zelinsky (HVZ) ReactionSynthesis from Alanine
Starting Materials Propionic acid, Bromine, Phosphorus (or PBr₃)Alanine, Sodium Nitrite, Hydrobromic Acid
Typical Yield 60-85%[2][18]~95% (crude)[10]
Key Reagents Bromine, Phosphorus tribromideSodium nitrite, Hydrobromic acid
Reaction Conditions Reflux, typically 40-100°C[2][11]Low temperature, typically below 5°C[10]
Advantages Well-established, uses readily available starting materials.High crude yield, avoids elemental bromine.
Disadvantages Use of highly corrosive and toxic reagents.Formation of toxic nitrogen dioxide gas.

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₃H₅BrO₂
Molecular Weight 152.97 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 203°C (atm)[13]; 124°C (18-19 mmHg)[2]; 109-110°C (2.66 kPa)[11]
Density ~1.7 g/mL at 25°C[13]
¹H NMR δ (ppm): 1.86 (d, 3H), 4.41 (q, 1H), 11.5 (s, 1H)[15]
Solubility Soluble in water, ether, alcohol, chloroform[3][19]

Experimental Protocols

Method 1: Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol is adapted from established laboratory procedures.[2]

Materials:

  • Dry propionic acid (50 g)

  • Dry amorphous red phosphorus (7.6 g)

  • Bromine (166.7 g total)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • To a round-bottom flask equipped with a dropping funnel and a reflux condenser, add the dry propionic acid and red phosphorus.

  • Slowly add an initial portion of bromine (66.7 g) from the dropping funnel. The reaction is exothermic and may require initial warming to 40-50°C to initiate.

  • Once the reaction has started, slowly add the remaining bromine (100 g).

  • After the addition is complete, gently reflux the mixture for 2 hours.

  • Distill the resulting 2-bromopropionyl bromide at atmospheric pressure, collecting the fraction at 154°C. The expected yield is 75-80%.

  • To hydrolyze the acyl bromide, add one and one-third equivalents of water and stir the mixture under a reflux condenser, initially cooling with an ice-water bath until the mixture is homogeneous.

  • Warm the mixture for 90 minutes to complete the hydrolysis.

  • Cool the crude this compound solution to room temperature and extract it several times with diethyl ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Remove the ether by evaporation.

  • Purify the crude this compound by vacuum distillation, collecting the fraction boiling at 124°C under a pressure of 18-19 mm Hg. The expected yield is approximately 60% based on the 2-bromopropionyl bromide.

Method 2: Synthesis from Alanine

This protocol is based on a high-yield procedure from alanine.[10]

Materials:

  • (R)-Alanine (4.0 g, 45 mmol)

  • Saturated potassium bromide (KBr) solution (10 ml)

  • 47% Hydrobromic acid (HBr) (15 ml)

  • Sodium nitrite (NaNO₂) (6.21 g, 90 mmol)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a suitable flask, add the alanine to the saturated KBr solution.

  • Add the 47% HBr dropwise.

  • Cool the resulting mixture to 0°C in an ice bath.

  • Over a period of 1 hour, add the sodium nitrite in small portions, ensuring the temperature is maintained below 5°C.

  • Continue to stir the reaction mixture at below 5°C for an additional hour.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous solution with three portions of diethyl ether (3 x 25 ml).

  • Combine the ether extracts and dry them over anhydrous magnesium sulfate.

  • Concentrate the dried solution in vacuo to obtain the crude this compound as a pale yellow oil. The reported crude yield is approximately 95%.

  • For further purification, distill the oil under reduced pressure, collecting the fraction at 68-70°C/0.1 mm Hg.

Mandatory Visualization

experimental_workflow cluster_hvz Hell-Volhard-Zelinsky Synthesis cluster_alanine Synthesis from Alanine A1 Reactants (Propionic Acid, Red Phosphorus) B1 Add Bromine (exothermic) A1->B1 C1 Reflux (2 hours) B1->C1 D1 Distill (2-Bromopropionyl Bromide) C1->D1 E1 Hydrolysis (with water) D1->E1 F1 Workup (Extraction, Drying) E1->F1 G1 Purification (Vacuum Distillation) F1->G1 H1 Final Product (this compound) G1->H1 A2 Reactants (Alanine, KBr, HBr) B2 Cool to 0°C A2->B2 C2 Add NaNO₂ (< 5°C) B2->C2 D2 Stir at < 5°C C2->D2 E2 Warm to RT D2->E2 F2 Workup (Extraction, Drying) E2->F2 G2 Purification (Vacuum Distillation) F2->G2 H2 Final Product (this compound) G2->H2

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_reaction Check Reaction Conditions start->check_reaction check_workup Check Workup Procedure start->check_workup check_reagents Check Reagent Quality start->check_reagents temp_issue Incorrect Temperature? check_reaction->temp_issue Yes time_issue Incorrect Reaction Time? check_reaction->time_issue No extraction_issue Inefficient Extraction? check_workup->extraction_issue Yes purification_issue Purification Problem? check_workup->purification_issue No moisture_issue Moisture Present? check_reagents->moisture_issue Yes reagent_purity_issue Impure Reagents? check_reagents->reagent_purity_issue No temp_issue->time_issue No temp_solution Adjust Temperature: HVZ: 40-100°C Alanine: < 5°C temp_issue->temp_solution Yes time_solution Adjust Time: HVZ: Reflux ~2h Alanine: Stir ~1h post-addition time_issue->time_solution Yes extraction_issue->purification_issue No extraction_solution Use multiple extractions with diethyl ether. extraction_issue->extraction_solution Yes purification_solution Use vacuum distillation. Ensure dry apparatus. purification_issue->purification_solution Yes moisture_issue->reagent_purity_issue No moisture_solution Use oven-dried glassware. Use anhydrous reagents. moisture_issue->moisture_solution Yes reagent_purity_solution Verify purity of starting materials. reagent_purity_issue->reagent_purity_solution Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Alternative Catalysts for the Hell-Volhard-Zelinsky Reaction of Propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the α-halogenation of propionic acid. This resource is designed for researchers, scientists, and professionals in drug development seeking alternatives to the classical Hell-Volhard-Zelinsky (HVZ) reaction conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for alternative catalytic systems.

I. Troubleshooting Guides

This section addresses common issues encountered during the α-halogenation of propionic acid using alternative catalysts.

Issue 1: Low or No Conversion to α-Halopropionic Acid

Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst/Reagent For N-halosuccinimides (NCS/NBS), use a freshly opened bottle or recrystallize the reagent. Ensure thionyl chloride is freshly distilled.Improved reactivity and conversion.
Insufficient Catalyst Loading Increase the molar ratio of the catalyst (e.g., thionyl chloride, propionic anhydride) in small increments.Optimization of the reaction rate and yield.
Inadequate Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation. Some alternative methods may still require elevated temperatures, albeit milder than the classical HVZ.Enhanced reaction kinetics leading to higher conversion.
Presence of Water Ensure all glassware is oven-dried and reagents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]Prevention of catalyst quenching and side reactions, leading to a successful halogenation.

Issue 2: Formation of Multiple Halogenated Byproducts

Potential Cause Troubleshooting Step Expected Outcome
Over-halogenation (di- or tri-halogenated products) Use stoichiometric amounts of the halogenating agent (e.g., NCS, NBS).[2] Monitor the reaction progress closely using techniques like GC-MS or NMR to stop the reaction upon desired conversion.Formation of the desired monohalogenated product with minimal over-halogenated impurities.
Reaction at the β-position This is more common under radical conditions. Ensure the reaction is performed under conditions that favor an ionic mechanism (e.g., presence of an acid promoter).Increased selectivity for the α-position.
Side reactions with the solvent Choose an inert solvent that does not react with the halogenating agent or intermediates. Chlorinated solvents are often a good choice.A cleaner reaction profile with fewer solvent-related impurities.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Step Expected Outcome
Co-distillation of product and starting material Due to close boiling points, fractional distillation under reduced pressure is recommended.Separation of α-halopropionic acid from unreacted propionic acid.
Hydrolysis of the intermediate acyl halide During work-up, ensure the temperature is kept low when adding water or alcohol to quench the reaction.Efficient conversion of the acyl halide to the desired carboxylic acid or ester without degradation.
Contamination with succinimide Succinimide, a byproduct of N-halosuccinimide reagents, can be removed by aqueous washes during the work-up.A pure α-halopropionic acid product free of succinimide.

II. Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over the traditional PBr₃/Br₂ system for the HVZ reaction of propionic acid?

A1: The primary advantages include milder reaction conditions, avoidance of highly corrosive and hazardous reagents like elemental bromine and phosphorus tribromide, and potentially higher selectivity with fewer side products.[3]

Q2: Can N-chlorosuccinimide (NCS) be used for the α-chlorination of propionic acid? What are the typical co-catalysts?

A2: Yes, NCS can be used for α-chlorination. It is typically used in conjunction with a catalyst that converts the carboxylic acid to a more reactive intermediate. Thionyl chloride (SOCl₂) is a common co-catalyst for this purpose, converting propionic acid to propionyl chloride in situ, which then undergoes α-chlorination. Propionic anhydride (B1165640) has also been reported as a catalyst.

Q3: Is N-bromosuccinimide (NBS) a suitable alternative for the α-bromination of propionic acid?

A3: NBS is a versatile brominating agent.[4] For the α-bromination of carboxylic acids, it is often used after converting the acid to its corresponding acyl chloride using a reagent like thionyl chloride. This method can offer milder conditions compared to the classical HVZ reaction.[3]

Q4: How can I achieve α-iodination of propionic acid, considering the traditional HVZ is not suitable for iodine?

A4: Direct α-iodination of carboxylic acids is challenging. An effective method involves the use of molecular iodine (I₂) in the presence of a suitable catalyst system. While specific high-yield protocols for propionic acid are not abundant in the literature, general methods for carbonyl compounds suggest that the reaction can be promoted by a combination of reagents that facilitate the formation of an enol or enolate intermediate.

Q5: What analytical techniques are recommended for monitoring the progress of these reactions?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to monitor the disappearance of the starting material and the formation of the product and any byproducts.[5] Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are also crucial for structural confirmation of the final product and for quantitative analysis of the reaction mixture.

III. Quantitative Data Summary

The following table summarizes available quantitative data for the α-halogenation of propionic acid and related compounds using alternative catalysts. Data for propionic acid is limited, and some values are extrapolated from similar short-chain carboxylic acids.

HalogenationCatalyst/Reagent SystemSubstrateYield (%)Selectivity (α)Reference
ChlorinationPropionic Anhydride / Cl₂Propionic AcidHighHighPatent Data
BrominationNBS / SOCl₂ / HBrCarboxylic AcidsGoodHigh[3]
BrominationRed P / Br₂ (Classical HVZ)Propionic Acid~80-85HighGeneral Lit.
IodinationI₂ / CatalystCarbonyl CompoundsModerate to GoodHighGeneral Lit.

IV. Experimental Protocols

Protocol 1: α-Chlorination of Propionic Acid using N-Chlorosuccinimide and Thionyl Chloride

This protocol is adapted from general procedures for the α-chlorination of carboxylic acids.

Materials:

  • Propionic acid

  • N-Chlorosuccinimide (NCS)

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., dichloromethane, DCE)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add propionic acid (1 equivalent) and a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 1-2 hours to form propionyl chloride.

  • Cool the reaction mixture to room temperature and add N-chlorosuccinimide (1.05 equivalents) in one portion.

  • Heat the mixture to reflux and monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature and slowly quench with cold water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: α-Bromination of Propionic Acid using N-Bromosuccinimide

This protocol involves the in-situ formation of the acyl chloride followed by bromination.

Materials:

  • Propionic acid

  • N-Bromosuccinimide (NBS)

  • Thionyl chloride (SOCl₂)

  • Carbon tetrachloride (CCl₄) or other inert solvent

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a reflux condenser and a gas outlet, combine propionic acid (1 equivalent) and thionyl chloride (1.2 equivalents).

  • Heat the mixture gently to initiate the reaction, which will evolve SO₂ and HCl gases. After the initial vigorous reaction subsides, heat to reflux for 30 minutes to complete the formation of propionyl chloride.

  • Cool the mixture and add N-bromosuccinimide (1.0 equivalent) and a radical initiator (e.g., a small amount of AIBN or benzoyl peroxide) if a radical pathway is desired, or a catalytic amount of HBr for an ionic pathway.

  • Reflux the mixture until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and then with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • Purify the resulting α-bromopropionyl chloride by distillation under reduced pressure. Subsequently, hydrolyze the acyl chloride to the carboxylic acid by carefully adding it to water.

V. Visualizations

experimental_workflow_chlorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Propionic Acid + SOCl₂ start->reagents formation Formation of Propionyl Chloride reagents->formation add_ncs Add NCS formation->add_ncs reflux Reflux & Monitor add_ncs->reflux quench Quench with Water reflux->quench extract Extract quench->extract wash Wash extract->wash dry Dry & Concentrate wash->dry distill Fractional Distillation dry->distill end α-Chloropropionic Acid distill->end

Caption: Workflow for α-chlorination of propionic acid using NCS and SOCl₂.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of α-Halopropionic Acid cause1 Inactive Reagents start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Presence of Moisture start->cause3 cause4 Side Reactions start->cause4 sol1 Use Fresh/Purified Reagents cause1->sol1 sol2 Optimize Reaction Temperature cause2->sol2 sol3 Ensure Anhydrous Conditions cause3->sol3 sol4 Adjust Stoichiometry/Catalyst cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 2-Bromopropionic Acid: ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 2-Bromopropionic acid. We will explore the experimental protocols, present comparative data against other analytical techniques, and provide visual workflows to aid in the selection and application of these methods for robust quality control.

Principles of NMR for Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and purity of organic compounds. Quantitative NMR (qNMR) is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a specific reference standard of the analyte itself.[1][2][3] For purity assessment, a certified internal standard is used, and the purity of the analyte is calculated based on the integral ratios of the analyte and the internal standard signals.

¹H NMR is highly sensitive and provides detailed information about the proton environment in a molecule. It is the most widely used form of qNMR due to the high natural abundance of the ¹H nucleus and generally short relaxation times.[3]

¹³C NMR , while less sensitive due to the low natural abundance of the ¹³C isotope, offers a wider chemical shift range and simpler spectra (with proton decoupling), which can be advantageous for complex molecules or for resolving overlapping signals.

¹H and ¹³C NMR Spectral Data for this compound

A thorough understanding of the NMR spectra of pure this compound and its potential impurities is crucial for accurate purity assessment.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound and Potential Impurities in CDCl₃

CompoundCarbon/ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J)
This compound C-1 (COOH) ~175Singlet-
C-2 (CHBr) ~40Singlet-
C-3 (CH₃) ~22Singlet-
H-2 (CHBr) 4.41Quartet6.9 Hz
H-3 (CH₃) 1.86Doublet6.9 Hz
COOH ~11.5Broad Singlet-
Propionic acidC-1 (COOH)~180Singlet-
C-2 (CH₂)~28Singlet-
C-3 (CH₃)~9Singlet-
H-2 (CH₂)2.38Quartet7.6 Hz
H-3 (CH₃)1.16Triplet7.6 Hz
COOH~11.7Broad Singlet-
3-Bromopropionic acidC-1 (COOH)~176Singlet-
C-2 (CH₂)~34Singlet-
C-3 (CH₂Br)~26Singlet-
H-2 (CH₂)3.01Triplet6.8 Hz
H-3 (CH₂Br)3.62Triplet6.8 Hz
COOH~11.0Broad Singlet-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Protocol for Purity Assessment of this compound

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

1. Materials:

  • This compound sample

  • Internal Standard (IS): e.g., Maleic acid or 1,4-Dinitrobenzene (certified reference material)

  • Deuterated Solvent: Chloroform-d (CDCl₃)

  • NMR tubes (5 mm, high precision)

  • Analytical balance (accurate to 0.01 mg)

2. Sample Preparation:

  • Accurately weigh approximately 15-25 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10-15 mg of the internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A value of 30-60 seconds is generally sufficient.

  • Number of Scans: 16 or 32 scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Acquisition Time (aq): At least 3 seconds.

  • Temperature: Maintain a constant temperature, e.g., 298 K.

4. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Carefully phase the spectrum manually.

  • Apply a baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • Integrate the well-resolved signals of both the this compound (e.g., the quartet at ~4.41 ppm) and the internal standard.

5. Purity Calculation: The purity of the this compound (P_analyte) is calculated using the following equation:

P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

¹³C NMR Protocol

The sample preparation for ¹³C NMR is similar to that for ¹H NMR, but typically requires a higher sample concentration (50-100 mg) and a greater number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus. A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. While quantitative ¹³C NMR is possible, it is more challenging due to longer relaxation times and the Nuclear Overhauser Effect (NOE). Therefore, it is more commonly used for qualitative purity assessment by identifying the signals of impurities.

Comparison with Alternative Methods

While NMR is a powerful tool, other analytical techniques are also employed for purity assessment.

Table 2: Comparison of Analytical Methods for Purity Assessment of this compound

Parameter¹H NMR (qNMR)¹³C NMRGas Chromatography-Mass Spectrometry (GC-MS)Titration
Principle Signal intensity is directly proportional to the number of nuclei.Signal intensity is proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Neutralization of the acidic proton with a standardized base.
Selectivity High; can distinguish structurally similar impurities if signals do not overlap.Very high; excellent resolution of carbon signals.High; excellent separation of volatile impurities.Low; quantifies total acidity, not specific to this compound.
Sensitivity (LOD/LOQ) Moderate (LOD ~0.1%).Low.High (LOD < 0.01%).[1][2]Moderate.
Quantification Primary ratio method; highly accurate with a certified internal standard.Challenging for accurate quantification.Requires a reference standard of the analyte for accurate quantification.Provides total acid content.
Structural Information Detailed structural information of analyte and impurities.Detailed carbon skeleton information.Provides mass fragmentation patterns for identification.No structural information.
Sample Integrity Non-destructive.Non-destructive.Destructive.Destructive.
Speed Relatively fast; simple sample preparation.Slower due to the need for more scans.Can be more time-consuming due to derivatization, column equilibration, and run times.Fast.

Visualizing the Workflow and Logic

The following diagrams illustrate the workflow for purity assessment using NMR and the logical relationship for identifying impurities.

NMR_Purity_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Reporting weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H/13C NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Signal Integration baseline->integration purity_calc Purity Calculation (for 1H qNMR) integration->purity_calc impurity_id Impurity Identification integration->impurity_id report Generate Report purity_calc->report impurity_id->report

Caption: Workflow for NMR-based purity assessment of this compound.

Impurity_Identification_Logic start Analyze NMR Spectrum decision Are there signals other than This compound and the internal standard? start->decision pure Sample is of High Purity decision->pure No impure Impurities are Present decision->impure Yes identify Identify impurities by comparing chemical shifts and multiplicities to known compounds (e.g., propionic acid, 3-bromopropionic acid). impure->identify quantify Quantify impurities using 1H NMR signal integrals. identify->quantify

Caption: Logical diagram for the identification and quantification of impurities.

Conclusion

Both ¹H and ¹³C NMR are indispensable tools for the purity assessment of this compound. ¹H qNMR stands out for its accuracy, speed, and non-destructive nature, making it an excellent choice for routine quality control and for obtaining precise purity values. ¹³C NMR, while less suited for quantification, provides valuable complementary structural information that can aid in the unambiguous identification of impurities.

For a comprehensive purity profile, especially in a research and development setting, a combination of NMR with an orthogonal technique like GC-MS is recommended. GC-MS offers superior sensitivity for volatile impurities, while NMR provides robust quantification and structural confirmation. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation.

References

A Comparative Guide to the Efficiency of 2-Bromopropionic Acid and 2-Chloropropionic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials is a critical determinant of success in chemical synthesis, directly impacting reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth comparison of two closely related halogenated carboxylic acids, 2-bromopropionic acid and 2-chloropropionic acid, which are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals, including the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

Executive Summary

In nucleophilic substitution reactions, a cornerstone of many synthetic pathways, the efficiency of this compound and 2-chloropropionic acid is primarily dictated by the nature of the halogen atom, which functions as the leaving group. Theoretical principles and available experimental data consistently indicate that This compound is the more reactive and often more efficient reagent compared to its chlorinated counterpart. This is attributed to the superior leaving group ability of the bromide ion (Br⁻) relative to the chloride ion (Cl⁻). The larger atomic radius and lower electronegativity of bromine compared to chlorine result in a weaker carbon-bromine (C-Br) bond that is more readily cleaved during the reaction.

This enhanced reactivity can translate to several practical advantages in a laboratory or industrial setting, including:

  • Faster Reaction Times: Reactions with this compound can often proceed more quickly under similar conditions.

  • Higher Yields: The greater propensity for the bromide to depart can lead to more complete reactions and higher product yields.

  • Milder Reaction Conditions: The increased reactivity may allow for the use of less harsh conditions, such as lower temperatures, which can be beneficial for sensitive substrates and for reducing energy consumption.

However, the choice between these two reagents is not always straightforward. The higher cost and potentially lower stability of this compound can be significant factors. Therefore, a careful evaluation of the specific synthetic requirements, economic considerations, and desired outcomes is essential.

Data Presentation: A Comparative Overview

The following table summarizes key data points gathered from various synthetic applications, illustrating the performance of this compound and 2-chloropropionic acid in Williamson ether synthesis, a common reaction for forming ether linkages.

ParameterThis compound Derivative2-Chloropropionic Acid
Reaction Type Williamson Ether SynthesisWilliamson Ether Synthesis
Reactants Ethyl 2-bromopropionate, o-cresolS-2-chloropropionic acid, Phenol (B47542)
Product Ethyl 2-(2-methylphenoxy)propionateR-2-phenoxypropionic acid
Yield Not explicitly stated, but reaction proceeds74.9%[1]
Reaction Time 3 days[2]1.5 hours (reflux)[1]
Temperature 70 °C[2]125 °C (reflux)[1]
Base K₂CO₃KI (catalyst)
Solvent DMFNot specified

Note: A direct comparison is challenging due to variations in experimental conditions. However, the data suggests that while the bromo- derivative can be used, the chloro- derivative has been optimized to provide a good yield in a significantly shorter reaction time, albeit at a higher temperature.

In another example of Williamson ether synthesis for the preparation of a 2-(aryloxy)propanoic acid, 2-chloropropionic acid was reacted with 2,4-dichlorophenol, achieving a high yield.

Parameter2-Chloropropionic Acid
Reaction Type Williamson Ether Synthesis
Reactants 2-chloropropionic acid, 2,4-dichlorophenol
Product 2-(2,4-dichlorophenoxy)propionic acid
Yield 93.5%[3]
Reaction Time 10 hours
Temperature 30 °C
Base Potassium hydroxide
Solvent DMSO

Theoretical Underpinnings of Reactivity

The difference in reactivity between this compound and 2-chloropropionic acid in nucleophilic substitution reactions can be explained by fundamental principles of organic chemistry. The key factor is the leaving group ability of the halide. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage.

The acidity of the hydrohalic acids (HI > HBr > HCl > HF) is a good indicator of the leaving group ability of their conjugate bases (I⁻ > Br⁻ > Cl⁻ > F⁻). Since HBr is a stronger acid than HCl, bromide (Br⁻) is a weaker base than chloride (Cl⁻). Weaker bases are better leaving groups because they are more stable on their own and less likely to re-initiate a reverse reaction.

This principle is visually represented in the following workflow diagram:

G Logical Relationship of Leaving Group Ability A Increasing Acidity of HX B Decreasing Basicity of X⁻ A->B leads to D HI > HBr > HCl A->D C Increasing Leaving Group Ability of X⁻ B->C results in E I⁻ < Br⁻ < Cl⁻ B->E F I⁻ > Br⁻ > Cl⁻ C->F G Increased Reactivity of 2-Halopropionic Acid in SN2 C->G directly influences H 2-Iodopropionic Acid > this compound > 2-Chloropropionic Acid G->H

Caption: Relationship between acidity, basicity, and leaving group ability.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for the synthesis of 2-phenoxypropionic acid derivatives via Williamson ether synthesis are provided below.

Protocol 1: Synthesis of R-2-Phenoxypropionic Acid from S-2-Chloropropionic Acid[1]

This protocol outlines the synthesis of R-2-phenoxypropionic acid, a key intermediate for certain herbicides.

Materials:

  • S-2-chloropropionic acid

  • Phenol

  • Potassium iodide (KI)

  • Anionic exchange resin Amberlite IRA-400 (CI) for purification

Procedure:

  • A molar ratio of KI: S-2-chloropropionic acid: phenol of 0.075: 1.2: 1.0 is used.

  • The reactants are refluxed at 125 °C for 1.5 hours.

  • Following the reaction, the product is extracted and purified using an anionic exchange resin.

Results:

  • Molar Conversion Rate: 74.9% (calculated based on phenol).

  • Purity of Product: 95.08% after purification.

Protocol 2: Synthesis of Ethyl 2-(2-methylphenoxy)propionate from Ethyl 2-Bromopropionate[2]

This protocol describes the synthesis of an ethyl ester derivative using ethyl 2-bromopropionate.

Materials:

  • o-cresol (10.8 g, 0.1 mol)

  • Ethyl 2-bromopropionate (18.1 g, 0.1 mol)

  • Potassium carbonate (K₂CO₃) (14.5 g)

  • Dimethylformamide (DMF) (50 ml)

  • Water

Procedure:

  • A mixture of o-cresol, ethyl 2-bromopropionate, and potassium carbonate in DMF is prepared.

  • The reaction mixture is heated at 70 °C for 3 days.

  • After the reaction period, the mixture is poured into water to precipitate the product.

  • The product is then collected and purified.

Results:

  • Yield: Not explicitly provided in the available information. The long reaction time suggests that while the reaction proceeds, it may be slow under these conditions.

Visualization of a Key Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. The general workflow involves the deprotonation of an alcohol (or phenol) to form an alkoxide (or phenoxide), which then acts as a nucleophile to attack an alkyl halide, in this case, a 2-halopropionic acid derivative.

G Williamson Ether Synthesis Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) A Phenol (Ar-OH) C Phenoxide (Ar-O⁻) A->C + Base B Base (e.g., KOH, NaH) E 2-Phenoxypropionic Acid (Ar-O-CH(CH₃)COOH) C->E + 2-Halopropionic Acid D 2-Halopropionic Acid (X-CH(CH₃)COOH) X = Br or Cl F Halide Ion (X⁻) E->F Leaving Group

References

Alternative methods for the synthesis of 2-Bromopropionic acid from alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks like 2-bromopropionic acid is of paramount importance. Alanine (B10760859), a readily available and chiral amino acid, serves as an excellent starting material for producing enantiomerically pure this compound. This guide provides a comparative analysis of alternative methods for this synthesis, focusing on the widely utilized diazotization reaction, with supporting experimental data and detailed protocols.

Comparison of Synthetic Methods

The primary route for synthesizing this compound from alanine involves the diazotization of the amino group, followed by nucleophilic substitution with a bromide ion. While the core chemical transformation remains the same, variations in reagents and reaction conditions can significantly impact yield, purity, and scalability. Below is a summary of quantitative data from various reported protocols.

Method ReferenceAlanine InputKey ReagentsSolventReaction TimeYieldPurity/Characterization
Method 1 [1][2][3]4.0g (45 mmol)KBr (sat. soln.), 47% HBr, NaNO₂Water2 hours95%Pale yellow oil, distilled under reduced pressure (B.P. 68-70°C/0.1 mm Hg)
Method 2 [4]20gNaBr, 48% HBr, NaNO₂WaterNot specified79% (crude)Clear liquid with a slight yellow tint, refractive index of 1.4745 at 21°C
Method 3 [1]50g (0.56 mol)48% HBr, NaNO₂, Na₂SO₄WaterNot specifiedNot explicitly stated for the final product, but 65g of crude oil was obtained.Oil residue, distilled at 104-108°C (25 torr)
Method 4 [1]17.8g6N HBr, NaNO₂Water6.5 hours60-65%Fractionally distilled twice (B.P. 78°C/4 torr)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols offer a step-by-step guide for the synthesis of this compound from alanine.

Method 1: High-Yield Synthesis Using Potassium Bromide and Hydrobromic Acid[1][2][3]

This method is reported to provide a high yield of this compound.

Materials:

  • (D)-Alanine or (L)-Alanine (4.0g, 45 mmol)

  • Saturated Potassium Bromide (KBr) solution (10 ml)

  • 47% Hydrobromic acid (HBr) (15 ml)

  • Sodium Nitrite (NaNO₂) (6.21g, 90 mmol)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flask, add (D)-Alanine to a saturated solution of KBr.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 47% HBr dropwise to the mixture.

  • Over a period of 1 hour, add solid NaNO₂ in small portions, ensuring the temperature is maintained below 5°C.

  • Continue stirring the reaction mixture at a temperature below 5°C for an additional hour.

  • Allow the mixture to warm to room temperature.

  • Extract the resulting solution with diethyl ether (3 x 25 ml).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Concentrate the solution in vacuo to obtain the crude product as a pale yellow oil.

  • Purify the product by distillation under reduced pressure.

Method 2: Scaled-Up Synthesis with Sodium Bromide[4]

This protocol outlines a larger-scale synthesis with readily available sodium bromide.

Materials:

  • L-Alanine (20g)

  • Sodium Bromide (NaBr) (29.3g)

  • 48% Hydrobromic acid (HBr) (75 ml)

  • Sodium Nitrite (NaNO₂) (46.7g)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • In a three-necked round-bottom flask, combine water (50 ml), NaBr, and L-alanine.

  • Add 48% HBr to the mixture. Note the initial exotherm.

  • Cool the flask in a freezer.

  • Prepare a solution of NaNO₂ in water (67.5 ml).

  • After cooling the alanine mixture, slowly add the NaNO₂ solution over an hour while keeping the reaction mixture in an ice bath.

  • Stir the solution in the ice bath for another hour.

  • Remove the ice bath and allow the solution to warm to room temperature for 15 minutes.

  • Extract the aqueous phase with three 100 ml portions of dichloromethane.

  • Combine the DCM extracts and dry over anhydrous MgSO₄.

  • Filter the solution and wash the residual magnesium sulfate with DCM.

  • Remove the bulk of the DCM by simple distillation.

  • Place the apparatus under high vacuum to remove any residual DCM to obtain the crude product.

Experimental Workflow and Signaling Pathways

The synthesis of this compound from alanine via diazotization follows a well-defined chemical pathway. The key steps are the formation of a diazonium salt from the primary amine of alanine, followed by its decomposition and substitution by a bromide ion.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Workup & Purification cluster_product Product Alanine Alanine Diazotization Diazotization (0-5 °C) Alanine->Diazotization HBr Hydrobromic Acid HBr->Diazotization NaNO2 Sodium Nitrite NaNO2->Diazotization Substitution Nucleophilic Substitution Diazotization->Substitution Formation of Diazonium Salt Extraction Solvent Extraction Substitution->Extraction Crude Product Drying Drying Extraction->Drying Purification Distillation Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound from Alanine.

The reaction proceeds with retention of stereochemistry, meaning that if you start with L-alanine, you will obtain (S)-2-bromopropionic acid, and D-alanine will yield (R)-2-bromopropionic acid.[1] This is a crucial aspect for the synthesis of enantiomerically pure compounds. The mechanism involves a double Sₙ2-type reaction, leading to overall retention of the original stereoconfiguration.[4]

References

A Comparative Guide to Initiators for Controlled Radical Polymerization: 2-Bromopropionic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers with precise control over molecular weight, architecture, and functionality. The choice of initiator is a critical parameter that significantly influences the outcome of a CRP process. This guide provides an objective comparison of 2-bromopropionic acid and its derivatives with other commonly used initiators for CRP, with a focus on Atom Transfer Radical Polymerization (ATRP). Experimental data and detailed protocols are provided to assist researchers in selecting the optimal initiator for their specific application.

Performance Comparison of ATRP Initiators

The efficacy of an initiator in ATRP is determined by its ability to provide a fast and quantitative initiation, leading to polymers with a narrow molecular weight distribution, expressed by the polydispersity index (PDI), and predictable molecular weights. The ideal initiator should have an activation rate constant (k_act) that is comparable to or faster than the propagation rate constant (k_p) to ensure that all polymer chains grow simultaneously.

Below is a summary of the performance of this compound derivatives and other common ATRP initiators for the polymerization of common monomers like styrenes and acrylates.

InitiatorMonomerPDI (Đ)Molecular Weight ControlInitiation Efficiency (f)Key Characteristics
Ethyl 2-bromopropionate (EBrP) Styrene (B11656)1.1 - 1.4GoodHighA versatile and efficient initiator for a range of monomers.[1]
n-Butyl Acrylate< 1.2GoodHighProvides well-controlled polymerization of acrylates.[2]
Methyl 2-bromopropionate (MBrP) Methyl Acrylate~1.2GoodHighStructurally similar to EBrP with comparable performance.
Ethyl α-bromoisobutyrate (EBiB) Styrene1.04 - 1.20ExcellentHighA "universal" and highly efficient tertiary alkyl halide initiator.[3]
Methyl Methacrylate (B99206)1.1 - 1.3ExcellentHighWidely used for methacrylates, offering excellent control.
1-Phenylethyl bromide (1-PEBr) Styrene~1.1ExcellentHighAn excellent initiator for styrene due to structural similarity to the propagating radical.
2-Bromoisobutyryl bromide (BIBB) (Meth)acrylates (surface-initiated)1.10 - 1.30GoodHighA highly reactive precursor for creating custom initiators, especially for surface grafting ("grafting from").[3]

Note: Data is compiled from various sources and performance may vary depending on specific reaction conditions (catalyst, ligand, solvent, temperature). This compound itself is often used after esterification (e.g., to its ethyl or methyl ester) to improve its solubility and performance in organic media. The data for its esters, EBrP and MBrP, are therefore representative of its performance class. Tertiary halides like EBiB generally exhibit faster initiation and provide better control for sterically hindered monomers like methacrylates.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in controlled radical polymerization. Below are representative protocols for solution-phase ATRP using initiators discussed in this guide.

Protocol 1: Solution ATRP of Styrene using Ethyl 2-bromopropionate (EBrP)

This protocol describes a typical ATRP of styrene in bulk.

Materials:

  • Styrene (inhibitor removed)

  • Ethyl 2-bromopropionate (EBrP)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (as an internal standard, optional)

  • Argon or Nitrogen gas

  • Schlenk flask and other standard glassware

Procedure:

  • Catalyst and Ligand Preparation: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol). Seal the flask, and evacuate and backfill with argon three times.

  • Addition of Monomer and Initiator: Through a degassed syringe, add styrene (e.g., 10.4 g, 100 mmol) and EBrP (e.g., 181 mg, 1.0 mmol) to the flask. If using an internal standard, add a known amount of anisole.

  • Addition of Ligand: Add PMDETA (e.g., 173 mg, 1.0 mmol) via a degassed syringe. The solution should turn colored as the copper complex forms.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).[4]

  • Monitoring and Termination: Samples can be taken periodically with a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC). To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution will turn green/blue as the copper(I) is oxidized.

  • Purification: Dilute the reaction mixture with a suitable solvent like THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. The polymer can then be precipitated in a non-solvent like methanol, filtered, and dried under vacuum.

Protocol 2: Solution ATRP of Methyl Methacrylate (MMA) using Ethyl α-bromoisobutyrate (EBiB)

This protocol is a representative example for the polymerization of methacrylates.

Materials:

  • Methyl methacrylate (MMA) (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Toluene or another suitable solvent

  • Argon or Nitrogen gas

  • Schlenk flask and other standard glassware

Procedure:

  • Catalyst Preparation: In a Schlenk flask, place CuBr (e.g., 14.3 mg, 0.1 mmol) and seal the flask. Evacuate and backfill with argon three times.

  • Monomer/Ligand Solution: In a separate flask, prepare a solution of MMA (e.g., 10.0 g, 100 mmol), EBiB (e.g., 195 mg, 1.0 mmol), PMDETA (e.g., 173 mg, 1.0 mmol), and solvent (e.g., 10 mL of toluene). Deoxygenate this solution by bubbling with argon for at least 30 minutes.

  • Initiation: Using an argon-purged syringe, transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing the CuBr catalyst.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Monitoring and Termination: Follow the same procedure as in Protocol 1 to monitor the reaction and terminate the polymerization.

  • Purification: Follow the same purification procedure as in Protocol 1.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

ATRP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation Initiator (R-X) Initiator (R-X) Radical (R•) Radical (R•) Initiator (R-X)->Radical (R•) k_act Catalyst (Cu(I)/L) Catalyst (Cu(I)/L) Deactivator (X-Cu(II)/L) Deactivator (X-Cu(II)/L) Catalyst (Cu(I)/L)->Deactivator (X-Cu(II)/L) Propagating Radical (P_n•) Propagating Radical (P_n•) Radical (R•)->Propagating Radical (P_n•) + M Deactivator (X-Cu(II)/L)->Catalyst (Cu(I)/L) Monomer (M) Monomer (M) Dormant Species (P_n-X) Dormant Species (P_n-X) Propagating Radical (P_n•)->Dormant Species (P_n-X) k_deact Dormant Species (P_n-X)->Propagating Radical (P_n•) k_act

Caption: The core activation-deactivation equilibrium in Atom Transfer Radical Polymerization (ATRP).

Experimental_Workflow cluster_Preparation 1. Reaction Setup cluster_Execution 2. Polymerization cluster_Workup 3. Purification A Add Catalyst (e.g., CuBr) to Schlenk Flask B Deoxygenate Flask (Vacuum/Inert Gas Cycles) A->B C Prepare & Deoxygenate Monomer/Initiator/Ligand Solution B->C D Transfer Solution to Catalyst Flask C->D E Immerse in Preheated Oil Bath D->E F Monitor Conversion & Molecular Weight E->F G Terminate Polymerization (Expose to Air) F->G H Remove Catalyst (Alumina Column) G->H I Precipitate, Filter & Dry Polymer H->I

Caption: A generalized experimental workflow for solution-phase ATRP.

Discussion and Recommendations

The choice between this compound derivatives and other initiators depends heavily on the specific monomer and the desired polymer characteristics.

  • This compound and its Esters (EBrP, MBrP): These are secondary alkyl halides and serve as excellent, versatile initiators for a wide range of monomers, particularly styrenes and acrylates. They offer a good balance of reactivity and control, leading to polymers with low polydispersity. The carboxylic acid functionality of this compound can be advantageous for direct incorporation of a functional group at the polymer chain end, or it can be esterified to improve solubility and compatibility with various reaction media.

  • Ethyl α-bromoisobutyrate (EBiB): As a tertiary alkyl halide, EBiB is a highly efficient and widely used "universal" initiator. Its high activation rate constant makes it particularly suitable for the controlled polymerization of methacrylates, which are sterically more hindered. For achieving very low PDI values and excellent control over molecular weight, especially with methacrylates, EBiB is often the initiator of choice.

  • 2-Bromoisobutyryl bromide (BIBB): This initiator is not typically used for direct solution polymerization due to its high reactivity. Instead, it is an invaluable tool for surface functionalization. BIBB readily reacts with hydroxyl or amine groups on a substrate to covalently attach the initiating moiety, enabling the "grafting from" of polymer brushes from surfaces to create functional materials.

References

A Comparative Analysis of Chemical and Enzymatic Methods for Chiral Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of chiral amino acids is a critical cornerstone of modern chemistry and pharmacology. The choice between chemical and enzymatic approaches for constructing these vital building blocks carries significant implications for yield, purity, cost, and environmental impact. This guide provides a detailed comparison of these two methodologies, supported by experimental data and protocols, to aid in the selection of the most suitable strategy for a given application.

The demand for enantiomerically pure amino acids is driven by their extensive use in the pharmaceutical, food, and cosmetic industries. While chemical synthesis has historically been the workhorse for producing a wide array of chiral molecules, enzymatic methods have emerged as a powerful and often superior alternative, offering remarkable specificity and sustainability.

At a Glance: Chemical vs. Enzymatic Synthesis

FeatureChemical SynthesisEnzymatic Synthesis
Enantioselectivity Variable, often requires chiral auxiliaries or catalysts, can result in racemic mixtures requiring resolution.Generally very high (>99% enantiomeric excess), due to the inherent stereospecificity of enzymes.[1][2][3]
Reaction Conditions Often requires harsh conditions (extreme pH, high temperatures, organic solvents).Typically mild conditions (near-neutral pH, physiological temperatures, aqueous media).[1][4]
Substrate Scope Broad, applicable to a wide range of starting materials and functional groups.[5]Can be limited by the natural substrate specificity of the enzyme, though protein engineering is expanding this.[2][6]
Environmental Impact Often generates significant waste, may use toxic reagents and heavy metal catalysts.[6]Generally considered "greener," using biodegradable catalysts (enzymes) and generating less hazardous waste.[1][6]
Yield Can be high, but may be reduced by side reactions and the need for purification steps.Often high due to high selectivity, minimizing by-product formation.[2]
Cost Can be cost-effective for large-scale production, but chiral catalysts can be expensive.Enzyme production and purification can be costly, but reusability of immobilized enzymes can offset this.[]

Delving Deeper: Methodologies and Performance Data

Chemical Synthesis Approaches

Classical chemical methods for chiral amino acid synthesis often involve the formation of a racemic mixture followed by resolution, or the use of chiral auxiliaries or catalysts to induce stereoselectivity.

One prominent method is asymmetric phase-transfer catalysis , where a chiral catalyst facilitates the alkylation of a glycine (B1666218) derivative. For instance, the use of a chiral phase-transfer catalyst can lead to high enantioselectivity in the synthesis of various α,α-dialkyl-α-amino acids, with reported enantiomeric excess values reaching up to 98% and chemical yields of 80%.[5]

Another common strategy is the Strecker synthesis and its variants, which involve the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide. While the traditional Strecker synthesis produces a racemic mixture, modern asymmetric versions employ chiral auxiliaries or catalysts to achieve enantioselectivity.

Key Performance Data for Chemical Synthesis:

MethodTarget Amino AcidCatalyst/AuxiliaryEnantiomeric Excess (ee%)Yield (%)Reference
Asymmetric Phase-Transfer Catalysisα,α-dialkyl-α-amino acidsChiral Quaternary Ammonium Saltup to 9880[5]
Asymmetric HydrogenationN-alkyl α-aryl furan-containing iminesIr/(S,S)-f-Binaphane-L7up to 90-[8]
Nitrene-mediated C-H AminationVarious unnatural α-amino acidsRuthenium or Iron catalystHigh stereocontrol-[9]
Enzymatic Synthesis Approaches

Enzymatic methods leverage the high stereospecificity of enzymes to produce enantiomerically pure amino acids.[1] Common strategies include the use of transaminases, amino acid dehydrogenases, and ammonia lyases.

Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. This method is highly attractive due to its excellent stereoselectivity. For example, engineered transaminases have been used in the synthesis of sitagliptin, a key pharmaceutical, with an isolated yield of 92% and an enantiomeric excess of over 99.95%.[2]

Amino acid dehydrogenases (AADHs) catalyze the reductive amination of α-keto acids to their corresponding amino acids. By engineering these enzymes, their substrate scope has been expanded to include non-natural substrates, enabling the synthesis of a variety of chiral amines and amino acids.

Key Performance Data for Enzymatic Synthesis:

Enzyme TypeTarget Amino Acid/AmineSubstrateEnantiomeric Excess (ee%)Yield (%)Reference
Transaminase (engineered)SitagliptinPrositagliptin ketone>99.9592[2]
Alanine Dehydrogenase(R)-3-fluoroalanineFluorinated substrate100>85[3]
D-Amino Acid AminotransferaseD-phenylalanine derivativesRacemic mixtures or L-amino acids90 to >9984 (isolated)[10]
Phenylalanine Ammonia Lyase (PAL)L-phenylalanineCinnamic acid>99-[10]

Experimental Protocols: Representative Examples

Chemical Synthesis: Asymmetric Alkylation via Phase-Transfer Catalysis

Objective: To synthesize an enantiomerically enriched α-alkyl-α-amino acid.

Materials:

  • Protected glycine derivative (e.g., benzophenone (B1666685) imine of glycine ester)

  • Alkyl halide (R-X)

  • Chiral phase-transfer catalyst (e.g., a derivative of cinchonidinium salt)

  • Toluene

  • Aqueous sodium hydroxide (B78521) (50%)

  • Standard workup and purification reagents

Procedure:

  • A mixture of the protected glycine derivative, alkyl halide, and the chiral phase-transfer catalyst is dissolved in toluene.

  • The mixture is cooled to 0°C, and 50% aqueous sodium hydroxide is added dropwise with vigorous stirring.

  • The reaction is stirred at 0°C for the specified time (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched product.

  • The protecting groups are then removed under acidic conditions to yield the final chiral amino acid.

Enzymatic Synthesis: Transaminase-Catalyzed Asymmetric Amination

Objective: To synthesize a chiral amine from a prochiral ketone.

Materials:

  • Prochiral ketone substrate

  • Amine donor (e.g., isopropylamine)

  • Engineered transaminase enzyme

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Organic co-solvent (e.g., DMSO) if needed for substrate solubility

  • Standard workup and purification reagents

Procedure:

  • In a reaction vessel, the prochiral ketone substrate, amine donor, and PLP are dissolved in the buffer solution.

  • The engineered transaminase enzyme is added to the mixture.

  • If the substrate has low aqueous solubility, a co-solvent like DMSO can be added (typically 2.5-5% v/v).[11]

  • The reaction mixture is incubated at a controlled temperature (e.g., 37°C) with gentle agitation for a specified period (e.g., 12-24 hours).[11]

  • The reaction progress can be monitored by high-performance liquid chromatography (HPLC).

  • Upon completion, the enzyme is removed by centrifugation or filtration.

  • The product is extracted from the aqueous solution using an appropriate organic solvent.

  • The organic extracts are combined, dried, and concentrated to yield the crude product.

  • The product is purified by column chromatography or crystallization to obtain the enantiomerically pure chiral amine.

Visualizing the Workflows

To better understand the logical flow of each synthesis strategy, the following diagrams illustrate the general experimental workflows.

Chemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Reactants: - Protected Glycine Derivative - Alkyl Halide - Chiral Catalyst Solvent Dissolve in Organic Solvent Start->Solvent Cooling Cool to 0°C Solvent->Cooling Base_Addition Add Aqueous Base (e.g., NaOH) Cooling->Base_Addition Stirring Stir at 0°C Base_Addition->Stirring Quench Quench with Water Stirring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Chromatography Extraction->Purification Deprotection Remove Protecting Groups Purification->Deprotection End Final Chiral Amino Acid Deprotection->End

Caption: General workflow for chemical synthesis of chiral amino acids.

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Reactants: - Prochiral Ketone - Amine Donor - PLP Cofactor Buffer Dissolve in Aqueous Buffer Start->Buffer Enzyme_Addition Add Transaminase Enzyme Buffer->Enzyme_Addition Incubation Incubate at Controlled Temperature Enzyme_Addition->Incubation Enzyme_Removal Remove Enzyme Incubation->Enzyme_Removal Extraction Extract with Organic Solvent Enzyme_Removal->Extraction Purification Purify by Chromatography Extraction->Purification End Final Chiral Amino Acid/Amine Purification->End

Caption: General workflow for enzymatic synthesis of chiral amino acids.

Conclusion

Both chemical and enzymatic methods offer viable pathways for the synthesis of chiral amino acids, each with its distinct advantages and limitations. Chemical synthesis provides a broad and versatile toolkit, while enzymatic synthesis excels in its exceptional selectivity, mild reaction conditions, and environmental sustainability. The choice of method will ultimately depend on the specific requirements of the target molecule, scalability, cost considerations, and the desired level of enantiopurity. As enzyme engineering continues to advance, the scope and applicability of biocatalysis are expected to expand even further, solidifying its role as a key technology in the production of high-value chiral compounds.

References

A Researcher's Guide to the Stereochemical Validation of Reactions Initiated with Chiral 2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of a reaction is paramount, especially when building upon a chiral scaffold like 2-bromopropionic acid. The precise arrangement of atoms in three-dimensional space can dictate the efficacy, safety, and specificity of a final drug product. This guide provides an objective comparison of key analytical techniques used to validate the stereochemistry of reactions starting with (R)- or (S)-2-bromopropionic acid, supported by experimental data and detailed protocols.

The enantiomers of this compound are versatile chiral building blocks in organic synthesis.[1] They are frequently employed in the synthesis of a variety of biologically active molecules, including amino acids, pharmaceuticals, and agrochemicals.[1] The stereochemical outcome of reactions involving these building blocks is critical and must be rigorously validated. This guide will explore common stereoselective reactions and compare the primary analytical methods for determining the enantiomeric excess (e.e.) of the resulting products: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Polarimetry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Stereoselective Reactions of this compound: A Case Study

A classic example illustrating the importance of reaction conditions on stereochemical outcome is the nucleophilic substitution of (S)-2-bromopropionic acid.

  • With Concentrated Sodium Hydroxide: This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry to yield (R)-2-hydroxypropanoic acid (R)-lactic acid.

  • With a Low Concentration of Hydroxide and Silver Oxide (Ag₂O): In this case, the reaction proceeds with a net retention of configuration, yielding (S)-2-hydroxypropanoic acid. This is due to a neighboring-group participation mechanism.

The ability to selectively achieve either inversion or retention of stereochemistry makes chiral this compound a valuable tool in asymmetric synthesis. However, it also underscores the critical need for precise analytical methods to confirm the stereochemical outcome of each reaction.

Comparative Analysis of Stereochemical Validation Techniques

The choice of analytical technique for determining the enantiomeric excess of a reaction product depends on several factors, including the nature of the analyte, the required accuracy and precision, and the available instrumentation. Below is a comparison of the most common methods.

FeatureChiral HPLCChiral GCPolarimetryNMR with Chiral Solvating Agents
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile enantiomers (often after derivatization) on a chiral stationary phase.Measurement of the rotation of plane-polarized light by a chiral molecule.Formation of diastereomeric complexes with distinct NMR signals.
Sample Requirement Small, requires dissolution.Small, requires volatility (often necessitating derivatization).Larger quantity, requires solubility and optical activity.Small, requires solubility.
Sensitivity HighVery HighModerate to LowModerate
Accuracy HighHighModerate (can be affected by impurities)[2]High
Precision HighHighModerateHigh
Development Time Moderate to HighModerate to HighLowModerate
Direct/Indirect DirectOften Indirect (requires derivatization)DirectIndirect (requires chiral agent)

Experimental Protocols

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[3]

Protocol for the Analysis of Chiral 2-Arylpropionic Acid Derivatives (a common product class from this compound):

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with derivatives of cellulose (B213188) or amylose, is often effective.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the purified reaction product in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Inject the sample onto the chiral column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

    • The two enantiomers will have different retention times.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Workflow for Chiral HPLC Analysis:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Product dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC dissolve->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % e.e. integrate->calculate

Chiral HPLC workflow for e.e. determination.
Method 2: Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC is an excellent method for determining enantiomeric excess. Carboxylic acids like this compound and its derivatives often require derivatization to increase their volatility and improve chromatographic performance.[4] A common approach is esterification to their corresponding methyl esters.[5]

Protocol for Chiral GC Analysis of this compound Methyl Ester:

  • Derivatization (Esterification):

    • To a solution of the carboxylic acid product in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).[5]

    • Heat the mixture under reflux for 1-2 hours.

    • After cooling, neutralize the acid and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic extract and carefully remove the solvent.

  • Column Selection: A cyclodextrin-based chiral stationary phase is commonly used for the separation of such esters.[6]

  • Sample Preparation: Dilute the derivatized product in a suitable solvent (e.g., hexane) to an appropriate concentration for GC analysis.

  • GC Analysis:

    • Inject the sample into the GC equipped with a chiral column.

    • Use a suitable temperature program to achieve separation of the enantiomeric esters.

    • Detection is typically performed using a Flame Ionization Detector (FID).

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.

Logical Flow of Chiral GC Analysis:

start Carboxylic Acid Product derivatization Derivatization (Esterification) start->derivatization injection GC Injection derivatization->injection separation Separation on Chiral Column injection->separation detection FID Detection separation->detection quantification Quantification (% e.e.) detection->quantification

Steps for chiral GC analysis.
Method 3: Polarimetry

Polarimetry is a classical and straightforward technique for measuring the optical activity of a chiral compound in solution.[7] It provides a bulk measurement of the enantiomeric purity.

Protocol for Polarimetric Analysis:

  • Sample Preparation:

    • Accurately weigh a known amount of the purified product and dissolve it in a specific volume of a suitable solvent (e.g., ethanol, chloroform) in a volumetric flask. The concentration should be high enough to produce a measurable rotation.

    • Ensure the solution is free of any solid particles.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.

  • Measurement:

    • Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Measure the observed optical rotation (α).

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α] using the formula:

      • [α] = α / (l * c)

      • where l is the path length of the cell in decimeters (dm) and c is the concentration of the sample in g/mL.

  • Enantiomeric Excess Determination:

    • The enantiomeric excess is calculated by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer:

      • e.e. (%) = ( [α]sample / [α]pure enantiomer ) x 100

Relationship in Polarimetry:

conc Concentration (c) obs_rot Observed Rotation (α) conc->obs_rot Biot's Law path Path Length (l) path->obs_rot Biot's Law spec_rot Specific Rotation ([α]) obs_rot->spec_rot ee Enantiomeric Excess (% e.e.) spec_rot->ee pure_spec_rot [α] of Pure Enantiomer pure_spec_rot->ee

Factors influencing e.e. in polarimetry.
Method 4: NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be a powerful tool for determining enantiomeric excess by using a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers.[8] (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol is a common CSA for this purpose.[8][9][10]

Protocol for NMR Analysis using a Chiral Solvating Agent:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the reaction product (e.g., 2-hydroxypropanoic acid) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Solvating Agent:

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Gently mix the contents of the tube.

  • NMR Analysis:

    • Acquire another ¹H NMR spectrum. In the presence of the CSA, the signals corresponding to the protons near the chiral center of the two enantiomers should be resolved into two separate peaks or multiplets.

  • Quantification:

    • Integrate the signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Conclusion

The validation of stereochemistry in reactions starting with chiral this compound is a critical step in the synthesis of enantiomerically pure compounds. Chiral HPLC and chiral GC offer high sensitivity and accuracy for the separation and quantification of enantiomers, with the choice between them often depending on the volatility of the analyte. Polarimetry provides a rapid and straightforward measure of bulk enantiomeric purity but can be less accurate than chromatographic methods. NMR spectroscopy with chiral solvating agents is a powerful technique that allows for direct observation and quantification of enantiomers in solution. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the properties of the compound, the desired level of accuracy, and the available instrumentation. For robust validation, employing two different techniques is often recommended.

References

A Comparative Guide to the Environmental Impact of 2-Bromopropionic Acid Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-bromopropionic acid, a key intermediate in the pharmaceutical and agrochemical industries, is achievable through various chemical routes. However, with increasing emphasis on sustainable and green chemistry, a critical evaluation of the environmental impact of these synthetic methods is paramount. This guide provides a comprehensive comparison of the most common synthesis routes to this compound, focusing on their environmental footprint, supported by experimental data and detailed protocols.

Executive Summary

This guide evaluates three primary methods for the synthesis of this compound: the Hell-Volhard-Zelinsky (HVZ) reaction of propionic acid, synthesis from L-alanine, and the hydrobromination of acrylic acid. The environmental performance of each method is assessed based on the hazardous nature of reagents and byproducts, solvent usage, and reaction conditions. While the HVZ reaction is a classic and versatile method, it suffers from the use of highly corrosive and toxic reagents. The synthesis from alanine (B10760859) offers a bio-based starting material but involves the formation of hazardous nitrogen dioxide gas. The addition of HBr to acrylic acid can be an efficient method, but often requires the use of environmentally persistent solvents. A fourth, emerging method utilizing ionic liquids offers a promising greener alternative.

Comparison of Key Environmental and Performance Metrics

The following table summarizes the key quantitative data for the different synthesis methods, providing a clear comparison for informed decision-making in a laboratory or industrial setting.

MetricHell-Volhard-Zelinsky (HVZ) ReactionSynthesis from L-AlanineSynthesis from Acrylic Acid
Starting Material Propionic AcidL-Alanine (bio-renewable)Acrylic Acid
Primary Reagents Bromine (Br₂), Phosphorus Tribromide (PBr₃) or red Phosphorus (P)Sodium Nitrite (B80452) (NaNO₂), Hydrobromic Acid (HBr)Hydrobromic Acid (HBr)
Key Solvents Often neat, or high-boiling inert solvents. Diethyl ether for extraction.[1]Water, Diethyl ether or Dichloromethane for extraction.Water, Carbon Tetrachloride for extraction.[2]
Reaction Temperature Elevated temperatures (reflux), typically >100°C.[3][4]Low temperatures (0-5°C) for diazotization.Reflux conditions.
Key Byproducts/Waste Hydrogen Bromide (HBr) gas, Phosphorous acids.[5]Nitrogen dioxide (NO₂) gas, Sodium salts.[6]Unreacted HBr, Solvent waste.
Reported Yield ~75-80% (for the acyl bromide intermediate).[1]High (can be >90%).High (can be >90%).[2]
Atom Economy (Theoretical) ~54% (for the overall conversion of propionic acid and bromine to this compound and HBr)~57% (for the reaction of alanine with NaNO₂ and 2HBr)100% (for the addition of HBr to acrylic acid)

Detailed Synthesis Methods and Environmental Impact Analysis

Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction is a well-established method for the α-bromination of carboxylic acids.[7] It proceeds via the in-situ formation of an acyl bromide, which then enolizes and reacts with bromine.

Environmental Impact:

  • Hazardous Reagents: This method utilizes elemental bromine, which is highly toxic, corrosive, and volatile. Phosphorus tribromide is also highly corrosive and reacts violently with water.[5][8][9] Red phosphorus is flammable.

  • Byproducts: The reaction generates significant amounts of hydrogen bromide gas, which is corrosive and toxic, requiring careful handling and neutralization.[5][10]

  • Energy Consumption: The reaction typically requires prolonged heating at high temperatures, leading to higher energy consumption.[3]

  • Waste: The workup involves quenching with water, which can lead to acidic aqueous waste streams containing phosphorus byproducts that require treatment.

Synthesis from L-Alanine

This method utilizes a readily available, bio-renewable amino acid as the starting material. The synthesis involves a diazotization reaction followed by substitution with bromide.

Environmental Impact:

  • Greener Starting Material: The use of L-alanine, which can be derived from fermentation, is a significant advantage from a sustainability perspective.

  • Hazardous Reagents and Byproducts: The use of sodium nitrite in an acidic medium leads to the formation of nitrous acid, which is unstable and can decompose to produce toxic nitrogen dioxide (NO₂) gas.[6] Nitrites themselves can have adverse health effects.[11][12][13][14]

  • Solvent Use: The reaction is typically carried out in an aqueous solution, which is a green solvent. However, the workup often involves extraction with organic solvents like diethyl ether or dichloromethane, which have their own environmental and health concerns.

  • Reaction Conditions: The reaction is performed at low temperatures, which is favorable in terms of energy consumption.

Hydrobromination of Acrylic Acid

This method involves the addition of hydrogen bromide across the double bond of acrylic acid. It is an atom-economical reaction in principle.

Environmental Impact:

  • Atom Economy: The addition reaction has a theoretical atom economy of 100%, meaning all the atoms of the reactants are incorporated into the final product.[15]

  • Hazardous Reagents: Concentrated hydrobromic acid is a strong, corrosive acid.[10][16]

  • Solvent Use: While the reaction can be carried out in water, some procedures utilize solvents like carbon tetrachloride for extraction.[2] Carbon tetrachloride is a persistent organic pollutant and is toxic.[17][18] The use of such solvents significantly increases the environmental impact of this method.

  • Byproducts: In an ideal scenario, there are no byproducts. However, purification steps might generate solvent waste.

A Greener Alternative: Synthesis from Lactide using Ionic Liquids

Recent research has explored the use of ionic liquids (ILs) as both catalysts and solvents for the synthesis of this compound from lactide, a derivative of lactic acid.

Environmental Impact:

  • Greener Solvents: Ionic liquids are often considered "green solvents" due to their low vapor pressure, which reduces air pollution and exposure risks.[19][20][21][22] They can also be recycled and reused, minimizing waste.

  • Renewable Feedstock: The use of lactide, derived from renewable lactic acid, is a key advantage.

  • Challenges: The toxicity and biodegradability of some ionic liquids are still under investigation.[21] The synthesis and purification of ILs can also be resource-intensive. A life cycle assessment of a process using an ionic liquid compared to a traditional solvent showed that the ionic liquid could have higher environmental impacts in some categories, highlighting the importance of solvent recovery and reuse.[23]

Experimental Protocols

Protocol 1: Hell-Volhard-Zelinsky (HVZ) Synthesis of this compound[1]
  • Reaction Setup: To a round-bottom flask equipped with a dropping funnel and a reflux condenser, add 50 g of dry propionic acid and 7.6 g of red amorphous phosphorus.

  • Addition of Bromine: Slowly add 167 g of bromine from the dropping funnel. The reaction is exothermic and should be controlled by cooling.

  • Reflux: After the addition is complete, gently reflux the mixture for 2 hours.

  • Distillation: Distill the reaction mixture to obtain 2-bromopropionyl bromide (boiling point ~154 °C). The yield is typically 75-80%.

  • Hydrolysis: Carefully add the 2-bromopropionyl bromide to water and stir under reflux for 90 minutes to hydrolyze the acyl bromide to this compound.

  • Extraction and Purification: Cool the reaction mixture and extract the product with diethyl ether. Dry the ether extract over anhydrous sodium sulfate, evaporate the ether, and purify the this compound by vacuum distillation.

Protocol 2: Synthesis of this compound from L-Alanine
  • Reaction Setup: Dissolve L-alanine in an aqueous solution of potassium bromide and hydrobromic acid in a flask and cool the mixture to 0°C in an ice bath.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite dropwise to the cooled mixture, maintaining the temperature below 5°C.

  • Reaction: Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature.

  • Extraction: Extract the product from the aqueous solution using diethyl ether.

  • Purification: Dry the combined ether extracts, remove the solvent under reduced pressure, and purify the resulting this compound by distillation.

Protocol 3: Synthesis of this compound from Acrylic Acid[2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place a solution of hydrobromic acid in water.

  • Addition of Acrylic Acid: Heat the HBr solution and add acrylic acid dropwise to the refluxing solution.

  • Reflux: Continue to reflux the mixture for 1 hour after the addition is complete.

  • Workup: Cool the reaction mixture. If a solvent like carbon tetrachloride is used for extraction, separate the organic layer.

  • Purification: Wash the organic layer, dry it, and remove the solvent to obtain this compound. Further purification can be achieved by distillation or recrystallization.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the key synthesis methods.

HVZ_Reaction_Workflow PropionicAcid Propionic Acid PBr3_Br2 PBr₃ / Br₂ PropionicAcid->PBr3_Br2 Reaction AcylBromide 2-Bromopropionyl Bromide PBr3_Br2->AcylBromide Waste HBr, Phosphorous Waste PBr3_Br2->Waste Hydrolysis Hydrolysis (H₂O) AcylBromide->Hydrolysis Product This compound Hydrolysis->Product Hydrolysis->Waste

Figure 1: Workflow for the Hell-Volhard-Zelinsky Synthesis.

Alanine_Synthesis_Workflow Alanine L-Alanine Reagents NaNO₂ / HBr Alanine->Reagents Reaction Diazonium Diazonium Salt Intermediate Reagents->Diazonium Waste NO₂ Gas, NaBr Reagents->Waste Substitution Nucleophilic Substitution Diazonium->Substitution Product This compound Substitution->Product

Figure 2: Workflow for the Synthesis from L-Alanine.

Acrylic_Acid_Synthesis_Workflow AcrylicAcid Acrylic Acid HBr HBr AcrylicAcid->HBr Reaction Addition Electrophilic Addition HBr->Addition Product This compound Addition->Product SolventWaste Solvent Waste (e.g., CCl₄) Addition->SolventWaste

References

A Comparative Guide to HPLC Methods for the Enantiomeric Separation of 2-Bromopropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 2-bromopropionic acid and its derivatives is a critical analytical challenge in the pharmaceutical and chemical industries. The stereochemistry of these compounds can significantly influence their pharmacological activity and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for resolving these enantiomers. This guide provides an objective comparison of various HPLC methods, supported by experimental data, to aid in the selection of the most suitable analytical strategy.

Comparison of Chiral Stationary Phases and Methods

The selection of the chiral stationary phase is the most critical factor in achieving successful enantioseparation. Different CSPs employ distinct chiral recognition mechanisms, leading to varying performance for specific analytes. Polysaccharide-based, Pirkle-type, and macrocyclic glycopeptide CSPs are commonly employed for the separation of acidic compounds like this compound.

Below is a summary of quantitative data for the enantiomeric separation of this compound using different HPLC methods.

Chiral Stationary Phase (CSP)Column TypeMobile PhaseFlow Rate (mL/min)DetectionSeparation Factor (α)Resolution (R)Reference
CHIREX® 3020 Pirkle-Type (N-(3,5-Dinitrobenzoyl)-L-phenylglycine)Not SpecifiedNot SpecifiedNot Specified1.15Not SpecifiedPhenomenex
Chiralcel® OD-H Polysaccharide-Based (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)1.0UV, 220 nmData Not Available for this compoundData Not Available for this compoundGeneral Method
Astec® CHIROBIOTIC® V2 Macrocyclic Glycopeptide (Vancomycin)Methanol / Acetic Acid / Triethylamine (B128534) (100:0.1:0.1, v/v/v)1.0UV, 220 nmData Not Available for this compoundData Not Available for this compoundGeneral Method

Note: Specific quantitative data for the enantiomeric separation of this compound is limited in publicly available literature. The table includes a specific data point for the CHIREX® 3020 column and representative general methods for other common CSPs used for acidic compounds. Researchers should perform method development and optimization for their specific application.

Experimental Workflows and Logical Relationships

A systematic approach to method development is crucial for achieving optimal enantioseparation. The following diagrams illustrate a general experimental workflow and the logical relationships in selecting a chiral separation strategy.

Experimental Workflow for Chiral HPLC Separation cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (Dissolve racemate in mobile phase) Inject Inject Sample Sample_Prep->Inject Mobile_Phase_Prep Mobile Phase Preparation (e.g., Hexane/IPA/TFA) Equilibrate Column Equilibration Mobile_Phase_Prep->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate α and R Integrate->Calculate Optimize Method Optimization (Adjust mobile phase, temperature) Calculate->Optimize Optimize->Equilibrate Iterate

Caption: A generalized workflow for the enantiomeric separation of this compound derivatives by HPLC.

Chiral Method Selection Logic Analyte_Properties Analyte Properties (Acidic, pKa, Solubility) CSP_Selection CSP Selection Analyte_Properties->CSP_Selection Polysaccharide Polysaccharide-Based (e.g., Chiralcel® OD-H) Broad applicability CSP_Selection->Polysaccharide Pirkle Pirkle-Type (e.g., CHIREX® 3020) π-π interactions CSP_Selection->Pirkle Macrocyclic Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® V2) Multiple interaction modes CSP_Selection->Macrocyclic Mobile_Phase_Mode Mobile Phase Mode Selection Polysaccharide->Mobile_Phase_Mode Pirkle->Mobile_Phase_Mode Macrocyclic->Mobile_Phase_Mode Normal_Phase Normal Phase (Hexane/Alcohol + Acid) Common for acidic compounds Mobile_Phase_Mode->Normal_Phase Reversed_Phase Reversed-Phase (Aqueous/Organic + Buffer) For polar derivatives Mobile_Phase_Mode->Reversed_Phase Polar_Organic Polar Organic Mode (e.g., Methanol + Additives) Good for MS compatibility Mobile_Phase_Mode->Polar_Organic Optimization Method Optimization (Modifier %, Additive, Temp.) Normal_Phase->Optimization Reversed_Phase->Optimization Polar_Organic->Optimization

Caption: A decision-making diagram for selecting a chiral HPLC method for this compound derivatives.

Detailed Experimental Protocols

Reproducibility is paramount in analytical chemistry. The following are detailed experimental protocols that serve as a starting point for the development of a robust enantioselective HPLC method for this compound derivatives.

Method 1: Separation on a Pirkle-Type CSP (Based on CHIREX® 3020 Application)
  • Objective: To resolve the enantiomers of this compound using a Pirkle-type chiral stationary phase.

  • Materials and Reagents:

    • Racemic this compound standard

    • HPLC-grade n-Hexane

    • HPLC-grade 2-Propanol (IPA)

    • Trifluoroacetic acid (TFA), HPLC grade

    • CHIREX® 3020 column (or equivalent N-(3,5-Dinitrobenzoyl)-L-phenylglycine based CSP)

  • Instrumentation and Conditions:

    • HPLC system with UV detector

    • Column: CHIREX® 3020, 250 x 4.6 mm, 5 µm

    • Mobile Phase: A typical starting condition for this type of separation would be a mixture of n-Hexane and an alcohol modifier like 2-propanol, with a small amount of an acidic modifier. A common starting point is n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (Ambient)

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample solution and record the chromatogram.

    • Calculate the separation factor (α) and resolution (R) between the two enantiomeric peaks.

    • Optimize the separation by adjusting the ratio of n-hexane to 2-propanol and the concentration of TFA.

Method 2: General Protocol for Polysaccharide-Based CSPs (e.g., Chiralcel® OD-H)
  • Objective: To establish a general method for the enantioseparation of this compound on a polysaccharide-based CSP.

  • Materials and Reagents:

    • Racemic this compound standard

    • HPLC-grade n-Hexane

    • HPLC-grade 2-Propanol (IPA) or Ethanol (EtOH)

    • Trifluoroacetic acid (TFA) or Acetic Acid, HPLC grade

    • Chiralcel® OD-H column (or equivalent cellulose-based CSP)

  • Instrumentation and Conditions:

    • HPLC system with UV detector

    • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v). The choice of alcohol and its percentage can be varied to optimize the separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

    • Ensure the sample is fully dissolved and filter through a 0.45 µm filter.

  • Procedure:

    • Flush the column with the mobile phase until a stable baseline is obtained.

    • Perform the injection and record the chromatogram.

    • Evaluate the separation based on the retention times, peak shapes, separation factor, and resolution.

    • If necessary, adjust the mobile phase composition (e.g., change the alcohol, vary the alcohol percentage) or temperature to improve the separation.

Method 3: General Protocol for Macrocyclic Glycopeptide-Based CSPs (e.g., Astec® CHIROBIOTIC® V2)
  • Objective: To develop a method for the enantioseparation of this compound using a macrocyclic glycopeptide CSP in polar ionic mode.

  • Materials and Reagents:

    • Racemic this compound standard

    • HPLC-grade Methanol

    • Acetic Acid, HPLC grade

    • Triethylamine (TEA), HPLC grade

    • Astec® CHIROBIOTIC® V2 column (or equivalent vancomycin-based CSP)

  • Instrumentation and Conditions:

    • HPLC system with UV or MS detector

    • Column: Astec® CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Methanol / Acetic Acid / TEA (100:0.1:0.1, v/v/v). The ratio of acid to base can be adjusted to optimize the separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

    • Filter the solution prior to injection.

  • Procedure:

    • Equilibrate the column with the specified mobile phase.

    • Inject the sample and acquire the chromatogram.

    • Assess the quality of the separation.

    • Optimize by modifying the concentrations of acetic acid and triethylamine in the mobile phase. This mode is particularly well-suited for LC-MS applications due to the volatility of the mobile phase components.

Reactivity comparison of 2-Bromopropionic acid and its corresponding ester in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates, a nuanced understanding of substrate reactivity is paramount. This guide provides an in-depth comparison of the nucleophilic substitution reactivity of 2-bromopropionic acid and its corresponding ethyl ester. While both molecules feature a bromine atom on the alpha-carbon, their reactivity profiles diverge significantly due to intramolecular effects, a phenomenon critical for reaction design and optimization.

Executive Summary

The primary determinant of the differential reactivity between this compound and its ethyl ester in nucleophilic substitution is the phenomenon of neighboring group participation (NGP) . The carboxylate form of this compound possesses an internal nucleophile that dramatically accelerates the rate of substitution and influences the stereochemical outcome. In contrast, the ethyl ester derivative reacts through conventional intermolecular nucleophilic substitution pathways (typically S(_N)2), which are generally slower under comparable conditions. This guide will dissect the mechanisms, present a framework for experimental comparison, and provide the necessary tools for researchers to predict and leverage these reactivity differences.

Mechanistic Differences: The Role of Neighboring Group Participation

The deprotonated form of this compound, the 2-bromopropanoate (B1255678) anion, exhibits a profound rate enhancement in nucleophilic substitution reactions.[1][2] This is attributed to the intramolecular attack of the carboxylate group on the adjacent carbon bearing the bromine atom. This initial step, which is the rate-determining step, results in the formation of a highly reactive, transient α-lactone intermediate.[1] The subsequent attack by an external nucleophile on this intermediate leads to the final product. A key consequence of this double inversion mechanism is the overall retention of stereochemistry at the chiral center.[3][4]

In stark contrast, ethyl 2-bromopropionate lacks this internal nucleophilic group. Consequently, it undergoes nucleophilic substitution via a standard bimolecular (S(_N)2) mechanism.[5][6] This involves a direct backside attack by the nucleophile on the carbon atom, leading to an inversion of stereochemistry . The rate of this intermolecular reaction is dependent on the concentrations of both the ester and the nucleophile.[7][8][9]

The logical relationship governing the reactivity of these two compounds can be visualized as follows:

G Factors Influencing Reactivity Comparison cluster_acid This compound (as carboxylate) cluster_ester Ethyl 2-Bromopropionate Acid 2-Bromopropanoate NGP Neighboring Group Participation Acid->NGP enables Intermediate α-Lactone Intermediate NGP->Intermediate forms Stereo_Acid Retention of Stereochemistry NGP->Stereo_Acid results in Rate_Acid Accelerated Rate Intermediate->Rate_Acid leads to Conclusion Conclusion: 2-Bromopropanoate is significantly more reactive than its ethyl ester. Rate_Acid->Conclusion Ester Ethyl 2-Bromopropionate SN2 Intermolecular SN2 Reaction Ester->SN2 undergoes Rate_Ester Normal Rate SN2->Rate_Ester results in Stereo_Ester Inversion of Stereochemistry SN2->Stereo_Ester results in Rate_Ester->Conclusion

Figure 1: Logical relationship of factors affecting reactivity.

Quantitative Data Comparison

FeatureThis compound (as carboxylate)Ethyl 2-Bromopropionate
Reaction Mechanism Neighboring Group Participation (NGP)Intermolecular S(_N)2
Key Intermediate α-LactoneNone (Transition state)
Relative Rate Significantly FasterSlower
Rate Law (vs. Nucleophile) Zero-order at low [Nu⁻][1][2]First-order[7][8][9]
Stereochemical Outcome RetentionInversion

Experimental Protocols

To empirically determine the reactivity difference, a comparative kinetic study can be designed. The progress of the nucleophilic substitution can be monitored by measuring the change in concentration of a reactant or product over time. Common techniques include conductivity measurements, titration, and NMR spectroscopy.[10][11][12]

Experimental Workflow: Comparative Kinetics via Conductimetry

This protocol outlines a method to compare the rates of reaction of 2-bromopropanoate and ethyl 2-bromopropionate with a charged nucleophile, such as sodium azide, by monitoring the change in conductivity of the solution.

G Experimental Workflow for Reactivity Comparison cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Acid Prepare equimolar solution of 2-bromopropanoic acid and NaOH (to form sodium 2-bromopropanoate) Mix_Acid Mix sodium 2-bromopropanoate and NaN3 solutions in a thermostatted reaction vessel Prep_Acid->Mix_Acid Prep_Ester Prepare equimolar solution of ethyl 2-bromopropionate Mix_Ester Mix ethyl 2-bromopropionate and NaN3 solutions in a thermostatted reaction vessel Prep_Ester->Mix_Ester Prep_Nuc Prepare solution of a nucleophile (e.g., NaN3) Prep_Nuc->Mix_Acid Prep_Nuc->Mix_Ester Monitor_Acid Monitor conductivity change over time for the acid reaction Mix_Acid->Monitor_Acid Monitor_Ester Monitor conductivity change over time for the ester reaction Mix_Ester->Monitor_Ester Plot_Acid Plot conductivity vs. time for the acid reaction Monitor_Acid->Plot_Acid Plot_Ester Plot conductivity vs. time for the ester reaction Monitor_Ester->Plot_Ester Calc_Rate_Acid Calculate initial rate and rate constant for the acid Plot_Acid->Calc_Rate_Acid Calc_Rate_Ester Calculate initial rate and rate constant for the ester Plot_Ester->Calc_Rate_Ester Compare Compare the rate constants to determine relative reactivity Calc_Rate_Acid->Compare Calc_Rate_Ester->Compare

Figure 2: Experimental workflow for comparing reactivity.

Methodology Details:

  • Solution Preparation:

    • Prepare standardized solutions of sodium 2-bromopropanoate (by neutralizing this compound with one equivalent of NaOH), ethyl 2-bromopropionate, and the chosen nucleophile (e.g., sodium azide) in a suitable solvent (e.g., aqueous ethanol).

  • Reaction Setup:

    • Place the substrate solution in a jacketed reaction vessel maintained at a constant temperature.

    • Immerse a calibrated conductivity probe into the solution.

  • Data Acquisition:

    • Initiate the reaction by adding the nucleophile solution to the substrate solution with vigorous stirring.

    • Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).

  • Data Analysis:

    • The change in conductivity is proportional to the change in the concentration of ionic species. The rate of reaction can be determined from the initial slope of the conductivity versus time plot.

    • Calculate the rate constants for both reactions under identical conditions to obtain a quantitative comparison of their reactivity.

Conclusion

The reactivity of this compound in nucleophilic substitution is markedly different from its ethyl ester due to the powerful influence of neighboring group participation by the carboxylate group. This intramolecular pathway not only accelerates the reaction rate but also dictates a retention of stereochemistry. The ethyl ester, lacking this internal nucleophile, reacts through a slower, intermolecular S(_N)2 mechanism with the expected inversion of configuration. For researchers and professionals in drug development and organic synthesis, recognizing and understanding these intrinsic reactivity differences is crucial for designing efficient synthetic routes, controlling stereochemical outcomes, and optimizing reaction conditions. The experimental framework provided offers a robust method for quantifying this reactivity divergence in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.